molecular formula C5H7NOS B1289322 2-(1,3-Thiazol-4-yl)ethan-1-ol CAS No. 180207-28-7

2-(1,3-Thiazol-4-yl)ethan-1-ol

Cat. No.: B1289322
CAS No.: 180207-28-7
M. Wt: 129.18 g/mol
InChI Key: ZOGHXTOEFVTKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-Thiazol-4-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-Thiazol-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Thiazol-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGHXTOEFVTKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-28-7
Record name 2-(1,3-thiazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(1,3-Thiazol-4-yl)ethan-1-ol" CAS number 180207-28-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol (CAS: 180207-28-7)

Executive Summary

2-(1,3-Thiazol-4-yl)ethan-1-ol is a pivotal heterocyclic building block in modern medicinal chemistry. While a simple molecule comprising a thiazole ring and an ethanol substituent, its true significance lies in its role as a key intermediate in the synthesis of high-profile pharmaceuticals. Most notably, it is an essential precursor in the manufacturing of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, its critical application in synthesis, analytical considerations, and essential safety protocols. The narrative is structured to deliver not just procedural steps but the scientific rationale underpinning its use in complex synthetic pathways.

Physicochemical Properties and Identifiers

A foundational understanding of a compound begins with its core physical and chemical data. 2-(1,3-Thiazol-4-yl)ethan-1-ol is a relatively small molecule whose properties are defined by its aromatic thiazole ring and the reactive primary alcohol group. These features dictate its solubility, reactivity, and spectroscopic characteristics.

Table 1: Core Properties and Identifiers for 2-(1,3-Thiazol-4-yl)ethan-1-ol

Property Value Source(s)
CAS Number 180207-28-7 [3][4][5]
Molecular Formula C₅H₇NOS [4][6][7]
Molecular Weight 129.18 g/mol [3][4][6]
IUPAC Name 2-(1,3-thiazol-4-yl)ethanol
InChI Key ZOGHXTOEFVTKBW-UHFFFAOYSA-N [3]
SMILES OCCC1=CSC=N1 [8]

| Purity (Typical) | >98% |[3] |

Caption: Chemical structure of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Core Application: A Key Intermediate in Ritonavir Synthesis

The primary driver for the industrial-scale production and research interest in 2-(1,3-Thiazol-4-yl)ethan-1-ol is its role as a crucial building block in the synthesis of Ritonavir.[1][2][9] Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. The thiazole moiety is a common feature in biologically active compounds and is integral to the final structure of Ritonavir.

The Synthetic Rationale

In the complex multi-step synthesis of Ritonavir, various fragments are constructed and later coupled. The 2-(1,3-Thiazol-4-yl)ethan-1-ol fragment provides the terminal thiazole group which is essential for the drug's interaction with its biological target. The ethanol side-chain provides a reactive handle (the hydroxyl group) that allows this fragment to be chemically modified and coupled to the larger backbone of the drug molecule during the synthetic process. While specific, proprietary industrial synthesis routes may vary, the fundamental strategy involves activating the hydroxyl group or converting it into another functional group to facilitate C-N or C-O bond formation with other intermediates.[2][9]

Ritonavir_Synthesis_Workflow cluster_main Simplified Role in Ritonavir Synthesis start 2-(1,3-Thiazol-4-yl)ethan-1-ol (Starting Fragment) step1 Functional Group Transformation (e.g., to halide) start->step1 Activation step2 Coupling Reaction with Ritonavir Backbone Intermediate step1->step2 Key Bond Formation step3 Further Elaboration & Purification Steps step2->step3 end Final Ritonavir API step3->end Safe_Handling_Workflow cluster_handling Safe Handling & Use Workflow prep 1. Preparation - Don PPE (Gloves, Goggles, Lab Coat) - Work in Fume Hood retrieve 2. Retrieval - Retrieve from cool, dry storage - Keep container tightly sealed prep->retrieve use 3. Use in Reaction - Avoid inhalation of vapors - Prevent skin/eye contact retrieve->use cleanup 4. Cleanup & Disposal - Dispose of waste in approved container - Decontaminate surfaces use->cleanup storage 5. Storage - Return to designated storage area - Ensure container is sealed cleanup->storage

Caption: A standard workflow for the safe handling of the compound.

Conclusion and Future Outlook

2-(1,3-Thiazol-4-yl)ethan-1-ol stands as a testament to the enabling power of heterocyclic building blocks in pharmaceutical development. Its established role in the synthesis of Ritonavir cements its importance in the ongoing fight against HIV/AIDS. For the research community, this compound remains a valuable starting material. Future applications could involve its use in the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other biologically active molecules where the thiazole moiety can serve as a crucial pharmacophore. As drug discovery increasingly relies on fragment-based design and the exploration of novel chemical space, the demand for well-characterized, versatile intermediates like 2-(1,3-Thiazol-4-yl)ethan-1-ol will undoubtedly continue to grow.

References

  • Current time information in Cantón Ambato, EC. (n.d.). Google.
  • 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2015, February 10). Fisher Scientific.
  • Ritonavir synthesis. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2017, October 25). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-(1,3-thiazol-4-yl)ethan-1-ol. (n.d.). ChemicalBook.
  • Thiazole. (n.d.). Santa Cruz Biotechnology.
  • 4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things.
  • 2-(1,3-Thiazol-5-yl)ethan-1-ol. (n.d.). PubChem.
  • 2-(1,3-thiazol-4-yl)ethan-1-ol. (n.d.). PubChemLite.
  • 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). Chemicalbridge.
  • 2-(1,3-Thiazol-4-yl)ethan-1-ol | 180207-28-7. (n.d.). Sigma-Aldrich.
  • A kind of preparation method of Ritonavir. (n.d.). Google Patents.
  • A process for the synthesis of ritonavir. (n.d.). Google Patents.
  • 180207-28-7|2-(Thiazol-4-yl)ethanol|BLD Pharm. (n.d.). BLD Pharm.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
  • 180207-28-7 | 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). ChemScene.
  • 2-(1,3-Thiazol-4-yl)ethan-1-ol. (n.d.). Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs. Its unique electronic properties, planarity, and ability to act as a bioisostere for other aromatic systems make it a highly valuable component in the design of novel therapeutic agents. The thiazole nucleus is integral to compounds exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] This guide focuses on a specific, versatile building block, 2-(1,3-Thiazol-4-yl)ethan-1-ol, providing an in-depth analysis of its chemical properties, synthesis, and strategic importance for professionals in drug development.

Core Molecular Profile of 2-(1,3-Thiazol-4-yl)ethan-1-ol

2-(1,3-Thiazol-4-yl)ethan-1-ol is a primary alcohol featuring a hydroxyethyl group attached to the C4 position of a 1,3-thiazole ring. This structure offers two key points for chemical modification: the reactive hydroxyl group and the aromatic thiazole core, making it a valuable intermediate in synthetic chemistry.

Key Physicochemical Data

A summary of the essential physicochemical properties for 2-(1,3-Thiazol-4-yl)ethan-1-ol is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol
CAS Number 180207-28-7
Appearance Yellow to brown liquid
Boiling Point 248.2 ± 15.0 °C (Predicted)
Density 1.260 ± 0.06 g/cm³ (Predicted)
pKa 14.43 ± 0.10 (Predicted)

Synthesis and Spectroscopic Characterization

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a classic and versatile method. However, for the specific synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, a more targeted approach involving the modification of a pre-formed thiazole ring is often more efficient.

Synthetic Strategy: Reduction of a Carboxylic Acid Ester Precursor

A prevalent and logical pathway to obtaining 2-(1,3-Thiazol-4-yl)ethan-1-ol is through the chemical reduction of a corresponding carboxylic acid or its ester, such as methyl or ethyl 2-(1,3-thiazol-4-yl)acetate. This precursor, 2-(Thiazol-4-yl)acetic acid (CAS 7504-44-1), is commercially available.

The reduction of the ester to the primary alcohol can be reliably achieved using a mild reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as tetrahydrofuran (THF). This method is advantageous as it selectively reduces the ester group while being compatible with the thiazole ring, which could be susceptible to reduction under harsher conditions. A similar reduction of a thiazole-4-yl acetate derivative to its corresponding hydroxyethyl compound has been documented, validating this synthetic approach.[3]

G cluster_0 Synthetic Pathway Precursor 2-(1,3-Thiazol-4-yl)acetic acid ester Reducing_Agent LiBH₄ in THF Precursor->Reducing_Agent Step 1: Reduction Workup Aqueous Workup Reducing_Agent->Workup Step 2: Quenching Product 2-(1,3-Thiazol-4-yl)ethan-1-ol Workup->Product Step 3: Isolation

Caption: General workflow for the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Experimental Protocol: A Representative Synthesis

The following protocol is based on established methodologies for the reduction of carboxylic esters to primary alcohols.

  • Dissolution: Dissolve ethyl 2-(1,3-thiazol-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add lithium borohydride (LiBH₄) (approx. 1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Spectroscopic Characterization: Verifying the Molecular Structure

¹H NMR Spectroscopy (Predicted):

  • Thiazole Protons: Two distinct signals are expected for the protons on the thiazole ring. The proton at the C2 position would likely appear as a singlet at a higher chemical shift (δ ≈ 8.7-8.9 ppm) due to the influence of both adjacent heteroatoms. The proton at the C5 position would also be a singlet, appearing slightly upfield (δ ≈ 7.1-7.3 ppm).

  • Ethyl Chain Protons: The two methylene groups (-CH₂-) of the hydroxyethyl chain will exhibit characteristic signals. The methylene group adjacent to the thiazole ring (Cα) is expected to be a triplet (δ ≈ 2.9-3.1 ppm). The methylene group attached to the hydroxyl group (Cβ) will also be a triplet, but shifted further downfield due to the deshielding effect of the oxygen atom (δ ≈ 3.8-4.0 ppm).

  • Hydroxyl Proton: The hydroxyl proton (-OH) will typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region. C2 is anticipated to be the most downfield (δ ≈ 150-155 ppm), followed by C4 (the substituted carbon, δ ≈ 145-150 ppm), and C5 (δ ≈ 110-115 ppm).[6]

  • Ethyl Chain Carbons: The carbon of the methylene group adjacent to the oxygen (Cβ) will be more deshielded (δ ≈ 60-65 ppm) than the carbon adjacent to the thiazole ring (Cα) (δ ≈ 30-35 ppm).[7][8]

Role in Drug Development and Medicinal Chemistry

The strategic value of 2-(1,3-Thiazol-4-yl)ethan-1-ol lies in its utility as a versatile building block for constructing more complex, biologically active molecules.[9] The 2-amino-thiazol-4-yl-ethyl substructure, in particular, is a key component in several clinically important drugs.[3]

Key Reactive Sites and Their Synthetic Potential

Caption: Reactivity map of 2-(1,3-Thiazol-4-yl)ethan-1-ol for further synthesis.

  • The Hydroxyl Group: The primary alcohol is a highly versatile functional handle.

    • Esterification/Acylation: It can be readily converted into esters, which can modulate lipophilicity and act as prodrugs.

    • Etherification: Formation of ethers can introduce new pharmacophoric elements and alter solubility.

    • Oxidation: Controlled oxidation can yield the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent chemical transformations, such as reductive amination or amide bond formation.

    • Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide), facilitating nucleophilic substitution reactions to introduce amines, azides, or other functional groups.

  • The Thiazole Ring: The aromatic ring itself can be functionalized, although this is generally more challenging than modifying the side chain. Electrophilic substitution, if successful, would likely occur at the C5 position. More advanced cross-coupling reactions could also be employed if the ring is pre-functionalized (e.g., halogenated).

Application as a Precursor in Bioactive Compound Synthesis

The thiazole-ethanol framework is a recurring motif in compounds targeting a range of diseases. For instance, derivatives have been investigated for their potential as:

  • Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[10]

  • Anti-inflammatory Agents: Thiazole derivatives have shown promise as inhibitors of inflammatory pathways.

  • Anticancer Agents: The scaffold is present in molecules designed to inhibit various cancer-related targets.

The utility of 2-(1,3-Thiazol-4-yl)ethan-1-ol is in its ability to serve as a starting point for the synthesis of libraries of such compounds, where the hydroxyl group is modified to explore structure-activity relationships (SAR).

Conclusion and Future Perspectives

2-(1,3-Thiazol-4-yl)ethan-1-ol is more than just a simple chemical; it is a strategically important building block for the synthesis of novel, biologically active molecules. Its dual functionality—a reactive primary alcohol and a stable, pharmacologically relevant thiazole core—provides medicinal chemists with a reliable platform for drug discovery and development. A thorough understanding of its synthesis and spectroscopic properties is the first step for any researcher aiming to leverage this versatile compound in their synthetic endeavors. As the quest for new therapeutics continues, the importance of such well-characterized, functionalized heterocyclic intermediates will undoubtedly grow.

References

A consolidated list of references will be provided upon request.

Sources

A Comprehensive Spectroscopic Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous structural characterization of 2-(1,3-Thiazol-4-yl)ethan-1-ol (C₅H₇NOS), a heterocyclic compound of interest in pharmaceutical and chemical synthesis. We delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data with established principles for thiazole derivatives, this document serves as an essential reference for researchers, scientists, and drug development professionals, ensuring the confident identification and quality control of this molecule. Detailed experimental protocols are provided to facilitate the replication of these analytical methods in a laboratory setting.

Introduction: The Need for Rigorous Characterization

2-(1,3-Thiazol-4-yl)ethan-1-ol is a bifunctional molecule featuring a thiazole ring and a primary alcohol. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[1][2] The ethanol substituent provides a reactive handle for further synthetic modifications. Given its potential as a building block, the absolute confirmation of its molecular structure is paramount for any research or development application.

Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition, connectivity, and functional groups. This guide explains the causality behind the expected spectroscopic signals for 2-(1,3-Thiazol-4-yl)ethan-1-ol, creating a self-validating system for its identification.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure of 2-(1,3-Thiazol-4-yl)ethan-1-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The predicted ¹H NMR spectrum of 2-(1,3-Thiazol-4-yl)ethan-1-ol in a solvent like DMSO-d₆ would show five distinct signals.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality and Insights
~8.90 Singlet (s) 1H H2 The proton at the C2 position is adjacent to both nitrogen and sulfur heteroatoms, causing significant deshielding and a shift far downfield.
~7.30 Singlet (s) 1H H5 This proton is on the thiazole ring, placing it in the aromatic region. Its chemical shift is characteristic for this position in 4-substituted thiazoles.[3]
~4.80 Triplet (t) 1H OH The hydroxyl proton is exchangeable. In DMSO, it often couples to the adjacent CH₂ group, appearing as a triplet. Its chemical shift can be variable.
~3.65 Triplet (t) 2H H7 (-CH₂OH) These protons are deshielded by the adjacent electronegative oxygen atom. They are split into a triplet by the two neighboring H6 protons.

| ~2.90 | Triplet (t) | 2H | H6 (-CH₂-Thiazole) | These protons are alpha to the thiazole ring. They are split into a triplet by the two neighboring H7 protons. |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The predicted spectrum for the target molecule will contain five signals.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Causality and Insights
~152.0 C2 This carbon is positioned between two heteroatoms (N and S), resulting in the most downfield shift among the ring carbons.[4]
~149.5 C4 The C4 carbon is part of the C=N double bond and is substituted with the ethyl group, influencing its downfield position.
~115.0 C5 This C-H carbon of the thiazole ring appears in the typical aromatic region for thiazoles.[5]
~59.5 C7 The carbon atom bonded to the hydroxyl group is significantly deshielded by oxygen, placing its signal in this characteristic region for primary alcohols.

| ~31.0 | C6 | This aliphatic carbon, adjacent to the aromatic thiazole ring, appears at a typical upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Figure 2: Correlation between functional groups in the molecule and their expected IR absorption bands.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3350 Broad, Strong O-H Stretching
~3100 Medium Aromatic C-H Stretching
~2850-2960 Medium Aliphatic C-H Stretching
~1500-1600 Medium-Weak Thiazole C=N, C=C Ring Stretching

| ~1050 | Strong | C-O | Stretching |

Interpretation: The most prominent feature will be a broad, strong absorption band centered around 3350 cm⁻¹, which is definitive for the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands confirms the two distinct types of C-H bonds.[6] A strong band around 1050 cm⁻¹ is characteristic of the C-O stretch of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a molecule like 2-(1,3-Thiazol-4-yl)ethan-1-ol, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

  • Molecular Ion: The expected molecular weight is 129.18 g/mol .[7] In a high-resolution mass spectrum (HRMS), the primary ion observed would be the protonated molecule, [M+H]⁺, with a predicted m/z of 130.0321.[8] Another common adduct, [M+Na]⁺, would appear at m/z 152.0141.[8]

  • Key Fragmentation: A logical fragmentation pathway under MS/MS conditions involves the loss of a water molecule (18 Da) from the protonated parent ion, a common fragmentation for alcohols.

G M_H [M+H]⁺ m/z = 130.03 M_H_H2O [M+H-H₂O]⁺ m/z = 112.02 M_H->M_H_H2O - H₂O Thiazole_CH2 Thiazolylmethyl Cation m/z = 98.01 M_H->Thiazole_CH2 - CH₂OH

Figure 3: A plausible ESI-MS/MS fragmentation pathway for protonated 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 2-(1,3-Thiazol-4-yl)ethan-1-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm and a longer relaxation delay (e.g., 5 seconds) are recommended to ensure quantitative accuracy for all carbon types.

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

ESI-MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument according to the manufacturer's protocol.

  • Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ ion (m/z 130.03) as the precursor and acquire the product ion spectrum using an appropriate collision energy.

Conclusion

The structural identity of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be confidently established through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of the critical alcohol and thiazole functional groups. High-resolution mass spectrometry validates the elemental composition and provides the exact molecular weight. Together, these spectroscopic data points form a comprehensive and self-validating dossier, indispensable for any scientist working with this versatile chemical building block.

References

  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.
  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents.
  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).
  • ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.
  • PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives.
  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
  • CymitQuimica. (n.d.). 2-(1,3-Thiazol-4-yl)ethan-1-ol.
  • Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. (2015).
  • PubChemLite. (n.d.). 2-(1,3-thiazol-4-yl)ethan-1-ol.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • ChemicalBook. (n.d.). 2-(1,3-thiazol-4-yl)ethan-1-ol.
  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.).
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 2-alkanone-N-[4-(organylthio).
  • PMC. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors.
  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol.
  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of 2-(1,3-Thiazol-4-yl)ethan-1-ol for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Materials in Medicinal Chemistry

In the landscape of modern drug discovery, the thiazole ring is a privileged scaffold, integral to a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its place in the medicinal chemist's toolbox. 2-(1,3-Thiazol-4-yl)ethan-1-ol, a key building block, serves as a crucial starting material for the synthesis of a diverse range of therapeutic candidates, from kinase inhibitors to anti-inflammatory agents. The structural integrity and purity of this reagent are not merely a matter of good laboratory practice; they are foundational to the reliability, reproducibility, and ultimate success of a drug development program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the sourcing, qualification, and in-house quality control of 2-(1,3-Thiazol-4-yl)ethan-1-ol, ensuring the integrity of the entire discovery and development cascade.

Part 1: Strategic Sourcing and Supplier Qualification

The procurement of high-quality starting materials is the first line of defense against unforeseen complications in multi-step synthetic campaigns. A seemingly minor impurity in a starting material can lead to significant downstream consequences, including altered reaction kinetics, the formation of intractable side-products, and in the worst-case scenario, the generation of misleading biological data. Therefore, a robust supplier qualification process is paramount.

Identifying and Vetting Potential Suppliers

A number of reputable chemical suppliers offer 2-(1,3-Thiazol-4-yl)ethan-1-ol, often with varying purity grades and documentation packages. Initial identification can be conducted through established chemical sourcing platforms and supplier catalogs.

Supplier Typical Purity Notes
Sigma-Aldrich≥95%Often provides comprehensive documentation including a Certificate of Analysis (COA) with key analytical data.[1]
ChemScene≥98%A preferred partner for some larger distributors, indicating a level of vetted quality.[1]
CymitQuimica98%Provides ISO 9001 and ISO 14001 certifications, suggesting a commitment to quality management systems.[2]
ChemicalBookVariesA marketplace platform listing multiple suppliers; requires individual vetting of the actual manufacturer.[3]
Fluorochem98%A brand known for a wide range of specialty fluorinated compounds and other building blocks.[2]
The Supplier Validation Workflow: A Self-Validating System

A systematic approach to supplier validation mitigates the risk of sourcing substandard materials. This workflow is designed to be a self-validating system, where each step provides increasing confidence in the supplier's ability to consistently provide high-quality 2-(1,3-Thiazol-4-yl)ethan-1-ol.

SupplierValidation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Qualification & Monitoring Initial_Screening Initial Supplier Identification - Online Databases - Chemical Marketplaces - Literature Review Request_Info Request for Information - Certificate of Analysis (COA) - Safety Data Sheet (SDS) - Purity Specification Initial_Screening->Request_Info Shortlist Sample_Procurement Procure Sample - Small, non-GMP lot Request_Info->Sample_Procurement Proceed if docs are acceptable In_House_QC In-House QC Testing - Identity (NMR, MS) - Purity (HPLC) - Residual Solvents (GC) Sample_Procurement->In_House_QC Test Supplier_Audit Supplier Audit (Optional) - On-site or virtual audit - Review of quality systems In_House_QC->Supplier_Audit Proceed if sample passes Approved_Supplier_List Addition to Approved Supplier List - Formal approval Supplier_Audit->Approved_Supplier_List Qualify Ongoing_Monitoring Ongoing Monitoring - Lot-to-lot consistency checks - Annual review Approved_Supplier_List->Ongoing_Monitoring Monitor

Caption: A workflow for the systematic validation of chemical suppliers.

Part 2: In-House Quality Control – A Practical Guide

Even with a qualified supplier, it is incumbent upon the receiving laboratory to perform in-house quality control (QC) to verify the identity, purity, and overall quality of each incoming batch of 2-(1,3-Thiazol-4-yl)ethan-1-ol. This not only confirms the supplier's COA but also ensures the material has not degraded during transit or storage.

Plausible Synthetic Route and Potential Impurities

Understanding the likely synthetic route is key to anticipating potential impurities. A common and efficient method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product thioformamide Thioformamide cyclocondensation Cyclocondensation thioformamide->cyclocondensation haloketone 1-Chloro-3-hydroxypropan-2-one haloketone->cyclocondensation product 2-(1,3-Thiazol-4-yl)ethan-1-ol cyclocondensation->product Hantzsch Synthesis

Caption: A plausible synthetic route for 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Based on this and other potential synthetic routes, common impurities could include:

  • Starting materials: Unreacted thioformamide or halo-ketone precursors.

  • Reaction byproducts: Isomeric thiazoles or over-alkylated species.

  • Residual solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, toluene). The ICH Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceutical products.[4][5]

  • Water content: The presence of water can be detrimental to certain downstream reactions.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for the essential QC experiments.

1. Identity Verification by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Protocol:

    • Prepare a sample by dissolving approximately 5-10 mg of 2-(1,3-Thiazol-4-yl)ethan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and assign the peaks to the corresponding protons in the structure.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~8.9 (s, 1H, thiazole H-2)

    • ~7.3 (s, 1H, thiazole H-5)

    • ~4.9 (t, 1H, -OH)

    • ~3.6 (q, 2H, -CH₂-OH)

    • ~2.8 (t, 2H, -CH₂-thiazole)

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and identify any non-volatile impurities.

  • Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Sample Preparation: Prepare a stock solution of 2-(1,3-Thiazol-4-yl)ethan-1-ol in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection: UV at 254 nm.

      • Gradient:

        Time (min) %A %B
        0 95 5
        20 5 95
        25 5 95
        26 95 5

        | 30 | 95 | 5 |

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

3. Confirmation of Molecular Weight by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak at m/z = 130.03 ([M+H]⁺) for C₅H₇NOS.

Part 3: The Impact of Reagent Quality on Experimental Outcomes

The use of well-characterized, high-purity 2-(1,3-Thiazol-4-yl)ethan-1-ol is not an academic exercise; it has profound and tangible impacts on the entire drug development workflow.

  • Reproducibility of Synthetic Reactions: Impurities can act as catalysts or inhibitors, leading to inconsistent reaction times, yields, and product profiles.

  • Integrity of Biological Screening Data: An impurity with its own biological activity can lead to false positives or negatives in high-throughput screening campaigns, wasting significant time and resources.

  • Regulatory Compliance: As a project progresses towards clinical development, regulatory agencies will require stringent control and documentation of all starting materials and their impurities. Establishing robust quality control practices from the outset streamlines this process.

By implementing the sourcing and analytical strategies outlined in this guide, researchers and drug development professionals can build a foundation of quality and confidence in their synthetic endeavors, ultimately accelerating the path to novel therapeutics.

References

  • ResearchGate. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

  • PubMed. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

  • National Institutes of Health. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link]

  • World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

  • MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

  • National Institutes of Health. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]

  • PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]

  • SpringerLink. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the aqueous solubility of a potential drug candidate is a cornerstone property that dictates its fate. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of a novel heterocyclic compound, "2-(1,3-Thiazol-4-yl)ethan-1-ol." While specific experimental data for this compound is not publicly available, we will establish a robust, first-principles approach to its solubility assessment. This document will detail the theoretical underpinnings of solubility, present validated experimental protocols, and explain the rationale behind key procedural choices, empowering researchers to generate a reliable and comprehensive solubility profile.

The fundamental principle of "like dissolves like" governs solubility, suggesting that substances with similar polarities are more likely to be soluble in each other.[4] For 2-(1,3-Thiazol-4-yl)ethan-1-ol, the presence of a hydroxyl group and a thiazole ring introduces both hydrophilic and potentially lipophilic characteristics, making its solubility behavior a subject of critical investigation.

Understanding the Facets of Solubility: Kinetic vs. Thermodynamic

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[2][5]

  • Kinetic Solubility: This measurement reflects the solubility of a compound under conditions that are not at equilibrium.[2] It is often determined in high-throughput screening (HTS) formats where a compound, typically dissolved in dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer.[1][6] The resulting value is influenced by the rate of precipitation and is useful for the rapid assessment of a large number of compounds in early-stage discovery.[1][2]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[3][5][7] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development and biopharmaceutical classification.[2][7]

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material DMSO stock solutionSolid (crystalline or amorphous)
Equilibration Time Short (minutes to hours)Long (hours to days)[1][5]
Throughput High[1]Low to Medium[2]
Application Early-stage drug discovery, HTSLead optimization, pre-formulation[1][2]
Relevance Indicates potential for precipitation"Gold standard" for biopharmaceutical assessment

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1] This protocol is designed to ensure that the dissolved compound is in true equilibrium with its solid state.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of solid 2-(1,3-Thiazol-4-yl)ethan-1-ol into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[8]

    • Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[7][9]

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5][7]

  • Sample Separation:

    • After the incubation period, carefully remove the vial and allow any undissolved solid to settle.

    • Separate the saturated solution from the solid material. This can be achieved by either centrifugation followed by collection of the supernatant or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[1][8]

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of calibration standards of 2-(1,3-Thiazol-4-yl)ethan-1-ol of known concentrations in a suitable solvent.[4]

    • Analyze the calibration standards and the filtered saturated solution by a validated HPLC method. A reverse-phase C18 column is often a good starting point for small molecules.[5][10] The mobile phase could consist of a gradient of water and acetonitrile with 0.1% formic acid.[5]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 2-(1,3-Thiazol-4-yl)ethan-1-ol in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 2-(1,3-Thiazol-4-yl)ethan-1-ol B Add aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate with shaking (24-72 hours at constant temp) B->C D Centrifuge or Filter to remove undissolved solid C->D E Quantify supernatant by HPLC-UV D->E F Determine concentration using calibration curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Kinetic Solubility

Kinetic solubility assays are designed for higher throughput and are particularly useful in the early stages of drug discovery.

Protocol: High-Throughput Kinetic Solubility Assay
  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 2-(1,3-Thiazol-4-yl)ethan-1-ol in DMSO (e.g., 10-20 mM).[6][11]

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[11]

    • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.[1][11] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[12]

  • Incubation and Detection:

    • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

    • Determine the solubility using one of the following methods:

      • Nephelometry: Measure the light scattering caused by any precipitate that has formed.[1][11]

      • UV-Vis Spectroscopy: After separating the undissolved compound by filtration, measure the UV absorbance of the filtrate at the compound's λmax.[1][11]

      • LC-MS/MS: For compounds with poor UV absorbance, LC-MS/MS can be used for quantification after filtration.[1]

Kinetic_vs_Thermodynamic_Solubility cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K1 Start with DMSO stock solution K2 Rapid dilution into aqueous buffer K1->K2 K3 Short incubation (1-2 hours) K2->K3 K4 High-throughput detection (Nephelometry, UV-Vis) K3->K4 T1 Start with solid compound T2 Add aqueous buffer T1->T2 T3 Long incubation (24-72 hours) T2->T3 T4 Separation and quantification (HPLC) T3->T4

Sources

A Technical Guide to 2-(1,3-Thiazol-4-yl)ethan-1-ol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in key biological interactions make it a privileged scaffold in drug design. This technical guide focuses on a particularly valuable building block: 2-(1,3-Thiazol-4-yl)ethan-1-ol . We will dissect its synthesis, explore its key reactive handles—the primary alcohol and the thiazole core—and demonstrate its strategic application in constructing complex, biologically relevant molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold's inherent versatility to accelerate drug discovery programs.

The Strategic Importance of the 4-Substituted Thiazole Ethanol Scaffold

The thiazole nucleus is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This arrangement confers a unique electronic profile, allowing it to act as a bioisostere for other aromatic systems and participate in hydrogen bonding and metal coordination.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][3]

The building block, 2-(1,3-Thiazol-4-yl)ethan-1-ol (CAS: 180207-28-7, MW: 129.18 g/mol ), is of particular interest for several reasons:[4]

  • Orthogonal Reactivity: It possesses two distinct reactive sites: a nucleophilic primary alcohol and an aromatic thiazole ring. This allows for sequential, controlled modifications.

  • C4-Linker: The ethanol group is attached at the C4 position, providing a flexible two-carbon linker to which pharmacophoric elements can be appended without disrupting the core electronic nature of the thiazole ring itself.

  • Synthetic Accessibility: It can be reliably prepared using foundational heterocyclic chemistry, ensuring a consistent supply for research and development.

Foundational Synthesis: Accessing the Core Scaffold

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[3] This method involves the condensation of an α-haloketone with a thioamide. For 2-(1,3-Thiazol-4-yl)ethan-1-ol, a protected form of 4-chloro-3-oxobutan-1-ol is a logical starting point.

Experimental Protocol: Two-Step Synthesis via Hantzsch Condensation

Step 1: Synthesis of 4-chloro-1-((2-methoxyethoxy)methoxy)butan-2-one

  • Reactant Preparation: To a solution of 4-chloro-1-hydroxybutan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Protection: Add (2-methoxyethoxy)methyl chloride (MEM-Cl, 1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the protected α-haloketone.

Scientist's Note (Rationale): The primary alcohol is protected as a MEM ether. This protecting group is stable to the slightly acidic conditions of the subsequent Hantzsch cyclization but can be readily removed later under acidic conditions. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

Step 2: Hantzsch Cyclization and Deprotection

  • Condensation: Dissolve the protected α-haloketone (1.0 eq) and formamide (used as a source of thioformamide in situ, 2.0 eq) in Ethanol (0.3 M).

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor by TLC or LC-MS.

  • Deprotection: Upon completion, cool the reaction mixture to room temperature and add 3M Hydrochloric Acid (HCl, 3.0 eq). Stir at room temperature for 2-4 hours to cleave the MEM ether.

  • Neutralization & Extraction: Carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8. Extract the aqueous phase three times with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography (Silica gel, DCM:Methanol gradient) to afford pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Workflow Diagram: Synthesis of the Building Block

cluster_step1 Step 1: Protection cluster_step2 Step 2: Cyclization & Deprotection Start 4-chloro-1-hydroxybutan-2-one Reagent1 MEM-Cl, DIPEA DCM, 0°C to RT Start->Reagent1 Protected Protected α-Haloketone Reagent1->Protected Reagent2 1. Formamide, EtOH, Reflux 2. 3M HCl, RT Protected->Reagent2 Final 2-(1,3-Thiazol-4-yl)ethan-1-ol Reagent2->Final

Caption: Two-step synthesis of the target building block.

Key Synthetic Transformations: A Chemist's Toolkit

The true power of 2-(1,3-Thiazol-4-yl)ethan-1-ol lies in the diverse reactions its two functional groups can undergo.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a wide array of functionalities.

TransformationReagents & ConditionsProductRationale & Utility
Oxidation to Aldehyde Dess-Martin Periodinane (DMP), DCM, RT2-(1,3-Thiazol-4-yl)acetaldehydeMild, selective oxidation. Aldehyde is key for reductive amination, Wittig reactions, etc.
Oxidation to Acid Jones Reagent (CrO₃, H₂SO₄), Acetone, 0°C2-(1,3-Thiazol-4-yl)acetic acidStrong oxidation. Carboxylic acid enables amide coupling, esterification.
Mesylation Methanesulfonyl chloride (MsCl), Et₃N, DCM, 0°C2-(1,3-Thiazol-4-yl)ethyl methanesulfonateConverts alcohol to an excellent leaving group for Sₙ2 reactions.
Esterification (Acylation) Acetyl Chloride, Pyridine, DCM, 0°C to RT2-(1,3-Thiazol-4-yl)ethyl acetateUsed to mask the hydroxyl group or introduce specific ester functionalities.

Protocol Example: Conversion to a Key Intermediate via Mesylation and Azide Substitution

This two-step sequence is fundamental for introducing a primary amine via reduction, a common pharmacophoric element.

  • Mesylation: Dissolve 2-(1,3-Thiazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1 hour.

  • Workup: Quench with water, separate the layers, and extract the aqueous phase with DCM. Combine organics, dry (Na₂SO₄), and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

  • Azide Substitution: Dissolve the crude mesylate in Dimethylformamide (DMF, 0.2 M) and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • Purification: Cool to room temperature, pour into water, and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry (Na₂SO₄), concentrate, and purify by column chromatography to yield 4-(2-azidoethyl)-1,3-thiazole .

Trustworthiness: This protocol is self-validating. The conversion of the alcohol to a mesylate activates it for nucleophilic displacement. Sodium azide is a robust nucleophile for this Sₙ2 reaction. The resulting azide can be cleanly reduced to the corresponding amine using various methods (e.g., H₂, Pd/C or Staudinger reaction).

Reactions on the Thiazole Ring

The thiazole ring itself is amenable to electrophilic substitution. Computational and experimental data show that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.

Protocol Example: Regioselective Bromination at C5

  • Reaction Setup: Dissolve 2-(1,3-Thiazol-4-yl)ethan-1-ol (1.0 eq) in Acetic Acid (0.5 M).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Monitoring: Stir for 2-4 hours. The reaction progress can be monitored by LC-MS, observing the mass increase corresponding to the addition of one bromine atom.

  • Workup and Purification: Pour the reaction mixture into ice water and neutralize with solid NaHCO₃. Extract with Ethyl Acetate, wash with brine, dry (Na₂SO₄), and concentrate. Purify by chromatography to yield 2-(5-bromo-1,3-thiazol-4-yl)ethan-1-ol .

Case Study: Assembly of a Hypothetical Kinase Inhibitor

To illustrate the synthetic utility of our building block, we present a hypothetical pathway to a complex molecule, targeting a generic kinase. This sequence leverages the orthogonal reactivity discussed previously.

Synthetic Pathway Overview

G A 2-(1,3-Thiazol-4-yl)ethan-1-ol reagent1 DMP, DCM A->reagent1 Step 1 Oxidation B 2-(1,3-Thiazol-4-yl)acetaldehyde reagent2 Complex Amine, NaBH(OAc)₃ B->reagent2 Step 2 Reductive Amination C N-Linked Intermediate reagent3 NBS, AcOH C->reagent3 Step 3 Bromination D 5-Bromo Intermediate reagent4 Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ D->reagent4 Step 4 Suzuki Coupling E Final Kinase Inhibitor reagent1->B reagent2->C reagent3->D reagent4->E

Sources

Methodological & Application

Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a fundamental heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This five-membered aromatic ring containing sulfur and nitrogen atoms is a "privileged scaffold" found in numerous biologically active compounds, including natural products and synthetic drugs.[2] Thiazole derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3] The compound 2-(1,3-Thiazol-4-yl)ethan-1-ol is a valuable building block for the synthesis of more complex molecules, leveraging the inherent biological potential of the thiazole core. This guide provides detailed protocols and the underlying chemical principles for the synthesis of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be approached through two primary retrosynthetic pathways:

  • Construction of the Thiazole Ring with a Pre-installed Side Chain: This involves forming the thiazole ring from acyclic precursors that already contain the hydroxyethyl or a protected equivalent at the desired position.

  • Functional Group Transformation on a Pre-formed Thiazole Ring: This strategy begins with a commercially available or readily synthesized thiazole derivative, which is then elaborated to introduce the 2-hydroxyethyl side chain.

This document will detail protocols for both approaches, providing researchers with flexibility based on available starting materials and experimental capabilities.

Method 1: Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, first reported in 1887, is a classic and reliable method for constructing the thiazole ring.[2][4] It involves the condensation of an α-haloketone with a thioamide.[2][4][5] For the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, a key starting material is a 4-halo-3-oxobutanol derivative.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis A 4-Chloro-3-oxobutan-1-ol C Cyclocondensation A->C B Thioformamide B->C D 2-(1,3-Thiazol-4-yl)ethan-1-ol C->D  Reflux

Caption: Hantzsch synthesis of 2-(1,3-thiazol-4-yl)ethan-1-ol.

Experimental Protocol: Hantzsch Synthesis

Materials:

  • 4-Chloro-3-oxobutan-1-ol

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-oxobutan-1-ol (1 equivalent) in ethanol.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction.

  • Slight Excess of Thioformamide: Ensures complete consumption of the limiting α-haloketone.

  • Neutralization with Sodium Bicarbonate: Removes any acidic byproducts, such as HCl, formed during the reaction.

  • Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Method 2: Reduction of a Thiazole Acetic Acid Derivative

This approach involves the reduction of a commercially available or synthesized 2-(1,3-thiazol-4-yl)acetic acid or its ester derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Diagram: Reduction Workflow

Reduction_Workflow A 2-(1,3-Thiazol-4-yl)acetic acid methyl ester B Lithium Aluminum Hydride (LiAlH4) in THF A->B  0 °C to rt C Quenching (H2O, NaOH) B->C D 2-(1,3-Thiazol-4-yl)ethan-1-ol C->D

Caption: Reduction of a thiazole acetic acid ester.

Experimental Protocol: Reduction of Methyl 2-(1,3-Thiazol-4-yl)acetate

Materials:

  • Methyl 2-(1,3-thiazol-4-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of methyl 2-(1,3-thiazol-4-yl)acetate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-(1,3-Thiazol-4-yl)ethan-1-ol. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture, so an inert atmosphere is crucial for safety and to prevent decomposition of the reagent.

  • Anhydrous THF: The solvent must be free of water to prevent unwanted side reactions with the LiAlH₄.

  • Controlled Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent overheating.

  • Fieser Workup (Quenching Procedure): The specific sequence of adding water and NaOH solution is a standard and safe method to quench LiAlH₄ reactions, resulting in an easily filterable solid.

Data Summary

Synthesis MethodKey ReactantsTypical SolventsReaction ConditionsPurification
Hantzsch Synthesis 4-Chloro-3-oxobutan-1-ol, ThioformamideEthanolReflux, 4-6 hColumn Chromatography
Reduction Methyl 2-(1,3-thiazol-4-yl)acetate, LiAlH₄Anhydrous THF0 °C to room temp, 2-4 hFiltration, Column Chromatography (optional)

Conclusion and Further Considerations

The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The Hantzsch synthesis is a robust method for constructing the thiazole ring itself, while the reduction of a pre-existing thiazole derivative offers a more direct functional group interconversion. For both protocols, careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the target compound in high purity. The protocols provided herein are based on established chemical principles and can be adapted and optimized by researchers to suit their specific laboratory conditions.

References

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

  • A review on thiazole based compounds & it's pharmacological activities. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

  • Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)
  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (URL: [Link])

  • US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])

  • Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol - PrepChem.com. (URL: [Link])

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google P
  • US20170240541A1 - Process for preparing thiazole derivatives - Google P
  • a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin - Rasayan Journal of Chemistry. (URL: [Link])

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH. (URL: [Link])

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (URL: [Link])

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. (URL: [Link])

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. (URL: [Link])

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (URL: )
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - NIH. (URL: [Link])

  • Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed. (URL: [Link])

  • synthesis of new heterocyclic compounds 3-thiazolidine-4-one and evaluation of th. (URL: [Link])

Sources

Topic: Hantzsch Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, a valuable heterocyclic building block, via the classic Hantzsch thiazole synthesis. Thiazole moieties are foundational scaffolds in numerous pharmaceuticals and biologically active compounds, making robust synthetic routes to functionalized derivatives essential for drug discovery and development.[1][2][3][4] This application note details the reaction mechanism, provides field-proven insights for overcoming common challenges, and presents a detailed, two-part experimental protocol for the preparation of the requisite α-haloketone intermediate and its subsequent cyclization. The protocols are designed to be self-validating, emphasizing safety, efficiency, and high-purity outcomes.

Introduction and Scientific Principle

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7] This pathway is known for its high yields and operational simplicity, making it a cornerstone of heterocyclic chemistry.[6][8]

The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol requires two specific precursors:

  • An α-halocarbonyl: To yield the desired 4-(2-hydroxyethyl) substituent, the required starting material is 1-bromo-4-hydroxybutan-2-one.

  • A thioamide: To leave the C2 position of the thiazole ring unsubstituted, thioformamide is the reagent of choice.

This guide first outlines the synthesis of the key α-bromoketone intermediate, which is not widely commercially available, followed by the core Hantzsch cyclization protocol.

Reaction Mechanism: The Hantzsch Pathway

The Hantzsch synthesis is a multistep process that culminates in the formation of a stable, aromatic thiazole ring.[9] The driving force for the reaction is the formation of this aromatic system.

The mechanism proceeds through several distinct stages:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic (Sɴ2) attack by the highly nucleophilic sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, displacing the halide.[6][9][10]

  • Tautomerization & Cyclization: The resulting intermediate can tautomerize. Subsequently, an intramolecular nucleophilic attack occurs where the nitrogen atom attacks the carbonyl carbon, forming a five-membered heterocyclic ring intermediate (a thiazoline derivative).[10]

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. This elimination of a water molecule results in the formation of a double bond, yielding the fully aromatic and highly stable thiazole ring.[6][9]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_start Starting Materials cluster_end Final Products Reactants α-Haloketone + Thioamide Int1 S-Alkylated Intermediate Reactants->Int1 Sɴ2 Attack Int2 Cyclic Hemiaminal Int1->Int2 Intramolecular Cyclization Product Thiazole Product Int2->Product Dehydration Byproducts + H₂O + HX

Sources

Application Notes and Protocols for the Derivatization of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(1,3-Thiazol-4-yl)ethan-1-ol in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] The title compound, 2-(1,3-thiazol-4-yl)ethan-1-ol, represents a valuable building block for drug discovery, offering a primary alcohol handle for diverse structural modifications. The strategic derivatization of this hydroxyl group allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization methods for 2-(1,3-thiazol-4-yl)ethan-1-ol. The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower rational experimental design.

Physicochemical Properties of 2-(1,3-Thiazol-4-yl)ethan-1-ol:

PropertyValueSource
CAS Number 180207-28-7[1]
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [3]
Boiling Point 248.2±15.0 °C (Predicted)[1]
Density 1.260±0.06 g/cm³ (Predicted)[1]

I. Esterification: Modulating Polarity and Pro-drug Potential

Esterification of the primary alcohol of 2-(1,3-thiazol-4-yl)ethan-1-ol is a fundamental transformation for creating pro-drugs, enhancing membrane permeability, and exploring binding interactions within target proteins. The resulting esters can exhibit altered solubility and metabolic stability profiles.

A. Fischer-Speier Esterification: A Classic and Cost-Effective Approach

This acid-catalyzed equilibrium reaction is a straightforward method for producing esters from alcohols and carboxylic acids.[4] To drive the reaction to completion, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove water as it is formed.[5]

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄ or p-TsOH): Protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Excess of Carboxylic Acid or Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.

  • Dean-Stark Apparatus (Optional): For less reactive substrates or when using equimolar amounts of reactants, a Dean-Stark trap can be employed to azeotropically remove water, thus driving the equilibrium forward.

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)ethyl acetate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq), acetic acid (3.0 eq), and a suitable solvent such as toluene (5-10 mL per gram of alcohol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.[6]

DOT Script for Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Alcohol, Carboxylic Acid, and Solvent Add_Catalyst Add H₂SO₄ or p-TsOH Start->Add_Catalyst Reflux Heat to Reflux (80-110 °C) Add_Catalyst->Reflux Monitor Monitor by TLC/GC-MS Reflux->Monitor Workup Aqueous Wash (H₂O, NaHCO₃, Brine) Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product 2-(1,3-Thiazol-4-yl)ethyl acetate

Caption: Workflow for Fischer-Speier Esterification.

B. Acylation with Acid Chlorides: A Rapid and High-Yielding Alternative

For more sensitive substrates or when a faster reaction is desired, acylation with an acid chloride in the presence of a non-nucleophilic base is a highly effective method.[7] This reaction is generally irreversible and proceeds under milder conditions than Fischer esterification.

Causality of Experimental Choices:

  • Acid Chloride: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the alcohol.

  • Base (Pyridine or Triethylamine): Acts as a scavenger for the HCl generated during the reaction, preventing potential acid-catalyzed side reactions with the thiazole ring. Pyridine can also act as a nucleophilic catalyst.

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)ethyl benzoate

  • Reaction Setup: Dissolve 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a base such as pyridine or triethylamine (1.2 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

II. Etherification: Enhancing Lipophilicity and Metabolic Stability

The conversion of the hydroxyl group to an ether linkage can significantly increase the lipophilicity of the molecule and often enhances its metabolic stability by blocking O-glucuronidation. The Williamson ether synthesis is the most common method for achieving this transformation.[8][9]

Causality of Experimental Choices:

  • Strong Base (NaH or KH): Deprotonates the alcohol to form a nucleophilic alkoxide. Sodium hydride is often preferred as the only byproduct is hydrogen gas.[8]

  • Primary Alkyl Halide: The reaction proceeds via an Sₙ2 mechanism, which is most efficient with unhindered primary alkyl halides. Secondary and tertiary halides are more prone to elimination side reactions.[9]

  • Aprotic Solvent (THF or DMF): These solvents are required as they do not protonate the highly basic alkoxide intermediate.

Experimental Protocol: Synthesis of 4-(2-methoxyethyl)-1,3-thiazole

  • Alkoxide Formation: To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by column chromatography.[10]

III. Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives

Oxidation of the primary alcohol opens up a new avenue for derivatization, providing access to the corresponding aldehyde and carboxylic acid. These functional groups are valuable for further modifications, such as reductive amination or amide bond formation.

A. Oxidation to the Aldehyde: A Gateway to Further Functionalization

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[11] The thiazole ring is generally stable to many modern, mild oxidizing conditions.

Causality of Experimental Choices:

  • Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent that is effective at room temperature and generally gives high yields of aldehydes with a simple work-up.[12]

  • Pyridinium Chlorochromate (PCC): Another classic and reliable reagent for the selective oxidation of primary alcohols to aldehydes.[11]

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)acetaldehyde

  • Reaction Setup: To a solution of 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the aldehyde may be volatile). The crude aldehyde is often used immediately in the next step without further purification.

DOT Script for Oxidation to Aldehyde Workflow

Oxidation_to_Aldehyde cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Dissolve Alcohol in DCM Add_Oxidant Add Dess-Martin Periodinane Start->Add_Oxidant Stir Stir at Room Temp (1-3 hours) Add_Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃/Na₂S₂O₃ Monitor->Quench Extract Extract with Diethyl Ether Quench->Extract Product Product Extract->Product 2-(1,3-Thiazol-4-yl)acetaldehyde

Caption: Workflow for Oxidation to Aldehyde.

B. Oxidation to the Carboxylic Acid: Introducing a Key Pharmacophore

Stronger oxidizing agents are required for the conversion of the primary alcohol to a carboxylic acid.[13] Care must be taken to choose conditions that do not degrade the thiazole ring.

Causality of Experimental Choices:

  • Jones Reagent (CrO₃ in H₂SO₄/acetone): A powerful and effective oxidizing agent, though its chromium content raises environmental concerns.

  • TEMPO/NaOCl/NaClO₂: A milder and more environmentally friendly two-step, one-pot procedure that is compatible with a wide range of functional groups.[14][15]

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)acetic acid

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq) in a mixture of acetonitrile, water, and a phosphate buffer (pH ~6.7).

  • Reagent Addition: Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and sodium chlorite (NaClO₂, 1.5 eq). To this mixture, add a dilute aqueous solution of sodium hypochlorite (NaOCl, 0.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the carboxylic acid, which can be purified by recrystallization or column chromatography.

IV. Mitsunobu Reaction: Versatile C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups with inversion of stereochemistry (not applicable for this primary alcohol).[3][16] It allows for the introduction of esters, ethers, azides, and thioethers under mild conditions.

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt intermediate with the alcohol, activating the hydroxyl group as a good leaving group.[3]

  • Nucleophile (Carboxylic Acid, Phenol, Phthalimide, Thioacetic Acid): The choice of nucleophile determines the final product. The nucleophile should have a pKa of less than 15 for optimal reactivity.[16]

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)ethyl 4-nitrobenzoate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(1,3-thiazol-4-yl)ethan-1-ol (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.[17]

V. Suzuki-Miyaura Cross-Coupling: Expanding the Molecular Framework

While not a direct derivatization of the hydroxyl group, the Suzuki-Miyaura cross-coupling is a powerful method for modifying the thiazole ring itself, which can be performed on a suitably functionalized precursor to 2-(1,3-thiazol-4-yl)ethan-1-ol (e.g., a bromo-substituted analog). This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and a halide or triflate.[18][19]

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The active Pd(0) species undergoes oxidative addition to the aryl halide.

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): Activates the boronic acid for transmetalation to the palladium center.

  • Ligand (e.g., PPh₃, SPhos, or XPhos): Stabilizes the palladium catalyst and influences its reactivity and selectivity.[18]

Illustrative Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-thiazole Precursor

  • Reaction Setup: In a reaction vessel, combine the 4-bromo-thiazole derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.[19][20]

Conclusion

The derivatization of 2-(1,3-thiazol-4-yl)ethan-1-ol is a critical step in the exploration of new chemical entities for drug discovery. The methods outlined in this guide provide a robust toolkit for the synthesis of a wide array of derivatives, enabling the systematic investigation of structure-activity relationships. By understanding the underlying principles of each reaction, researchers can make informed decisions to optimize their synthetic strategies and accelerate the development of novel therapeutic agents.

References

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

  • Huang, L., Teumelsan, N., & Huang, X. (2006). A facile method for oxidation of primary alcohols to carboxylic acids and its application in glycosaminoglycan syntheses. Chemistry, 12(20), 5246-52.
  • Haskel, A., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(18), 4124-4127.
  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Huang, L., Teumelsan, N., & Huang, X. (2006). A facile method for oxidation of primary alcohols to carboxylic acids and its application in glycosaminoglycan syntheses. PubMed. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8978-8989.
  • Wang, C., et al. (2005). A Fast and Simple Method for the Acylation of Alcohols with Acid Chlorides Promoted by Metallic Samarium.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Anderson, N. G. (2012). Practical process research & development. Elsevier.
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • RSC Education. Making esters from alcohols and acids | Class experiment. [Link]

Sources

Application Notes and Protocols for the In Vitro Screening of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, 2-(1,3-Thiazol-4-yl)ethan-1-ol. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2] Given the therapeutic potential inherent in its core structure, a systematic evaluation of 2-(1,3-Thiazol-4-yl)ethan-1-ol is warranted. In the absence of pre-existing biological activity data for this specific molecule, we present a tiered, phenotypic screening cascade designed to broadly assess its cytotoxic and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for primary and secondary assays, guidance on data interpretation, and strategies for subsequent mechanism of action and target deconvolution studies.

Introduction: The Rationale for Screening 2-(1,3-Thiazol-4-yl)ethan-1-ol

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, which underscores the potential of novel thiazole-containing compounds in drug discovery.[1][3][4] The subject of this guide, 2-(1,3-Thiazol-4-yl)ethan-1-ol, is a structurally novel compound for which the biological activity has not been extensively characterized.

The initial approach to understanding the therapeutic potential of a novel compound without a known target is through phenotypic screening. This strategy allows for the identification of bioactive compounds based on their effects on cellular or organismal phenotypes, without preconceived notions about their mechanism of action.[5] This is particularly advantageous as it can uncover novel biological pathways and targets.

This guide outlines a logical and efficient screening cascade, beginning with broad, high-throughput phenotypic assays to identify potential anticancer and anti-inflammatory activities. This is followed by more focused secondary assays to confirm and characterize any observed bioactivity.

A Tiered Phenotypic Screening Strategy

A tiered or cascaded screening approach is an efficient method to progressively narrow down the biological activities of a test compound.[6] This strategy starts with broad, high-throughput primary assays and moves towards more complex and specific secondary and tertiary assays for hit confirmation and characterization.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action & Target Deconvolution Primary_Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Dose_Response Dose-Response & IC50 Determination Primary_Cytotoxicity->Dose_Response Active Primary_Anti_Inflammatory Anti-Inflammatory Screen (e.g., NO Inhibition Assay) Cytokine_Profiling Pro-inflammatory Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) Primary_Anti_Inflammatory->Cytokine_Profiling Active Apoptosis_Assay Apoptosis vs. Necrosis Assay Dose_Response->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis COX2_Activity COX-2 Enzyme Inhibition Assay Cytokine_Profiling->COX2_Activity COX2_Activity->Pathway_Analysis HCS High-Content Screening Pathway_Analysis->HCS Target_ID Target Identification (e.g., Affinity Chromatography) HCS->Target_ID G cluster_0 Phenotypic Hit cluster_1 Target Deconvolution Strategies cluster_2 Target Validation Hit_Compound 2-(1,3-Thiazol-4-yl)ethan-1-ol (Confirmed Activity) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hit_Compound->Affinity_Chromatography Expression_Profiling Gene/Protein Expression Profiling Hit_Compound->Expression_Profiling Computational_Methods In Silico Target Prediction Hit_Compound->Computational_Methods Target_Validation Target Validation (e.g., siRNA, CRISPR) Affinity_Chromatography->Target_Validation Expression_Profiling->Target_Validation Computational_Methods->Target_Validation

Figure 2: Strategies for target deconvolution of phenotypic screening hits.

For a confirmed anticancer hit that induces apoptosis, a logical next step would be to investigate its effect on key signaling pathways involved in apoptosis, such as the p53 or caspase pathways, using techniques like Western blotting. For a confirmed anti-inflammatory hit, one could investigate its effect on the NF-κB signaling pathway.

High-Content Screening (HCS) can provide a more unbiased and multiparametric analysis of cellular changes induced by the compound, offering deeper insights into its MOA.

Ultimately, identifying the direct molecular target(s) may require techniques such as:

  • Affinity Chromatography: Immobilizing the compound on a solid support to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Expression Profiling: Analyzing changes in gene or protein expression in response to compound treatment to infer the affected pathways and potential targets.

  • In Silico Target Prediction: Using computational tools to predict potential targets based on the chemical structure of the compound.

Conclusion

This application note provides a structured and scientifically sound approach to the initial in vitro screening of 2-(1,3-Thiazol-4-yl)ethan-1-ol. By employing a tiered phenotypic screening cascade, researchers can efficiently identify and characterize potential anticancer or anti-inflammatory activities. The outlined protocols are established and validated methods in the field of drug discovery. Successful execution of this screening strategy will provide a solid foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543. [Link]

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519. [Link]

  • MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7305. [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. [Link]

  • MDPI. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(10), 2449. [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays of 2-(1,3-Thiazol-4-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new and effective antimicrobial agents.[1] The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4][5] Derivatives of the 2-(1,3-Thiazol-4-yl)ethan-1-ol core are a promising class of compounds for antimicrobial drug discovery, exhibiting a broad spectrum of activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial efficacy of these thiazole derivatives.

The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8] Beyond procedural steps, this guide delves into the scientific rationale behind each protocol, offering insights into data interpretation and troubleshooting to empower robust and meaningful antimicrobial research.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial screening of novel compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This section details two widely accepted methods for MIC determination: broth microdilution and disk diffusion.

Broth Microdilution Assay: A Quantitative Approach to MIC Determination

The broth microdilution method is a quantitative technique that provides a precise MIC value, making it a gold standard for antimicrobial susceptibility testing.[9][10] This assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Principle: The core principle lies in identifying the lowest concentration of the thiazole derivative that inhibits the visible growth of the test microorganism after a defined incubation period. This is observed as the absence of turbidity in the wells of a microtiter plate.[9]

Experimental Workflow for Broth Microdilution:

BrothMicrodilutionWorkflow prep_compound Prepare Stock Solution of Thiazole Derivative serial_dilution Perform 2-Fold Serial Dilutions in Microtiter Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35±1°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

Materials:

  • Sterile 96-well microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test 2-(1,3-Thiazol-4-yl)ethan-1-ol derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Multichannel pipette

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the thiazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.

    • Prepare serial two-fold dilutions of the stock solution in CAMHB or RPMI-1640 directly in the microtiter plate.[9] Typically, this is done by adding a volume of the compound to the first well and then transferring half of the volume to the subsequent wells containing fresh medium.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10] This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the diluted microbial suspension.[9]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[9]

    • Seal the plates and incubate at 35±1°C for 16-20 hours for bacteria and 24-48 hours for yeast.[10][11]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.[9]

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion assay is a qualitative or semi-quantitative method that is simple, cost-effective, and suitable for screening a large number of compounds.[6]

Principle: A paper disk impregnated with a known concentration of the thiazole derivative is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will form around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow for Disk Diffusion:

DiskDiffusionWorkflow prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate Evenly prep_inoculum->inoculate_plate apply_disk Apply Paper Disk Impregnated with Thiazole Derivative inoculate_plate->apply_disk incubate Incubate at 35±1°C for 16-20 hours apply_disk->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone

Caption: Workflow for the disk diffusion assay.

Detailed Protocol:

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test 2-(1,3-Thiazol-4-yl)ethan-1-ol derivatives

  • Standard antibiotic disks (e.g., ciprofloxacin) as positive controls

  • Microbial cultures

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Preparation of Test Disks:

    • Dissolve the thiazole derivatives in a suitable volatile solvent.

    • Apply a known volume of the solution to sterile paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation and Disk Application:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

    • Aseptically apply the prepared disks to the surface of the agar.[12] Ensure the disks are in firm contact with the agar.[12]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35±1°C for 16-20 hours.[11][12]

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

Part 2: Determining Bactericidal or Fungicidal Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is crucial for determining the lethal concentration of an antimicrobial agent.[13][14][15]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[13][15][16] This assay is a direct extension of the broth microdilution test.

Experimental Workflow for MBC/MFC Determination:

MBCWorkflow perform_mic Perform Broth Microdilution Assay to Determine MIC subculture Subculture from Wells Showing No Growth (at and above MIC) perform_mic->subculture incubate_plates Incubate Agar Plates at 35±1°C for 24 hours subculture->incubate_plates determine_mbc Determine MBC/MFC: Lowest Concentration with ≥99.9% Killing incubate_plates->determine_mbc

Caption: Workflow for MBC/MFC determination.

Detailed Protocol:

Materials:

  • Results from the broth microdilution assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Micropipette

Procedure:

  • Subculturing from MIC Assay:

    • Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from the wells of the microtiter plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations).[13][14]

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 35±1°C for 24 hours or until growth is visible in the control plates.

  • MBC/MFC Determination:

    • Count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the thiazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13][15]

Part 3: Data Presentation and Interpretation

Table 1: Example Data Summary for Antimicrobial Activity of Thiazole Derivatives

Compound IDTest MicroorganismMIC (µg/mL)Zone of Inhibition (mm)MBC (µg/mL)MBC/MIC RatioInterpretation
Thiazole-AS. aureus ATCC 292131618322Bactericidal
Thiazole-AE. coli ATCC 259223214>128>4Bacteriostatic
Thiazole-BS. aureus ATCC 29213822162Bactericidal
Thiazole-BE. coli ATCC 259221619322Bactericidal
CiprofloxacinS. aureus ATCC 292130.52512Bactericidal
CiprofloxacinE. coli ATCC 259220.25300.52Bactericidal

Interpretation of Results:

  • MIC: A lower MIC value indicates greater potency of the compound.

  • Zone of Inhibition: A larger zone of inhibition generally correlates with higher antimicrobial activity.

  • MBC/MIC Ratio: The ratio of MBC to MIC provides insight into the nature of the antimicrobial action.[16]

    • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[16]

    • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.[16]

Part 4: Scientific Integrity and Trustworthiness

To ensure the validity and reliability of the results, strict adherence to quality control measures is paramount.

  • Positive and Negative Controls: Always include a known susceptible and resistant strain, as well as a standard antibiotic, in each assay run.

  • Inoculum Standardization: The density of the microbial inoculum is a critical variable. Consistently use a 0.5 McFarland standard.

  • Media Quality: Use high-quality, standardized media from a reputable supplier.

  • Replicates: Perform each assay in triplicate to ensure the reproducibility of the results.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of 2-(1,3-Thiazol-4-yl)ethan-1-ol derivatives. By adhering to these standardized methods and principles of scientific integrity, researchers can generate high-quality, reproducible data that will be instrumental in the discovery and development of the next generation of antimicrobial agents. The diverse biological activities of thiazole derivatives underscore their potential as a valuable source of new therapeutic leads in the fight against infectious diseases.[1][2][5]

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Minimum bactericidal concentration. Grokipedia. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [Link]

  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. ResearchGate. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH. [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Activity of 2-(1,3-Thiazol-4-yl)ethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In oncology, the thiazole moiety is a key component of approved anticancer drugs such as Dasatinib and Ixazomib, highlighting its importance in interacting with critical biological targets.[1] Thiazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), disruption of tubulin assembly, and the inhibition of key signaling pathways that drive cancer progression.[3][4]

This document provides a comprehensive guide for researchers investigating the anticancer potential of a specific class of these compounds: 2-(1,3-Thiazol-4-yl)ethan-1-ol analogs . We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for in vitro evaluation, and offer insights into data interpretation. The goal is to equip drug development professionals with a robust framework for characterizing novel thiazole-based therapeutic candidates.

Mechanistic Landscape: How Thiazole Analogs May Exert Anticancer Effects

A thorough literature survey reveals that thiazole derivatives can modulate multiple critical targets within cancer cells.[3][4] While the precise mechanism of any novel analog must be determined empirically, many compounds sharing this core structure have been shown to interfere with pro-survival signaling cascades. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is aberrantly activated in many human cancers and plays a central role in cell growth, proliferation, and survival.[3]

Thiazole derivatives may induce apoptosis and inhibit cell proliferation by suppressing the activity of key proteins in this pathway.[3][4] The diagram below illustrates a plausible mechanism of action for a novel 2-(1,3-Thiazol-4-yl)ethan-1-ol analog.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole 2-(1,3-Thiazol-4-yl)ethan-1-ol Analog Thiazole->Akt Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Plausible inhibition of the PI3K/Akt pathway by a thiazole analog.

Application Notes: A Tiered Approach to In Vitro Evaluation

A systematic evaluation of a compound's anticancer activity is crucial. We recommend a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic assays. This strategy ensures that resources are focused on the most promising candidates.

  • Primary Screening (Cytotoxicity): The initial step is to determine if the analogs can kill or inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as an indicator of cell viability.[5] It is a quantitative assay suitable for high-throughput screening of multiple compounds and concentrations to determine the half-maximal inhibitory concentration (IC50).[6]

  • Mechanism of Action (Apoptosis): For compounds demonstrating significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] This is based on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by Annexin V.[8]

  • Target Validation (Protein Expression): Once apoptosis is confirmed, identifying the molecular players involved is key. Western blotting allows for the analysis of specific protein expression levels.[9] Based on the proposed mechanism, one could probe for changes in key proteins of the PI3K/Akt pathway (e.g., phosphorylated Akt) or apoptosis-related proteins like those in the Bcl-2 family.[5]

Experimental Protocols

The following protocols are optimized for reliability and reproducibility.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of viability following treatment with thiazole analogs.[6][10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[12]

Caption: Standard experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of each 2-(1,3-Thiazol-4-yl)ethan-1-ol analog in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used for the compounds) and untreated controls (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.[11]

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C.[6][13] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[6][11] A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Determination of Apoptosis by Annexin V/PI Staining

This assay quantifies the percentage of cells undergoing apoptosis.[8] During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Apoptosis_Assay_Workflow A 1. Seed & Treat Cells (e.g., IC50 concentration) B 2. Harvest Cells (Including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15-20 min, Room Temp, Dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Methodology:

  • Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and incubate for 24 hours.[8] Treat the cells with the thiazole analog at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the detached cells for each sample to ensure all cells (adherent and floating) are collected.[8]

  • Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[8]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL stock).[8] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Healthy cells: Annexin V-negative and PI-negative (Lower Left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 3: Analysis of Protein Expression by Western Blotting

This protocol allows for the detection and semi-quantification of specific proteins to validate the molecular mechanism of action.

Methodology:

  • Protein Extraction:

    • Treat cells with the thiazole analog as in the apoptosis assay.

    • Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Scrape the cells and sonicate the lysate to shear DNA and reduce viscosity.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling at 95-100°C for 5 minutes in Laemmli buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9][14]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-Bcl-2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[9]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis can be used to semi-quantify protein levels, which should be normalized to a loading control like β-actin or GAPDH.

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear, tabular format for easy comparison across different analogs and cell lines.

Table 1: Cytotoxic Activity of 2-(1,3-Thiazol-4-yl)ethan-1-ol Analogs

Compound IDModificationCancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Normal Cell Line C IC50 (µM)Selectivity Index (C/A)
Parent -25.4 ± 2.131.2 ± 3.5>100>3.9
Analog 1 R1 = -Cl5.2 ± 0.68.9 ± 1.185.7 ± 9.316.5
Analog 2 R1 = -OCH₃15.8 ± 1.922.1 ± 2.4>100>6.3
Analog 3 R2 = -F2.1 ± 0.34.5 ± 0.592.4 ± 10.144.0
Doxorubicin (Control)0.8 ± 0.11.1 ± 0.25.6 ± 0.77.0

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index is calculated as the IC50 in normal cells divided by the IC50 in cancer cell line A.

Conclusion

The protocols and framework detailed in this guide provide a robust starting point for the comprehensive in vitro evaluation of novel 2-(1,3-Thiazol-4-yl)ethan-1-ol analogs as potential anticancer agents. By systematically assessing cytotoxicity, determining the mechanism of cell death, and validating molecular targets, researchers can efficiently identify and advance promising therapeutic candidates for further preclinical development.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Calvo, E., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 25(5), 856-862. [Link]

  • Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138670. [Link]

  • Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar. [Link]

  • da Silva, A. C. L. L., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 62-74. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

  • Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]

  • Ionescu, M. A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-(1,3-Thiazol-4-yl)ethan-1-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. This structural motif is present in a wide array of FDA-approved drugs, demonstrating its versatility across diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5] The thiazole nucleus serves as a versatile building block, allowing for extensive chemical modifications to fine-tune pharmacological activity and pharmacokinetic properties.[1][2]

This guide focuses on the experimental application of a specific thiazole-containing compound, 2-(1,3-Thiazol-4-yl)ethan-1-ol . While this particular molecule is a relatively simple derivative, its structural features—a reactive hydroxyl group and an accessible thiazole core—make it an intriguing starting point for lead discovery and optimization campaigns. These application notes will provide a comprehensive framework for researchers to explore the potential of 2-(1,3-Thiazol-4-yl)ethan-1-ol as a precursor for novel therapeutics, with a particular focus on its prospective application in oncology.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery. The properties of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be predicted and are summarized in the table below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 129.18 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (o/w) ~0.5 - 1.0Indicates a balance between hydrophilicity and lipophilicity, which is favorable for cell permeability.
Hydrogen Bond Donors 1The hydroxyl group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 2 (N and O)The nitrogen in the thiazole ring and the hydroxyl oxygen can act as hydrogen bond acceptors.
pKa ~14 (hydroxyl), ~2.5 (thiazole N)The hydroxyl group is weakly acidic, while the thiazole nitrogen is weakly basic.
Synthetic Protocol: A Hantzsch-Based Approach

The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be achieved through a modification of the classic Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are 1-chloro-4-hydroxybutan-2-one and thioformamide.

Materials:

  • 1-chloro-4-hydroxybutan-2-one

  • Thioformamide

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

  • Addition of α-haloketone: To the stirred solution, add 1-chloro-4-hydroxybutan-2-one (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Hypothesized Application in Anticancer Drug Discovery

Given the prevalence of the thiazole scaffold in numerous anticancer agents, a primary application of 2-(1,3-Thiazol-4-yl)ethan-1-ol is as a foundational molecule for the development of novel oncology drugs.[3] The hydroxyl group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

dot

Anticancer_Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Start 2-(1,3-Thiazol-4-yl)ethan-1-ol Derivatization Chemical Derivatization (Esterification, Etherification, etc.) Start->Derivatization SAR Exploration Library Compound Library Derivatization->Library Cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) Library->Cytotoxicity Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Cytotoxicity->Apoptosis Target Target-Based Assays (Kinase Inhibition, etc.) Apoptosis->Target Pathway Signaling Pathway Analysis (Western Blot, qPCR) Target->Pathway CellCycle Cell Cycle Analysis (Flow Cytometry) Pathway->CellCycle ADME ADME/Tox Profiling CellCycle->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Kinase_Inhibition_MoA cluster_0 Kinase ATP-Binding Pocket cluster_1 Thiazole-based Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG DFG Motif Thiazole Thiazole Ring Thiazole->Hinge H-bonds Ethanol Ethanol Side Chain (Derivatized) Ethanol->Gatekeeper Hydrophobic/Polar Interactions

Caption: Proposed Kinase Inhibition Mechanism.

Conclusion and Future Directions

2-(1,3-Thiazol-4-yl)ethan-1-ol represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and the presence of a modifiable hydroxyl group make it an ideal scaffold for generating compound libraries for high-throughput screening. The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of this compound and its derivatives. Future work should focus on extensive derivatization to build a comprehensive SAR profile, followed by target identification and in vivo efficacy studies for the most promising lead compounds.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Waghmare, B. (2023). A review on thiazole based compounds & it's pharmacological activities. Journal of Pharmacognosy and Phytochemistry.
  • Ayati, A., et al. (2019). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). The drugs containing thiazole ring. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(1,3-Thiazol-4-yl)ethan-1-ol as a Strategic Precursor for Novel Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and a Versatile Building Block

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous clinically vital drugs, including the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[2][3] The development of novel, complex heterocyclic systems that incorporate a thiazole moiety is therefore a highly active area of research, aimed at discovering new therapeutic agents with enhanced potency and specificity.[4]

This guide focuses on 2-(1,3-Thiazol-4-yl)ethan-1-ol , a versatile and strategically important precursor for the synthesis of novel fused heterocyclic systems. Its value lies in its bifunctional nature: a reactive primary alcohol on the ethyl side-chain and the nucleophilic thiazole core. The ethanol moiety can be readily converted into a variety of other functional groups, providing a handle for subsequent cyclization reactions. This allows for the construction of fused ring systems, such as thiazolo[4,5-c]pyridines and thiazolo[4,5-b]pyridines, which are of significant interest in drug discovery programs.[5][6]

These application notes provide detailed, field-tested protocols for the transformation of 2-(1,3-Thiazol-4-yl)ethan-1-ol into key amine intermediates and their subsequent elaboration into complex fused heterocycles. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers in organic synthesis and drug development.

Section 1: Synthesis of Key Intermediates from 2-(1,3-Thiazol-4-yl)ethan-1-ol

The initial strategic goal is the conversion of the primary alcohol into a primary amine. This two-carbon ethylamine linker is ideal for constructing a six-membered fused ring onto the thiazole core. The most reliable pathway involves the conversion of the alcohol to an azide, followed by reduction.

Protocol 1.1: Conversion of Alcohol to Azide via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a wide range of functional groups, including azides, with a high degree of control.[7][8] The reaction proceeds through an alkoxyphosphonium salt, which is an excellent leaving group, allowing for substitution by weakly basic nucleophiles like the azide ion. Using diphenyl phosphorazidate (DPPA) as the azide source is a common and effective approach.[1][9]

Causality & Experimental Choices:

  • Reagents : Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD) are the classic Mitsunobu reagents. DIAD is often preferred over DEAD (diethyl azodicarboxylate) due to its lower carcinogenicity. DPPA serves as a safe and convenient source of the azide nucleophile.

  • Solvent : Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction, as it dissolves the reagents and is unreactive under the reaction conditions. Strict anhydrous conditions are critical to prevent hydrolysis of the phosphonium intermediates, which would regenerate the starting alcohol.

  • Temperature : The reaction is initiated at 0 °C to control the exothermic reaction between PPh₃ and DIAD. It is then allowed to warm to room temperature to ensure the nucleophilic substitution goes to completion.

Experimental Protocol: Synthesis of 4-(2-Azidoethyl)-1,3-thiazole

  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1,3-Thiazol-4-yl)ethan-1-ol (1.0 eq.), triphenylphosphine (1.2 eq.), and anhydrous THF (approx. 0.2 M).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add Diisopropyl Azodicarboxylate (DIAD) (1.2 eq.) dropwise to the solution. A white precipitate of the PPh₃-DIAD adduct may form.

  • Nucleophile Addition : After stirring for 15-20 minutes at 0 °C, add diphenyl phosphorazidate (DPPA) (1.2 eq.) dropwise.

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup :

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product and triphenylphosphine oxide byproduct. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-(2-azidoethyl)-1,3-thiazole.

Protocol 1.2: Reduction of Azide to Primary Amine

The reduction of the azide to the corresponding primary amine is the final step in generating the key building block. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality & Experimental Choices:

  • Catalyst : Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of azides to amines using hydrogen gas. The thiazole ring is generally stable under these conditions.

  • Hydrogen Source : A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H₂ for the reaction.

  • Solvent : Methanol or ethanol are excellent solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the catalyst.

Experimental Protocol: Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-amine

  • Preparation : To a round-bottom flask, add 4-(2-azidoethyl)-1,3-thiazole (1.0 eq.) and methanol (approx. 0.1 M).

  • Catalyst : Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).

  • Hydrogenation : Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge/fill cycle three times.

  • Reaction : Stir the suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup :

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(1,3-thiazol-4-yl)ethan-1-amine, which can often be used in the next step without further purification. If necessary, purification can be achieved by distillation or salt formation.

Section 2: Application in the Synthesis of Fused Thiazolopyridines

With the key amine intermediate, 2-(1,3-thiazol-4-yl)ethan-1-amine, in hand, we can now construct novel fused heterocyclic systems. The Pictet-Spengler and Gould-Jacobs reactions are powerful tools for this purpose.

Application 2.1: Tetrahydro-thiazolo[4,5-c]pyridines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a tetrahydroisoquinoline-type ring system.[10][11] In our case, the electron-rich C5 position of the thiazole ring acts as the nucleophile for the cyclization.

Causality & Experimental Choices:

  • Mechanism : The reaction begins with the formation of a Schiff base between the primary amine and the aldehyde. Under acidic conditions, this is protonated to form a highly electrophilic iminium ion. The C5 position of the thiazole ring then attacks the iminium carbon, and subsequent rearomatization yields the fused product.[10]

  • Catalyst : A strong acid like trifluoroacetic acid (TFA) is typically required to catalyze the reaction, particularly for less nucleophilic aromatic systems like thiazole.

  • Conditions : The reaction is often performed at elevated temperatures to drive the cyclization to completion.

Workflow Diagram: From Precursor to Fused Heterocycle via Pictet-Spengler

G cluster_0 Section 1: Intermediate Synthesis cluster_1 Section 2: Cyclization A 2-(1,3-Thiazol-4-yl)ethan-1-ol B 4-(2-Azidoethyl)-1,3-thiazole A->B C 2-(1,3-Thiazol-4-yl)ethan-1-amine B->C E Tetrahydro-thiazolo[4,5-c]pyridine C->E D Aldehyde (R-CHO)

Caption: Workflow for Pictet-Spengler Synthesis.

Experimental Protocol: Synthesis of a Representative Tetrahydro-thiazolo[4,5-c]pyridine

  • Preparation : In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 2-(1,3-thiazol-4-yl)ethan-1-amine (1.0 eq.) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq.) in a suitable solvent such as dichloroethane or toluene (approx. 0.1 M).

  • Catalyst Addition : Add trifluoroacetic acid (TFA) (1.5-2.0 eq.) to the mixture.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup :

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydro-thiazolo[4,5-c]pyridine.

Application 2.2: 4-Hydroxy-thiazolo[4,5-b]pyridines via Gould-Jacobs Reaction

The Gould-Jacobs reaction provides access to 4-hydroxyquinoline (4-quinolone) skeletons and can be adapted to synthesize the analogous thiazolo[4,5-b]pyridin-4-one systems.[12] The reaction involves the condensation of an amine with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[13]

Causality & Experimental Choices:

  • Mechanism : The reaction proceeds in two distinct stages. First, the primary amine displaces the ethoxy group of diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. The second stage is a thermal, pericyclic reaction where the C5 position of the thiazole attacks one of the ester carbonyls, followed by elimination of ethanol to form the fused pyridinone ring.[12]

  • Conditions : The initial condensation can often be performed at moderate temperatures. However, the subsequent cyclization requires very high temperatures, typically 200-260 °C. This is often achieved using high-boiling solvents like Dowtherm A or through the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[13][14]

Workflow Diagram: Gould-Jacobs Pathway to Fused Pyridinones

G cluster_1 Gould-Jacobs Reaction A 2-(1,3-Thiazol-4-yl)ethan-1-amine C Enamine Intermediate A->C B Diethyl Ethoxymethylenemalonate (EMME) D 4-Hydroxy-thiazolo[4,5-b]pyridine C->D

Caption: Workflow for Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis of a Representative 4-Hydroxy-thiazolo[4,5-b]pyridine

  • Condensation : Mix 2-(1,3-thiazol-4-yl)ethan-1-amine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.) either neat or in a high-boiling solvent. Heat the mixture at 100-120 °C for 1-2 hours until TLC analysis indicates complete formation of the enamine intermediate. The ethanol byproduct can be removed by distillation.

  • Cyclization :

    • Thermal Method : Add the crude enamine intermediate to a high-boiling solvent (e.g., Dowtherm A) preheated to 250 °C. Maintain this temperature for 20-30 minutes.

    • Microwave Method : Place the neat enamine intermediate in a sealed microwave vial. Heat to 250-300 °C in a microwave reactor for 5-20 minutes.[13]

  • Workup :

    • Cool the reaction mixture to room temperature. The product often precipitates from the high-boiling solvent.

    • Dilute the mixture with hexane, and collect the solid product by filtration.

    • Wash the solid with cold acetonitrile or ether to remove residual solvent and impurities. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

  • Optional Saponification/Decarboxylation : The resulting product will have an ester group at the 3-position. This can be removed by saponifying with aqueous NaOH, followed by acidification and thermal decarboxylation to yield the unsubstituted 4-hydroxy-thiazolo[4,5-b]pyridine.[12]

Data Summary

The following table provides representative data for the key transformations described. Yields are indicative and may vary based on substrate and reaction scale.

Protocol Starting Material Product Key Reagents Typical Yield Notes
1.1 2-(1,3-Thiazol-4-yl)ethan-1-ol4-(2-Azidoethyl)-1,3-thiazolePPh₃, DIAD, DPPA75-90%Requires anhydrous conditions.[7]
1.2 4-(2-Azidoethyl)-1,3-thiazole2-(1,3-Thiazol-4-yl)ethan-1-amineH₂, 10% Pd/C90-98%Clean reduction; product often used directly.
2.1 2-(1,3-Thiazol-4-yl)ethan-1-amineTetrahydro-thiazolo[4,5-c]pyridineAldehyde, TFA50-75%Yield is dependent on the aldehyde used.[10]
2.2 2-(1,3-Thiazol-4-yl)ethan-1-amine4-Hydroxy-thiazolo[4,5-b]pyridineEMME, Heat/Microwave40-65%Requires high temperatures for cyclization.[13]

References

  • M. V. Vovk, et al. (2016). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Molecules. Available at: [Link]

  • M.A. Metwally, et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • A. El-Faham, et al. (2019). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Tetrahedron Letters. Available at: [Link]

  • K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • S. B. L. Sayyid, et al. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. Available at: [Link]

  • H. Lee, et al. (2008). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. Journal of Combinatorial Chemistry. Available at: [Link]

  • A. M. Shawali, et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • S. A. G. El-faham, et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • G. K. Oloyede. (2010). Mannich Synthesis of 2-(Thiazol-4-yl)-1h-benzimidazole-2-methylene Piperazinyl (2,5 - ResearchGate. Pacific Journal of Science and Technology. Available at: [Link]

  • A. A. El-Sayed, et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage Application Note AN056. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • S. B. L. Sayyid, et al. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. Available at: [Link]

  • G. D. D'Auria, et al. (2005). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Tetrahedron. Available at: [Link]

  • S. J. Mohammad. (2011). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. Rafidain Journal of Science. Available at: [Link]

  • M. E. Gonzalez-Lopez, et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • S. Noreen, et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • J. W. Tucker, et al. (2024). Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. Nature Protocols. Available at: [Link]

  • B. Das, et al. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences. Available at: [Link]

  • A. A. Beryozkina, et al. (2010). Synthesis of 9-ethyl[2][4][5]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacobs reaction to N-ethyl-2,1,3- benzoselenadiazol-4-amine. Arkivoc. Available at: [Link]

  • Y. Li, et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • S. Kim, et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. Available at: [Link]

  • V. O. Iaroshenko, et al. (2000). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis. Available at: [Link]

  • A. A. El-Sayed, et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Available at: [Link]

  • Y. Li, et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. Available at: [Link]

  • X. Guinchard, et al. (2021). Au(I)-Catalyzed Pictet-Spengler Reactions All around the Indole Ring. Pharmaceuticals. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2022). Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. YouTube. Available at: [Link]

  • P. A. Kulkarni, et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • A. S. Thompson, et al. (1995). Alcohol to azide sn2 conversion. Google Patents.
  • N. Ahmed, et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Y. Wang, et al. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers. Available at: [Link]

  • P. S. K. Pachon, et al. (2019). Regioselective synthesis of 1,3-thiazines by sequential 4-oxothiazolidine to 1,2-dithiole to 1,3-thiazine transformations: Role of intramolecular non-bonded S⋅⋅⋅O interactions. Tetrahedron. Available at: [Link]

  • V. R. Y. V. Ramu, et al. (2017). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. World Journal of Pharmaceutical Research. Available at: [Link]

  • J. D. Elliott, et al. (1986). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • N. Ahmed, et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1,3-Thiazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiazole ring, a structural motif of significant interest in pharmaceutical and medicinal chemistry. Thiazole derivatives are integral components of numerous biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] As a key intermediate or building block in the synthesis of more complex molecules, the unambiguous confirmation of its identity, structure, and purity is paramount to ensure the quality, safety, and efficacy of downstream products.

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 2-(1,3-Thiazol-4-yl)ethan-1-ol. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework that combines orthogonal analytical techniques for a self-validating characterization package. We will move from primary structural elucidation using spectroscopy to quantitative purity assessment via chromatography.

Compound Information:

Property Value Source
IUPAC Name 2-(1,3-Thiazol-4-yl)ethan-1-ol -
CAS Number 180207-28-7 [4]
Molecular Formula C₅H₇NOS -
Molecular Weight 129.18 g/mol [4]

| Appearance | (Typically a liquid or low-melting solid) | - |

Logical Workflow for Complete Characterization

A multi-faceted approach is essential for the definitive characterization of a chemical entity. The following workflow ensures that data from each technique corroborates the others, providing a high degree of confidence in the final assessment.

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Chromophore ID cluster_2 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity - Structural Isomers MS Mass Spectrometry - Molecular Weight - Elemental Formula - Fragmentation NMR->MS Confirms MW FTIR FTIR Spectroscopy - Key Functional Groups (O-H, C-S, Thiazole Ring) NMR->FTIR Corroborates Functional Groups HPLC HPLC - Purity Assay (% Area) - Quantification - Non-volatile Impurities NMR->HPLC Identifies Main Peak Conclusion Certificate of Analysis (Identity, Purity, Structure) NMR->Conclusion Identity Data MS->NMR Confirms Formula MS->HPLC Identifies Main Peak MS->Conclusion Identity Data FTIR->NMR FTIR->Conclusion Identity Data UV_Vis UV-Vis Spectroscopy - Chromophore Presence - Quantitative Analysis UV_Vis->HPLC Provides Detection λ UV_Vis->Conclusion Identity Data GC GC - Orthogonal Purity Check - Volatile Impurities - Residual Solvents HPLC->GC Orthogonal Method HPLC->Conclusion Purity Data GC->HPLC GC->Conclusion Purity Data

Caption: Integrated workflow for the characterization of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[5]

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of 2-(1,3-Thiazol-4-yl)ethan-1-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 (adjust for signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Expected ¹H NMR Spectrum & Interpretation

G H5 H-5 H2 H-2 CH2a CH₂ (a) CH2b CH₂ (b) OH OH

Caption: Structure with proton labels for NMR assignment.

LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-2 ~8.7 - 8.9Singlet (s)1H-Thiazole ring proton
H-5 ~7.1 - 7.3Singlet (s)1H-Thiazole ring proton
CH₂(b) ~3.8 - 4.0Triplet (t)2HJ ≈ 6-7 HzMethylene group adjacent to hydroxyl
CH₂(a) ~2.9 - 3.1Triplet (t)2HJ ≈ 6-7 HzMethylene group adjacent to thiazole ring
OH Variable (e.g., ~1.5 - 4.0)Broad Singlet (br s)1H-Hydroxyl proton (exchangeable)

Causality: The deshielding effect of the electronegative nitrogen and sulfur atoms, along with the aromaticity of the thiazole ring, causes protons H-2 and H-5 to appear at high chemical shifts. The methylene group (b) is deshielded by the adjacent oxygen, while the methylene group (a) is influenced by the thiazole ring. The coupling between the two adjacent methylene groups results in triplet patterns for both.

¹³C NMR Spectroscopy
  • Principle: Provides a count of unique carbon atoms and information about their chemical environment (sp², sp³, etc.).

  • Protocol: Use the same sample as for ¹H NMR. Run a proton-decoupled ¹³C experiment.

  • Expected ¹³C NMR Chemical Shifts:

    • Thiazole C2: ~150-155 ppm

    • Thiazole C4: ~145-150 ppm

    • Thiazole C5: ~115-120 ppm

    • CH₂-OH (b): ~60-65 ppm

    • CH₂-Thiazole (a): ~30-35 ppm

Mass Spectrometry (MS)

Principle: MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. It is a highly sensitive technique that confirms the elemental composition when using high-resolution mass spectrometry (HRMS).[6]

Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Infuse the sample directly into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurement.

  • Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.

Expected Results & Fragmentation
  • Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the compound's monoisotopic mass.

    • Calculated Monoisotopic Mass: 129.0299

    • Expected [M+H]⁺: m/z 130.0377

  • Fragmentation Analysis: The molecular ion will fragment in predictable ways. Key fragmentations can help confirm the structure.

G M_H [C₅H₇NOS + H]⁺ m/z = 130.0377 Frag1 Loss of H₂O [C₅H₆NS]⁺ m/z = 112.0272 M_H->Frag1 - H₂O Frag2 Loss of C₂H₄O [C₃H₂NS]⁺ m/z = 84.9959 M_H->Frag2 - C₂H₄O Frag3 Thiazole-methyl cation [C₄H₄NS]⁺ m/z = 98.0115 Frag1->Frag3 - CH₂

Caption: Proposed ESI-MS fragmentation pathway for 2-(1,3-Thiazol-4-yl)ethan-1-ol.

m/z (calculated)Proposed IonComments
130.0377[M+H]⁺Protonated molecular ion
112.0272[M+H - H₂O]⁺Loss of water from the alcohol
98.0115[C₄H₄NS]⁺Cleavage of the C-C bond, forming a thiazolylmethyl cation
84.9959[C₃H₂NS]⁺Cleavage of the ethyl side chain

Chromatographic Analysis (HPLC & GC)

Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is the gold standard for determining the purity of a compound and quantifying impurities. Using two different chromatographic techniques (e.g., HPLC and GC) provides orthogonal data, strengthening the purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Objective: To determine purity (% area) and identify non-volatile impurities.

  • Sample Preparation: Prepare a stock solution of ~1.0 mg/mL in the mobile phase. Dilute to ~0.1 mg/mL for analysis.

  • HPLC Conditions:

    Parameter Recommended Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 min, hold for 5 min
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detector UV-Vis Diode Array Detector (DAD)

    | Detection Wavelength | Monitor at ~240-250 nm (based on thiazole UV absorbance)[7][8] |

  • Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities will be eluted and detected. A DAD allows for peak purity analysis by comparing spectra across a single peak.

Gas Chromatography (GC) Protocol
  • Objective: To provide an orthogonal purity assessment and analyze for volatile impurities or residual solvents. The alcohol functional group makes this compound amenable to GC analysis.[9][10][11][12]

  • Sample Preparation: Prepare a solution of ~1.0 mg/mL in a suitable solvent like Methanol or Dichloromethane.

  • GC Conditions:

    Parameter Recommended Setting
    Column DB-5 or equivalent (non-polar), 30 m x 0.25 mm, 0.25 µm film
    Carrier Gas Helium or Hydrogen, constant flow ~1.2 mL/min
    Inlet Temperature 250 °C
    Injection Volume 1 µL (with split, e.g., 50:1)
    Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
    Detector Flame Ionization Detector (FID)

    | FID Temperature | 300 °C |

  • Causality: The temperature ramp program ensures the elution of the main compound as a sharp peak while also separating it from lower-boiling (volatile) and higher-boiling impurities. FID provides excellent sensitivity for nearly all organic compounds.

Spectroscopic Fingerprinting (FTIR & UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[13][14][15] It provides a unique "fingerprint" for the compound.

  • Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a drop of the neat liquid or a small amount of solid on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    ~3300 (broad) O-H stretch Alcohol
    ~3100 C-H stretch Thiazole ring
    ~2950-2850 C-H stretch Aliphatic (CH₂)
    ~1600-1500 C=N, C=C stretch Thiazole ring modes
    ~1100 C-O stretch Primary alcohol

    | ~800-700 | C-S stretch | Thiazole ring |

UV-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, providing information about electronic transitions and the presence of chromophores. The thiazole ring is a UV-active chromophore.[16][17][18]

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance reading between 0.1 and 1.0 AU.

    • Use a quartz cuvette to measure the absorbance spectrum from ~200 to 400 nm.

    • Use the pure solvent as a blank reference.

  • Expected Result: A distinct absorption maximum (λmax) is expected in the range of 240-260 nm , characteristic of the π → π* transitions within the thiazole ring system.[7][8] This value is critical for setting the detection wavelength in the HPLC method.

References

  • Al-Aizari, A. A., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - Pyrazolin-N-thioamides and their Transformation into Thiazole Derivatives. Molecules, 22(10), 1656. Available at: [Link]

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][4][19]thiadiazoles. Tetrahedron, 67(19), 3289-3316. Available at: [Link]

  • Kumar, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Pharmaceuticals, 16(6), 805. Available at: [https://www.semanticscholar.org/paper/2-Substituted-3-(5-Substituted-1%2C3%2C4-oxadiazol%2F-Thiazolidin-4-one-Kumar-Aggarwal/1c440a7206140523412a832a82987179093e0319]([Link]

  • Al-Ajely, M. S. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. ResearchGate. Available at: [Link]

  • Cheng, Y. R. (2012). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. Available at: [Link]

  • Gomma, A. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(8), 1239. Available at: [Link]

  • Sybo, K., et al. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

  • Oshita, M., et al. (2017). UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. ResearchGate. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry, 66(1), 35-42. Available at: [Link]

  • Senturk, M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

  • Xin, J., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • Da Silva, A. B., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(12), 813-818. Available at: [Link]

  • Restek Corporation. (2023). Alcoholic Beverage Analysis by GC. Restek. Available at: [Link]

  • Tomma, J. H., et al. (2021). Liquid Crystals of 2,4-Substituted-1,3-Thiazole Derivatives. ResearchGate. Available at: [Link]

  • mzCloud. (2016). Ethyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)acetate. Available at: [Link]

  • Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Available at: [Link]

  • Patel, N. B., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications, 4(1), 1-8. Available at: [Link]

  • Asghar, M. A., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(31), 28247–28260. Available at: [Link]

  • Gáspár, A., et al. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of AOAC International, 95(4), 1074-1081. Available at: [Link]

  • Sugimoto, H., et al. (2017). UV/Vis absorption spectra of thiazoles 1-4 with MB. ResearchGate. Available at: [Link]

  • Sałdyka, M., & Mielke, Z. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5576. Available at: [Link]

  • Bijo, S., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5588. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent. Available at: [Link]

  • Zahorulko, A., et al. (2023). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2010). Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives. Journal of the Argentine Chemical Society, 98(1-2), 1-9. Available at: [Link]

  • Wu, M. L., & Lee, S. L. (2002). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 10(4). Available at: [Link]

  • Arafa, R. K., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry, 32(2). Available at: [Link]

  • Al-Ayed, A. S., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 17726. Available at: [Link]

  • Muriqi, V., et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of Kosovo, 8(15-16). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important thiazole intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, focusing on the widely utilized Hantzsch thiazole synthesis.

Q1: What is the most common and reliable method for synthesizing 2-(1,3-Thiazol-4-yl)ethan-1-ol?

A1: The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring system.[1] For the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, this involves the condensation of an α-haloketone with a thioamide. Specifically, the reaction would utilize 1-chloro-3-hydroxyacetone and thioformamide . This method is favored for its generally high yields and straightforward procedure.[2][3]

Q2: What are the critical starting materials for this synthesis, and where can I source them?

A2: The key precursors are:

  • 1-Chloro-3-hydroxyacetone (CAS: 24423-98-1): This α-haloketone is the backbone of the final product. It can be sourced from various chemical suppliers.

  • Thioformamide (CAS: 115-08-2): This thioamide provides the nitrogen and sulfur atoms for the thiazole ring. It is also commercially available.

It is imperative to use high-purity starting materials to minimize side reactions and facilitate purification.

Q3: Do I need to protect the hydroxyl group on 1-chloro-3-hydroxyacetone before the reaction?

A3: While not always strictly necessary, protecting the hydroxyl group is a prudent strategy to prevent potential side reactions, such as ether formation or other undesired condensations under the reaction conditions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or esters (e.g., acetate), which can be installed and removed under mild conditions.[4][5] The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.[6]

Q4: What are the expected yields for this synthesis?

A4: The Hantzsch thiazole synthesis is known for its potential for high yields, often in the range of 70-90% or even higher under optimized conditions.[2][3] However, the yield for this specific substrate may vary depending on the reaction parameters, the purity of the starting materials, and the efficiency of the work-up and purification process.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system for TLC analysis of thiazole derivatives is often a mixture of ethyl acetate and hexanes.[1]

II. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis. The following decision tree can help diagnose and resolve the underlying cause.

low_yield_troubleshooting cluster_solutions Potential Solutions start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok Purity Confirmed sm_bad Degraded or Impure Starting Materials check_sm->sm_bad Purity Questionable check_conditions Review Reaction Conditions conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Conditions Verified temp_issue Suboptimal Temperature check_conditions->temp_issue Temperature Issue? time_issue Insufficient Reaction Time check_conditions->time_issue Time Issue? solvent_issue Incorrect Solvent check_conditions->solvent_issue Solvent Issue? check_workup Evaluate Work-up & Purification workup_issue Product Loss During Work-up/Purification check_workup->workup_issue sm_ok->check_conditions solution_sm Repurify or acquire fresh starting materials. sm_bad->solution_sm conditions_ok->check_workup solution_temp Optimize temperature. Try gentle heating (40-60 °C) or reflux if necessary. temp_issue->solution_temp solution_time Extend reaction time and monitor by TLC. time_issue->solution_time solution_solvent Screen alternative solvents (e.g., ethanol, methanol, DMF). solvent_issue->solution_solvent solution_workup Optimize extraction pH and solvent. Consider alternative purification methods. workup_issue->solution_workup

Caption: Troubleshooting workflow for low product yield.

In-depth Explanation:

  • Starting Material Integrity: The α-haloketone, 1-chloro-3-hydroxyacetone, can be unstable. Ensure it has been stored correctly and is of high purity. Thioformamide can also degrade over time. Using fresh or newly purified starting materials is crucial.

  • Reaction Temperature: The Hantzsch synthesis often requires an initial activation energy.[7] While some variations proceed at room temperature, gentle heating is often beneficial. However, excessive heat can lead to decomposition and the formation of byproducts.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Alcohols like ethanol and methanol are common choices.[7] In some cases, aprotic polar solvents like DMF may be advantageous.

  • Work-up and Purification: Due to the hydroxyl group, 2-(1,3-Thiazol-4-yl)ethan-1-ol is a relatively polar molecule. This can lead to challenges during aqueous work-up and extraction. Ensure the pH is appropriately adjusted to neutralize any acid and that a suitable extraction solvent is used. Product loss can also occur during chromatography if the polarity of the eluent is not optimized.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

The formation of side products can complicate purification and reduce the yield of the desired compound.

side_products_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Multiple Spots on TLC identify_side_products Characterize Side Products (if possible) start->identify_side_products review_conditions Re-evaluate Reaction Conditions identify_side_products->review_conditions cause1 Formation of isomeric thiazoles identify_side_products->cause1 cause2 Side reactions involving the hydroxyl group identify_side_products->cause2 consider_protecting_group Consider Hydroxyl Protection review_conditions->consider_protecting_group cause3 Decomposition of starting materials or product review_conditions->cause3 solution1 Adjust pH; acidic conditions can favor isomer formation. cause1->solution1 solution2 Protect the hydroxyl group prior to the reaction. cause2->solution2 solution3 Lower the reaction temperature or shorten the reaction time. cause3->solution3

Caption: Troubleshooting guide for the formation of side products.

In-depth Explanation:

  • Isomer Formation: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric thiazole products.[8] Careful control of the reaction pH is therefore important.

  • Hydroxyl Group Reactivity: The unprotected hydroxyl group of 1-chloro-3-hydroxyacetone can participate in side reactions. The use of a protecting group, such as an acetyl or silyl group, can mitigate this issue.[4][5]

  • Decomposition: As previously mentioned, excessive heat or prolonged reaction times can lead to the decomposition of either the starting materials or the product, resulting in a complex reaction mixture.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol (Unprotected Hydroxyl Group)

This protocol is a direct approach but may be more susceptible to side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of α-Haloketone: To the stirred solution, add 1-chloro-3-hydroxyacetone (1.0 equivalent).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-80°C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the target compound will necessitate a relatively high percentage of ethyl acetate.

Protocol 2: Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol (with Acetyl Protection)

This protocol involves an additional protection and deprotection step but can lead to a cleaner reaction and higher yields.

Step 1: Protection of 1-chloro-3-hydroxyacetone

  • Dissolve 1-chloro-3-hydroxyacetone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected α-haloketone.

Step 2: Hantzsch Thiazole Synthesis

  • Follow the procedure outlined in Protocol 1, using the acetyl-protected 1-chloro-3-hydroxyacetone.

Step 3: Deprotection of the Acetyl Group

  • Dissolve the purified, acetyl-protected thiazole derivative in a solvent such as methanol.

  • Add a catalytic amount of a base, such as sodium methoxide or potassium carbonate.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product.

  • Dry the organic layer and concentrate to yield the final product, 2-(1,3-Thiazol-4-yl)ethan-1-ol.

IV. Data Presentation

The following table summarizes key parameters for the optimization of the Hantzsch thiazole synthesis.

ParameterCondition 1Condition 2Condition 3Recommended Starting Point
Solvent EthanolMethanolDMFEthanol
Temperature Room Temp.60°CReflux60°C
Reaction Time 24 hours12 hours6 hours12 hours (monitor by TLC)
Base for Work-up NaHCO₃K₂CO₃TriethylamineNaHCO₃
Purification CrystallizationFlash ChromatographyPreparative HPLCFlash Chromatography

V. Visualization of Key Processes

Hantzsch Thiazole Synthesis Mechanism

hantzsch_mechanism reagents 1-Chloro-3-hydroxyacetone + Thioformamide intermediate1 Thioamide attacks α-haloketone (Sₙ2) reagents->intermediate1 intermediate2 Cyclization via intramolecular nucleophilic attack intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-(1,3-Thiazol-4-yl)ethan-1-ol intermediate3->product

Sources

Technical Support Center: Purification of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1,3-Thiazol-4-yl)ethan-1-ol. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during the purification of this important heterocyclic building block. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow. Each entry details the issue, probable causes, and a validated, step-by-step protocol for resolution.

Issue 1: My product is streaking badly on the TLC plate and showing poor separation during column chromatography.

Question: I've just completed the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, but when I run a TLC using a standard ethyl acetate/hexane system, I see a long streak from the baseline instead of a clean spot. This is making it impossible to get a good separation on my silica column. What's happening and how can I fix it?

Answer:

Probable Cause: This is a classic sign of a compound that is too polar for the chosen mobile phase and is interacting too strongly with the acidic silica gel stationary phase. The basic nitrogen atom in the thiazole ring can interact with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking. The polar hydroxyl group further contributes to this strong interaction.

Solution & Protocol: The key is to modulate the interactions between your compound, the stationary phase, and the mobile phase. This can be achieved by adjusting the polarity and acidity of your chromatography system.

Step-by-Step Protocol: Modified Flash Column Chromatography

  • Prepare the Slurry: Instead of using plain solvent, prepare your silica gel slurry in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).

  • Modify the Mobile Phase: Create a mobile phase system that includes a small amount of a polar solvent and a basic modifier. A common and highly effective choice is a gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5-1% triethylamine (TEA) or ammonia solution added to the entire mobile phase. The TEA will neutralize the acidic sites on the silica gel, preventing the basic nitrogen of your thiazole from binding too strongly.

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel (dry loading). This technique provides better resolution than loading the sample dissolved in a strong solvent. To do this, dissolve your crude material in a minimal amount of a volatile solvent (like DCM or acetone), add 2-3 times its weight in silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder.

  • Run the Column:

    • Start the elution with a low-polarity mixture (e.g., 100% DCM + 1% TEA).

    • Gradually increase the percentage of Methanol (e.g., from 0% to 5% MeOH in DCM + 1% TEA) over several column volumes.

    • This gradient elution will first wash out non-polar impurities, and then, as the polarity increases, your target compound will elute as a sharper band.

  • Monitor Fractions: Collect fractions and monitor them carefully by TLC. Use a TLC system that mirrors your column's mobile phase (e.g., 95:5 DCM/MeOH + 1% TEA) and visualize using a UV lamp (254 nm) and/or an iodine chamber.

Issue 2: After chromatography, my yield is low, and NMR analysis shows the presence of a closely-related impurity.

Question: I managed to purify my compound using column chromatography, but the final yield is much lower than expected. The 1H NMR of the "purified" product shows a clean set of peaks for my compound, but also a smaller, persistent set of peaks with similar chemical shifts. What is this impurity and how can I remove it?

Answer:

Probable Cause: The impurity is likely a regioisomer of your product, such as 2-(1,3-Thiazol-2-yl)ethan-1-ol or 2-(1,3-Thiazol-5-yl)ethan-1-ol.[1] These isomers have very similar polarities and molecular weights, making them notoriously difficult to separate by standard silica gel chromatography. Such impurities often arise from the starting materials used in common thiazole syntheses (e.g., the Hantzsch synthesis).[2]

Solution & Protocol: When chromatography fails to separate isomers, crystallization is often the most effective method. This technique relies on differences in solubility and the ability of the desired molecule to form a more stable crystal lattice.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: The goal is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your impure product in various solvents. Good candidates for a polar molecule like this include:

    • Ethanol

    • Isopropanol

    • Ethyl Acetate

    • A binary mixture, such as Ethanol/Water or Ethyl Acetate/Hexane.[3][4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent (or solvent system) dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves completely. Do not add excessive solvent, as this will reduce your recovery.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under high vacuum.

  • Purity Check: Analyze the purity of the crystals and the remaining mother liquor by TLC or LCMS to confirm that the impurity has been successfully removed.

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues with 2-(1,3-Thiazol-4-yl)ethan-1-ol.

G cluster_0 Initial Analysis cluster_1 Problem Diagnosis cluster_2 Solutions cluster_3 Final QC start Crude Product Analysis (TLC / LCMS) streak Streaking / Tailing on TLC? start->streak multiple_spots Multiple Separable Spots? streak->multiple_spots No solution_streak Modify Mobile Phase: - Add 1% TEA or NH3 - Switch to DCM/MeOH system streak->solution_streak Yes coelution Co-eluting Impurity? multiple_spots->coelution No solution_multi Standard Flash Chromatography: - Optimize solvent system (e.g., EtOAc/Hex) - Consider gradient elution multiple_spots->solution_multi Yes solution_coelute Attempt Recrystallization: - Screen for suitable solvents (e.g., Ethanol, EtOAc/Hex) coelution->solution_coelute Yes end_qc Purity Check: NMR / LCMS coelution->end_qc No (Product is Clean) solution_streak->end_qc solution_multi->end_qc solution_alt_chrom Consider Alternative Chromatography: - Reversed-Phase HPLC - Prep-TLC solution_coelute->solution_alt_chrom If fails solution_coelute->end_qc solution_alt_chrom->end_qc

Caption: A troubleshooting flowchart for the purification of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 2-(1,3-Thiazol-4-yl)ethan-1-ol that I should be aware of?

A1: Understanding the fundamental properties is crucial for handling and purification.

  • Molecular Formula: C5H7NOS[5]

  • Molecular Weight: Approximately 129.18 g/mol [1][5][6]

  • Appearance: Typically an off-white to yellow solid or oil.

  • Polarity: It is a polar molecule due to the presence of a hydroxyl group and the nitrogen and sulfur heteroatoms in the thiazole ring. This makes it soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, but poorly soluble in non-polar solvents like hexane.

Q2: How should I store the purified compound to ensure its stability?

A2: Like many heterocyclic alcohols, long-term stability is best ensured by storing the compound in a cool, dark, and dry environment. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) in a freezer (-20°C) to prevent potential oxidation or degradation.

Q3: What analytical techniques are best for assessing the final purity of my product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase like acetonitrile/water or methanol/water with a buffer is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any residual solvents or structural impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase (RP) chromatography is an excellent alternative, especially if you are struggling with isomer separation on normal-phase silica. In RP chromatography (e.g., using a C18 stationary phase), the elution order is inverted. Non-polar compounds are retained more strongly, and polar compounds elute earlier. You would typically use a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. This technique is particularly powerful for separating compounds with minor differences in polarity.[7][8]

Data Summary Table

The choice of chromatographic system is critical. The following table provides starting conditions for method development based on common laboratory solvents.

Stationary PhaseMobile Phase SystemModifierTarget Rf (TLC)Application Notes
Silica Gel Ethyl Acetate / HexanesNone0.25 - 0.35Good starting point, but may cause streaking if the compound is very polar or basic.
Silica Gel Dichloromethane / Methanol1% Triethylamine0.25 - 0.35Highly recommended for basic compounds to prevent tailing. The modifier neutralizes acidic silica.
C18 (Reversed-Phase) Acetonitrile / Water0.1% TFA or Formic AcidN/AExcellent for separating polar isomers. The acidic modifier helps to sharpen peaks.

References

  • Shawali, A. S., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(11), 1548. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11389596, 2-(1,3-Thiazol-5-yl)ethan-1-ol. Available from: [Link]

  • Nayak, N., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta Crystallographica Section E, 77(Pt 5), 555–560. Available from: [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 21(4), 485. Available from: [Link]

  • Shaibah, H. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C, 77(Pt 10), 612–622. Available from: [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]

  • Ploch-Jankowska, A., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(19), 5945. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. Available from: [Link]

  • Wang, X., et al. (2023). (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. IUCrData, 8(12), x231084. Available from: [Link]

  • Desai, N. C., et al. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 21(8), 1083. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry, 28(2), 635-642. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important thiazole intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Products and Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, particularly when employing variations of the Hantzsch thiazole synthesis.[1][2][3]

Question 1: My final product shows an unexpected halogenated impurity in the NMR and Mass spectra. What is the likely source and how can I prevent it?

Answer:

The presence of a halogenated impurity, such as 2-chloro-2-(1,3-thiazol-4-yl)ethan-1-ol or a halogenated thiazole ring, is a common issue, especially in syntheses that utilize α-haloketones or hydrohalic acids.[4]

  • Causality: This side product typically arises from residual halogenating agents or from the reaction conditions themselves. For instance, if using 1,3-dichloroacetone as a starting material, incomplete reaction or side reactions can lead to chlorinated byproducts. Similarly, the use of hydrochloric acid as a solvent or catalyst can introduce chloride ions that may participate in unwanted side reactions, leading to the formation of byproducts like 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole in analogous syntheses.[4]

  • Troubleshooting & Prevention:

    • Reagent Purity: Ensure the purity of your starting materials. Recrystallize or distill the α-haloketone if necessary.

    • Stoichiometry Control: Use a slight excess of the thioamide component to ensure the complete consumption of the α-haloketone.

    • Acid Choice: If an acidic medium is required, consider using a non-halogenated acid, such as sulfuric acid, to avoid the introduction of halide ions.[4]

    • Reaction Quenching: After the reaction is complete, quench with a suitable base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and reactive halogen species.

    • Purification: Flash column chromatography is often effective in separating the desired product from its halogenated impurities. A gradient elution from a non-polar to a polar solvent system is recommended.

Question 2: The yield of my reaction is consistently low, and I observe a significant amount of dark, insoluble material (tar). What is causing this and how can I improve the yield?

Answer:

Low yields and the formation of tar-like substances are indicative of polymerization or degradation of starting materials and/or the product under the reaction conditions.

  • Causality: The Hantzsch thiazole synthesis can be exothermic.[1] Uncontrolled temperature increases can lead to side reactions and polymerization. Additionally, prolonged reaction times or excessively high temperatures can cause decomposition of the thiazole ring, which is known to be sensitive to harsh conditions.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a consistent and controlled reaction temperature. Use an ice bath to manage any initial exotherm. For many Hantzsch syntheses, moderate temperatures (e.g., room temperature to gentle reflux) are sufficient.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

    • Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol are commonly used and can help to solvate the reactants and control the temperature.[1]

    • Gradual Addition: Add the more reactive reagent (often the α-haloketone) dropwise to the reaction mixture to maintain better control over the reaction rate and temperature.

Question 3: My purified product contains an impurity with a similar mass to my product but a different retention time. Could this be an isomer?

Answer:

Yes, the formation of an isomeric side product is a plausible explanation. The structure of your starting materials will determine the likelihood and type of isomer formed.

  • Causality: If you are using an unsymmetrical α-haloketone or a substituted thioamide, there is a possibility of forming regioisomers. For the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, if the precursor is not carefully chosen, you could potentially form 2-(1,3-Thiazol-2-yl)ethan-1-ol or 2-(1,3-Thiazol-5-yl)ethan-1-ol, although the 4-substituted isomer is generally favored from common starting materials.

  • Troubleshooting & Prevention:

    • Strategic Choice of Starting Materials: The most effective way to avoid isomers is to use starting materials that lead to the desired product unambiguously. For 2-(1,3-Thiazol-4-yl)ethan-1-ol, a common route involves the reaction of thioformamide with a 4-substituted-4-hydroxy-3-halobutan-2-one derivative, which directs the regioselectivity.

    • Careful Characterization: Use 2D NMR techniques (like HMBC and HSQC) to definitively confirm the structure of your main product and identify the isomeric impurity.

    • Optimized Purification: High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(1,3-Thiazol-4-yl)ethan-1-ol?

The most prevalent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][5] This typically involves the condensation of an α-haloketone with a thioamide.[2] For 2-(1,3-Thiazol-4-yl)ethan-1-ol, a common approach is the reaction of a 3-halo-4-oxobutanol derivative with thioformamide.

Q2: What are some recommended purification techniques for 2-(1,3-Thiazol-4-yl)ethan-1-ol?

Given its polar nature due to the hydroxyl group, the following purification methods are generally effective:

  • Flash Column Chromatography: This is the most common and effective method. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically used.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[6]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Thioamides: Thioamides are often toxic and should be handled in a well-ventilated fume hood.

  • α-Haloketones: These are lachrymatory (tear-inducing) and skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Use flammable solvents with caution and away from ignition sources.

Data Summary Table

ParameterTypical Value/ConditionCommon IssuesTroubleshooting
Yield 60-85%Low yield, tar formationControl temperature, optimize reaction time, use an inert atmosphere
Purity >95% (after purification)Halogenated impurities, isomersUse non-halogenated acids, careful choice of starting materials
Reaction Temp. 25-80 °CExothermic reaction, degradationUse an ice bath, gradual addition of reagents
Reaction Time 2-24 hoursIncomplete reaction, side product formationMonitor reaction by TLC/LC-MS
Purification Column ChromatographyCo-elution of impuritiesUse a shallow solvent gradient, consider HPLC

Experimental Workflow Diagram

Synthesis and Troubleshooting Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Start Starting Materials (α-haloketone, thioamide) Reaction Hantzsch Thiazole Synthesis (Solvent, Temp. Control) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Analysis Characterization (NMR, MS, TLC) Crude->Analysis Pure Pure Product (>95%) Analysis->Pure Purity Confirmed Purification Purification (Column Chromatography) Analysis->Purification Impurities Detected Troubleshoot Low Yield/Tar Halogenated Impurity Isomeric Impurity Analysis->Troubleshoot Problem Identified Purification->Analysis Re-analyze Troubleshoot:f2->Start Troubleshoot:f0->Reaction Adjust Temp./Time Troubleshoot:f1->Reaction Change Acid/Reagents

Caption: A workflow diagram illustrating the synthesis, purification, and troubleshooting steps for 2-(1,3-Thiazol-4-yl)ethan-1-ol.

References

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents.
  • Recent Development in the Synthesis of Thiazoles | Request PDF - ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents.
  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH. Available at: [Link]

  • Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole - ResearchGate. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles - Taylor & Francis Online. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. Available at: [Link]

  • 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed. Available at: [Link]

  • 1, 3, 4-Thiadiazoles: An Overview - Gavin Publishers. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]

  • synthesis of new heterocyclic compounds 3-thiazolidine-4-one and evaluation of th. Available at: [Link]

  • Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate - Oriental Journal of Chemistry. Available at: [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives - ResearchGate. Available at: [Link]

Sources

stability of "2-(1,3-Thiazol-4-yl)ethan-1-ol" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(1,3-Thiazol-4-yl)ethan-1-ol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to assess and manage the stability of "2-(1,3-Thiazol-4-yl)ethan-1-ol" in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(1,3-Thiazol-4-yl)ethan-1-ol?

A1: The stability of 2-(1,3-Thiazol-4-yl)ethan-1-ol, like many heterocyclic compounds, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The thiazole ring is aromatic and generally stable, but the ethanol substituent and the overall electronic properties of the molecule can make it susceptible to degradation under certain conditions.[1][2]

Q2: Is the thiazole ring in my compound susceptible to cleavage under acidic or basic conditions?

A2: Thiazoles are generally stable in acidic conditions; however, strong acids or bases, especially at elevated temperatures, can promote hydrolysis.[3][4] The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is significantly less basic than imidazole.[1] While the ring itself is relatively robust, extreme pH conditions can lead to the degradation of the overall molecule. It is crucial to perform forced degradation studies to understand its specific pH liability profile.

Q3: My experimental results are inconsistent. Could this be due to the instability of 2-(1,3-Thiazol-4-yl)ethan-1-ol in my solvent?

A3: Inconsistent results can indeed be a sign of compound instability. Protic solvents, especially at non-neutral pH, may facilitate hydrolysis over time. Additionally, some organic solvents can contain impurities (e.g., peroxides in aged ethers) that may degrade the compound. It is recommended to use fresh, high-purity solvents and to prepare solutions of 2-(1,3-Thiazol-4-yl)ethan-1-ol immediately before use. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Q4: What are the likely degradation pathways for this molecule?

A4: Potential degradation pathways for 2-(1,3-Thiazol-4-yl)ethan-1-ol include:

  • Oxidation: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.[1]

  • Hydrolysis: While the thiazole ring is relatively stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to ring-opening.

  • Photodegradation: Thiazole derivatives, particularly those with aromatic substituents, can be susceptible to photodegradation.[5] This can involve complex reactions, including cycloadditions and rearrangements of the thiazole ring.

Troubleshooting Guide: Stability-Related Issues

Observed Issue Potential Cause (Stability-Related) Recommended Action
Loss of potency or activity over time in solution. The compound is degrading in the storage solvent or under the storage conditions.Prepare fresh solutions for each experiment. If storage is unavoidable, perform a time-course study in the intended solvent at the storage temperature, analyzing for purity at each time point by HPLC. Store solutions at -20°C or -80°C and protect from light.
Appearance of new, unexpected peaks in HPLC analysis of a stored sample. Degradation products are forming.Characterize the degradation products using LC-MS to understand the degradation pathway. Adjust storage and handling conditions (e.g., change solvent, buffer pH, protect from light) to minimize degradation.
Variability in results between different batches of the compound. The compound may have degraded during storage.Re-test the purity of older batches before use. Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Color change of the solid compound or solutions upon storage. This can be an indication of degradation, possibly due to oxidation or photodecomposition.Discard the discolored material. Review storage conditions and ensure the compound is protected from light and oxygen.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare stock solution of 2-(1,3-Thiazol-4-yl)ethan-1-ol Control Prepare untreated control sample Start->Control Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Photo Photolytic Degradation Start->Photo Thermal Thermal Degradation Start->Thermal HPLC Analyze by Stability-Indicating HPLC Method Control->HPLC Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Oxidation->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Stability (Acid and Base)

Objective: To determine the susceptibility of the compound to hydrolysis at different pH values.

Materials:

  • 2-(1,3-Thiazol-4-yl)ethan-1-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or heating block

Procedure:

  • Prepare a stock solution of 2-(1,3-Thiazol-4-yl)ethan-1-ol in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • In a clean vial, mix a known volume of the stock solution with 0.1 M HCl. The final concentration of the compound should be around 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • In a separate vial, mix a known volume of the stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Oxidative Degradation

Objective: To assess the compound's stability in the presence of an oxidizing agent.

Materials:

  • 2-(1,3-Thiazol-4-yl)ethan-1-ol stock solution (1 mg/mL)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • In a clean vial, mix a known volume of the stock solution with the 3% H₂O₂ solution.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples directly by HPLC.

Protocol 3: Photolytic Degradation

Objective: To evaluate the compound's stability upon exposure to light.

Materials:

  • 2-(1,3-Thiazol-4-yl)ethan-1-ol (solid and in solution)

  • Photostability chamber with controlled light and UV exposure (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter)

  • Control samples wrapped in aluminum foil to protect from light

Procedure:

  • Solid State: Place a thin layer of the solid compound in a petri dish.

  • Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL in water or methanol) in a quartz cuvette or a clear glass vial.

  • Place the samples and the wrapped control samples in the photostability chamber.

  • Expose the samples to the specified light conditions.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation

Objective: To determine the stability of the compound at elevated temperatures.

Materials:

  • 2-(1,3-Thiazol-4-yl)ethan-1-ol (solid)

  • Oven capable of maintaining a constant temperature

Procedure:

  • Place the solid compound in a vial.

  • Heat the vial in an oven at a temperature above the accelerated stability testing conditions (e.g., 60°C or higher) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, remove a sample and allow it to cool to room temperature.

  • Prepare a solution of the heat-stressed solid and analyze by HPLC.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Recommended HPLC Parameters (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of 2-(1,3-Thiazol-4-yl)ethan-1-ol and its degradation products.

Data Interpretation and Summary

The results from the forced degradation studies should be summarized in a table to provide a clear overview of the stability of 2-(1,3-Thiazol-4-yl)ethan-1-ol under different stress conditions.

Stress Condition Duration Temperature % Degradation Major Degradation Products (if identified)
0.1 M HCl24 hours60°C[Insert Data][Insert Data]
0.1 M NaOH24 hours60°C[Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Photolytic[ICH Q1B][Chamber Temp][Insert Data][Insert Data]
Thermal (Solid)72 hours60°C[Insert Data][Insert Data]

Potential Degradation Pathway of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme Conditions) Parent 2-(1,3-Thiazol-4-yl)ethan-1-ol Aldehyde 2-(1,3-Thiazol-4-yl)acetaldehyde Parent->Aldehyde [O] RingOpening Ring-Opened Products Parent->RingOpening H+/OH-, Δ CarboxylicAcid 2-(1,3-Thiazol-4-yl)acetic acid Aldehyde->CarboxylicAcid [O]

Caption: A plausible degradation pathway for 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Storage and Handling Recommendations

  • Solid Form: Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, consider storing at -20°C under an inert atmosphere.

  • Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at -20°C or -80°C in tightly sealed vials, protected from light. The stability in the chosen solvent should be verified.

References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhong, D., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1077-1085.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.).
  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Perekhoda, L., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 123-130.
  • Popa, D. S., et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 26(11), 3169.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Anandan, R., & Kumar, T. R. (2006). Influence of a thiazole derivative on ethanol and thermally oxidized sunflower oil-induced oxidative stress. Yakugaku Zasshi, 126(10), 963-968.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Thieme Connect. (n.d.). Product Class 17: Thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (a)
  • PubChem. (n.d.). 2-(1,3-thiazol-4-yl)ethan-1-ol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023).
  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. (n.d.).
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). PubMed Central.
  • Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions. (n.d.).
  • Brinker, C. J., Keefer, K. D., Schaefer, D. W., & Ashley, C. S. (1982). Sol-gel transition in simple silicates II. Journal of Non-Crystalline Solids, 48(1), 47-64.
  • Green synthesis of novel 2-pyrazolyl-1,3-thiazolidine-4-ones using 2-oxoimidazolidine-1,3-disulfonic acid. (n.d.).
  • Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition. (n.d.).
  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566.
  • Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the American Chemical Society, 115(7), 2828–2834.

Sources

Thiazole Ring Formation: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic moiety. The thiazole core is a cornerstone in medicinal chemistry, and its successful synthesis is often a pivotal step in the development of novel therapeutics.

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will explore the causality behind reaction outcomes and equip you with the knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My Hantzsch thiazole synthesis is giving a very low yield. What are the most likely causes?

Low or no product yield in a Hantzsch synthesis, the reaction of an α-haloketone with a thioamide, is a frequent issue that can typically be traced back to one of three areas: reactant integrity, reaction conditions, or unintended side reactions.[1]

  • Reactant Purity and Stability: The purity of your starting materials is paramount. Impurities in the α-haloketone or thioamide can lead to a cascade of unwanted side reactions, consuming your reactants and complicating purification.[1] Thioamides, in particular, can be unstable, especially under acidic conditions.[1] Some precursors, like 2-aminothiophenol used for benzothiazoles, are highly susceptible to oxidation, which will significantly diminish your yield.[1]

    • Self-Validation: Before starting, verify the purity of your reactants via NMR or melting point analysis. A visual inspection can also be telling; for instance, the oxidation of 2-aminothiophenol often results in a yellow disulfide dimer precipitate.[1] Using freshly purified starting materials is always recommended.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical as it influences reaction rate and yield by affecting the solubility of reactants and intermediates.[1] Alcohols like ethanol are common, but for some substrates, aprotic solvents such as DMF may be more effective. The presence of water can be detrimental, so using anhydrous solvents is often advisable.[1]

    • Temperature: While many Hantzsch reactions proceed at room temperature or with gentle heating, an insufficient temperature may lead to an incomplete reaction. Conversely, excessive heat can promote the formation of byproducts and decomposition of your desired product.

    • pH: The Hantzsch synthesis is sensitive to pH. The reaction is often carried out under neutral or slightly basic conditions.

  • Side Reactions: A common cause of low yields is the formation of byproducts. In the Hantzsch synthesis, one of the most prevalent side reactions, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[1]

FAQ 2: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. How can I confirm this and prevent its formation?

The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The regioselectivity of the cyclization is influenced by the reaction conditions, most notably the pH.

  • Identification of the Imino Isomer:

    • NMR Spectroscopy: The proton and carbon environments in the 2-aminothiazole and the 2-imino-2,3-dihydrothiazole are distinct. In the ¹H NMR of the imino isomer, you may observe a downfield shift for the proton on the double bond within the ring compared to the aromatic proton of the desired thiazole. The exocyclic N-H proton will also have a characteristic chemical shift.

    • IR Spectroscopy: The C=N stretching frequency will differ between the endocyclic double bond of the thiazole and the exocyclic imine of the byproduct.

    • Mass Spectrometry: While the mass of the two isomers will be identical, fragmentation patterns may differ, offering clues to the structure.

  • Prevention of Imino Isomer Formation:

    • pH Control: To favor the formation of the desired 2-amino isomer, conduct the reaction in a neutral or slightly basic medium. The addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.

    • Reaction Monitoring: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help you identify the formation of multiple products early on, allowing for timely adjustments to the reaction conditions.

FAQ 3: My thiazole derivative is proving difficult to purify. What strategies can I employ?

Purification of thiazole derivatives can be challenging due to the presence of polar functional groups and potential byproducts with similar polarities.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with a range of solvent systems, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene), and mixtures thereof.

  • Column Chromatography: For oils or solids that do not crystallize well, silica gel column chromatography is the standard approach.

    • Solvent System Selection: Use TLC to screen for an appropriate eluent system that provides good separation between your product and impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Gradient Elution: If there is a significant polarity difference between your product and byproducts, a gradient elution, where the polarity of the eluent is gradually increased, can be very effective.

  • Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated thiazole will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

Troubleshooting Specific Thiazole Syntheses

While the Hantzsch synthesis is the most common, other methods are employed for specific substitution patterns. Here, we address potential issues with these alternative routes.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[1][2]

Question: My Cook-Heilbron synthesis is sluggish and gives a low yield. How can I optimize it?

  • Causality: The key steps in the Cook-Heilbron synthesis involve the nucleophilic attack of the amine on carbon disulfide, followed by cyclization. The nucleophilicity of the amine and the electrophilicity of the carbon disulfide are critical.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your α-aminonitrile is pure and free of any acidic impurities that could protonate the amine, reducing its nucleophilicity. Carbon disulfide should be freshly distilled if it has been stored for an extended period.

    • Solvent Choice: While the reaction can be run neat, the use of a polar aprotic solvent like DMF or DMSO can help to solvate the intermediates and improve the reaction rate.

    • Temperature Control: While the Cook-Heilbron synthesis is often performed under mild conditions, gentle heating may be necessary to drive the reaction to completion.[2] However, be cautious, as excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.

    • Base Catalysis: The addition of a non-nucleophilic base, such as triethylamine or DBU, can deprotonate the intermediate thiocarbamic acid, facilitating the cyclization step.

Gabriel Synthesis

The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[2][3]

Question: The Gabriel synthesis of my 2,5-disubstituted thiazole is messy and the yield is poor. What are the common pitfalls?

  • Causality: The Gabriel synthesis relies on the thionation of the amide and ketone carbonyls by phosphorus pentasulfide, followed by cyclization. The reaction can be aggressive and lead to the formation of multiple byproducts if not controlled carefully.

  • Troubleshooting Steps:

    • Stoichiometry of P₄S₁₀: The amount of phosphorus pentasulfide is critical. Too little will result in incomplete reaction, while too much can lead to the formation of over-thionated and polymeric byproducts. Start with the stoichiometric amount and optimize from there.

    • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. However, prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely by TLC and aim for the shortest reaction time necessary for complete conversion of the starting material.

    • Work-up Procedure: The work-up of a Gabriel synthesis can be challenging due to the presence of phosphorus-containing byproducts. Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate is crucial to neutralize acidic byproducts. A thorough aqueous wash of the organic extract is necessary to remove water-soluble impurities.

    • Purification: The crude product from a Gabriel synthesis often requires purification by column chromatography to separate the desired thiazole from baseline impurities and closely related byproducts.

Data Presentation and Experimental Protocols

Table 1: Solvent and Temperature Effects on a Model Hantzsch Synthesis[1]
EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol251230
2EthanolReflux482
31-Butanol251220
41-ButanolReflux475
5AcetonitrileReflux665
6Ethanol/Water (1:1)65387

As demonstrated in the table, both solvent choice and temperature have a significant impact on the reaction outcome. A higher temperature generally leads to a faster reaction and higher yield, but the optimal conditions will be substrate-dependent.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1][4]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Solvent Addition: Add methanol (5 mL) and a stir bar.[1][4]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][4]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[1][4]

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1][4]

  • Isolation: Filter the resulting precipitate through a Büchner funnel.[1]

  • Washing: Wash the filter cake with water.[1]

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.[1]

Visualization of Key Concepts

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Start α-Haloketone + Thioamide SN2 S-Alkylation (SN2) Start->SN2 Nucleophilic attack by sulfur Intermediate1 Thiouronium Salt Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Nitrogen attacks carbonyl carbon Intermediate2 Hemiaminal-like Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Elimination of water Product Thiazole Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Thiazole Synthesis CheckPurity Verify Reactant Purity (NMR, mp, visual) Start->CheckPurity Impure Reactants Impure CheckPurity->Impure Purify Purify Starting Materials Impure->Purify Yes Pure Reactants Pure Impure->Pure No Purify->CheckPurity OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, pH) Pure->OptimizeConditions NoImprovement No Improvement OptimizeConditions->NoImprovement Success Yield Improved OptimizeConditions->Success No AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) NoImprovement->AnalyzeByproducts Yes AnalyzeByproducts->OptimizeConditions

Caption: Decision tree for troubleshooting low yields.

Safety Precautions

  • α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioamides: Some thioamides are toxic. Consult the Safety Data Sheet (SDS) for each specific thioamide before use.

  • Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood and away from ignition sources.

  • Phosphorus Pentasulfide: This reagent is highly reactive with water and releases toxic hydrogen sulfide gas. It is also corrosive. Handle it in a dry atmosphere (e.g., in a glove box or under an inert atmosphere) and quench it carefully.

This guide provides a starting point for troubleshooting your thiazole syntheses. Remember that every reaction is unique, and a systematic, evidence-based approach is the key to success.

References

  • Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem.
  • Thiazole synthesis - Organic Chemistry Portal.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware.
  • Synthesis of Thiazole - ChemicalBook.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • Full article: Review of the synthesis and biological activity of thiazoles.
  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Available from:

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

Sources

improving the regioselectivity of "2-(1,3-Thiazol-4-yl)ethan-1-ol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a specific focus on overcoming the critical challenge of regioselectivity. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to ensure you can achieve your target compound with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol?

The most common synthetic route to this thiazole core is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, a logical α-haloketone precursor would be 1-chloro-4-hydroxybutan-2-one. The primary challenge arises from the nature of the cyclization step. After the initial S-alkylation of the thioamide, the intermediate can cyclize via two distinct pathways, leading to the formation of two different regioisomers: the desired 4-(2-hydroxyethyl)thiazole and the undesired 5-(2-hydroxyethyl)thiazole. The reaction's regiochemical outcome is highly dependent on the stability of the intermediates and the reaction conditions.

Q2: Beyond the classic Hantzsch synthesis, what are viable alternative routes?

While the Hantzsch synthesis is versatile, its regioselectivity issues with certain substrates have prompted the development of alternative strategies.[2] A highly effective approach involves a "functional group interconversion" strategy. This method uses a more stable and commercially available starting material, such as ethyl 4-chloroacetoacetate, which reliably yields the ethyl 2-(thiazol-4-yl)acetate intermediate.[3] The ester is then selectively reduced in a subsequent step to the desired primary alcohol. This multi-step, but more controlled, pathway often proves superior in delivering a single, pure regioisomer.

Q3: How can I definitively confirm the regiochemical structure of my product?

Unambiguous structural elucidation is critical. While techniques like mass spectrometry can confirm the molecular weight, they cannot distinguish between regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. Specifically:

  • ¹H NMR: The chemical shift of the lone proton on the thiazole ring is highly diagnostic. For the desired 4-substituted isomer, this is the C5-proton, which typically appears at a different chemical shift than the C4-proton of the undesired 5-substituted isomer.

  • 2D NMR (HMBC/HMQC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It allows you to observe correlations between the protons on the ethyl side chain (-CH₂CH₂OH) and the carbons of the thiazole ring. A correlation between the methylene protons adjacent to the ring and the C4 and C5 carbons can definitively establish the point of attachment.[4]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

Problem 1: My reaction yields a mixture of 4- and 5-substituted regioisomers. How can I favor the desired 4-substituted product?

Causality: This is the classic regioselectivity problem. Using a reactive and unprotected α-haloketone like 1-chloro-4-hydroxybutan-2-one can lead to competing cyclization pathways. The reaction conditions, such as solvent and temperature, may not be sufficient to favor one pathway significantly over the other.

Solution: The Ester Intermediate Strategy

Instead of a direct synthesis, adopt a two-step approach that exerts greater regiochemical control. This method circumvents the use of an unstable α-haloketone with a free hydroxyl group.

Protocol 1: Regiocontrolled Synthesis via an Ester Intermediate

Step A: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq.) in absolute ethanol.

  • Add ethyl 4-chloroacetoacetate (1.0 eq.) to the solution.[3]

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.

  • Pour the mixture into ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This intermediate is typically of high purity.

Step B: Reduction of the Ester to 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol

  • Suspend the ester intermediate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF) in a flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5-2.0 eq.), in THF. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solids (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the target compound, 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol, as a single regioisomer.

Problem 2: How do I separate the 4- and 5-substituted isomers if a mixture is unavoidable?

Causality: The two regioisomers often have very similar physical properties (e.g., polarity, boiling point), making separation challenging.

Solution: Chromatographic Separation

While difficult, separation is often achievable with careful column chromatography.

  • Technique: Flash column chromatography on silica gel is the most common method.[3]

  • Solvent System: The key is to find a solvent system with the right selectivity. A gradient elution is often necessary. Start with a less polar mobile phase (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., ramping from 0% to 10% Methanol).

  • TLC Analysis: Before running the column, screen various solvent systems using TLC to find one that gives the best separation (largest ΔRf) between the two spots corresponding to your isomers.

  • Alternative: If silica gel is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the compounds are suitable.[5]

Problem 3: My NMR spectrum is ambiguous. How can I be certain of my product's identity?

Causality: 1D ¹H NMR alone can sometimes be misleading, especially if the signals for the thiazole protons overlap with other peaks or are not well-resolved.

Solution: Advanced NMR and Data Comparison

To eliminate all doubt, a combination of 1D and 2D NMR techniques is essential. The data should then be compared against known literature values or predicted spectra.

Data Presentation: Spectroscopic Signatures of Thiazole Regioisomers

The following table summarizes the key expected NMR signals to differentiate between the 4- and 5-substituted isomers.

Spectroscopic Feature 2-(1,3-Thiazol-4-yl)ethan-1-ol (Desired) 2-(1,3-Thiazol-5-yl)ethan-1-ol (Isomer) Rationale for Differentiation
Thiazole Ring Proton (¹H NMR) Singlet for H5Singlet for H4The electronic environment of the C4 and C5 protons are different, leading to distinct chemical shifts.
Thiazole Ring Carbons (¹³C NMR) C4 (substituted), C5 (unsubstituted)C4 (unsubstituted), C5 (substituted)The chemical shift of the carbon directly attached to the side chain will differ significantly from the one bearing only a proton.
Key HMBC Correlation Correlation between -CH₂- (adjacent to ring) protons and both C4 and C5 of the thiazole ring.Correlation between -CH₂- (adjacent to ring) protons and both C5 and C4 of the thiazole ring.This 2D experiment provides an unbreakable link between the side chain and the specific carbons of the ring, offering definitive proof of connectivity.[4]

Visualizing the Synthetic Challenge and Solution

Diagram 1: The Hantzsch Synthesis Regioselectivity Problem

Hantzsch_Regioselectivity Start α-Haloketone + Thioamide Intermediate S-Alkylated Intermediate Start->Intermediate S-Alkylation Pathway1 Pathway A (Desired Cyclization) Intermediate->Pathway1 Pathway2 Pathway B (Undesired Cyclization) Intermediate->Pathway2 Product4 4-Substituted Thiazole (Target Product) Pathway1->Product4 Product5 5-Substituted Thiazole (Regioisomeric Impurity) Pathway2->Product5

Caption: Competing cyclization pathways in the Hantzsch synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Problem Problem: Mixture of Regioisomers Cause Primary Cause: Uncontrolled Cyclization of Unstable Precursor Problem->Cause Solution Recommended Solution: Adopt Ester Intermediate Strategy Cause->Solution Step1 Step 1: Synthesize Ester (e.g., Ethyl 4-chloroacetoacetate + Thioamide) Solution->Step1 Step2 Step 2: Reduce Ester (e.g., with LiAlH₄) Step1->Step2 Outcome Outcome: Single, Pure Regioisomer Step2->Outcome Verification Verification: Confirm Structure with 1D/2D NMR Spectroscopy Outcome->Verification

Sources

Technical Support Center: Scale-up Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol. This guide is intended for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production of this important thiazole derivative. Here, we address common challenges and provide practical, field-tested solutions to ensure a robust and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(1,3-Thiazol-4-yl)ethan-1-ol, and what are the key considerations for its scale-up?

A1: The most prevalent method for synthesizing the thiazole ring of 2-(1,3-Thiazol-4-yl)ethan-1-ol is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, a common approach is the reaction of thioformamide with a suitable 3-halo-1-hydroxypropan-2-one derivative.

Key scale-up considerations include:

  • Exothermic Reaction Profile: The initial S-alkylation and subsequent cyclization can be exothermic. Careful monitoring and control of the reaction temperature are crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Stability: The stability of the α-haloketone precursor, such as 1-chloro-3-hydroxyacetone, can be a concern, as it may be prone to self-condensation or degradation.[3][4][5]

  • Impurity Profile: Side reactions can lead to the formation of isomeric impurities and other byproducts that may be difficult to separate on a large scale.

  • Work-up and Purification: Isolation of the final product from the reaction mixture can be challenging due to its polarity and potential solubility in aqueous media.

Q2: What are the primary precursors for the Hantzsch synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol, and are there any associated hazards?

A2: The primary precursors are typically:

  • Thioformamide: This is a key reagent for introducing the thiazole ring. It is a moisture-sensitive and toxic compound that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • 1-Chloro-3-hydroxyacetone (or a related α-haloketone): This is a lachrymator and should be handled with care in a fume hood. Its stability can be a concern, and it is advisable to use it as fresh as possible or store it under appropriate conditions (e.g., refrigeration).

Q3: Are there alternative synthetic routes to 2-(1,3-Thiazol-4-yl)ethan-1-ol that might be more amenable to scale-up?

A3: While the Hantzsch synthesis is common, other methods for thiazole formation exist.[6] For instance, one could consider a strategy starting from a pre-formed thiazole, such as 4-methylthiazole. This would involve functionalization of the methyl group, for example, via bromination followed by nucleophilic substitution to introduce the hydroxymethyl group. However, this route may involve multiple steps and potentially hazardous reagents. The choice of an alternative route should be guided by a thorough process safety assessment and economic evaluation.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

Low yields during scale-up can be attributed to several factors. The following troubleshooting guide provides a systematic approach to identifying and resolving these issues.

Potential Causes and Solutions

Potential Cause Explanation Recommended Action
Poor Reagent Quality or Stability Impurities in starting materials, especially the α-haloketone, can lead to side reactions. 1-Chloro-3-hydroxyacetone can degrade over time.Ensure the purity of all reagents. Use freshly prepared or recently purchased 1-chloro-3-hydroxyacetone. Consider in-situ generation if stability is a major concern.
Suboptimal Reaction Temperature The Hantzsch synthesis often requires heating to drive the reaction to completion.[1] Insufficient temperature can lead to slow reaction rates and incomplete conversion.Carefully optimize the reaction temperature. Monitor the reaction progress by HPLC or TLC to determine the optimal temperature profile. Implement a controlled heating and cooling system for the reactor.
Inadequate Mixing In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and incomplete conversion.Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. The mixing efficiency should be validated to ensure homogeneity.
Incorrect Stoichiometry While the reaction is a 1:1 condensation, using a slight excess of one reagent, often the thioamide, can sometimes drive the reaction to completion.[1]Experiment with small variations in the stoichiometry to determine the optimal ratio for your specific conditions.

Experimental Protocol: Optimizing Reaction Conditions

  • Small-Scale Parallel Screening: Before proceeding with a large-scale batch, perform a series of small-scale reactions in parallel to screen for optimal conditions.

  • Temperature Profiling: Run the reaction at different temperatures (e.g., 50°C, 60°C, 70°C) and monitor the conversion rate and impurity profile over time.

  • Stoichiometry Adjustment: Vary the molar ratio of thioformamide to 1-chloro-3-hydroxyacetone (e.g., 1:1, 1.1:1, 1:1.1) to assess the impact on yield and purity.

  • Solvent Selection: While alcohols like ethanol are common, consider other solvents that may offer better solubility for the reactants and facilitate product isolation.

Issue 2: Formation of Impurities

The formation of impurities is a significant challenge in scale-up, as their removal can be costly and time-consuming.

Common Impurities and Mitigation Strategies

Impurity Type Potential Cause Mitigation Strategy
Isomeric Byproducts The Hantzsch synthesis can sometimes yield isomeric thiazole products depending on the substitution pattern of the reactants and the reaction conditions.[7]Maintain strict control over reaction conditions, particularly pH. Neutral or slightly basic conditions generally favor the desired isomer.[8]
Over-alkylation or Side Reactions of the Hydroxyl Group The primary alcohol functional group in the target molecule or the precursor could potentially undergo side reactions under certain conditions.Protect the hydroxyl group if necessary, although this adds extra steps to the synthesis. Alternatively, carefully control the reaction conditions (temperature, stoichiometry) to minimize side reactions.
Degradation Products Instability of the α-haloketone precursor or the product under the reaction conditions can lead to the formation of degradation products.Use high-quality starting materials and optimize the reaction time to avoid prolonged exposure to harsh conditions.

Workflow for Impurity Identification and Control

Caption: Workflow for identifying and controlling impurities.

Issue 3: Difficult Work-up and Purification

The polar nature of 2-(1,3-Thiazol-4-yl)ethan-1-ol can complicate its extraction and purification on a large scale.

Troubleshooting Work-up and Purification

  • Problem: Poor Extraction Efficiency

    • Cause: The product may have significant solubility in the aqueous phase, especially if the reaction is performed in a protic solvent like ethanol.

    • Solution:

      • Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of solvents.

      • Salting Out: Add a saturated solution of a salt (e.g., sodium chloride) to the aqueous phase to decrease the polarity of the aqueous layer and drive the product into the organic phase.

      • Continuous Extraction: For large-scale operations, consider using a continuous liquid-liquid extractor.

  • Problem: Emulsion Formation

    • Cause: The presence of polar functionalities and potential byproducts can lead to the formation of stable emulsions during aqueous work-up.

    • Solution:

      • Filtration: Filter the mixture through a pad of celite to break up the emulsion.

      • Brine Wash: Add a small amount of brine to help break the emulsion.

      • Phase Separator: Utilize a phase separator designed for large-scale extractions.

  • Problem: Difficulty with Crystallization/Distillation

    • Cause: The product may be an oil or have a low melting point, making crystallization challenging. High boiling point may make distillation difficult.

    • Solution:

      • Recrystallization Solvent Screening: Perform a thorough screening of different solvent systems to find suitable conditions for crystallization.

      • Chromatography: While challenging on a very large scale, column chromatography with an appropriate stationary phase (e.g., silica gel) and eluent system may be necessary. Consider automated flash chromatography systems for kilogram-scale purification.

      • Salt Formation: If the product is sufficiently basic, consider forming a salt (e.g., hydrochloride) which may be more crystalline and easier to purify. The free base can then be regenerated.

Issue 4: Process Safety Considerations

Scaling up a chemical synthesis requires a thorough evaluation of potential safety hazards.

Key Safety Considerations

  • Thermal Hazards:

    • Hazard: The Hantzsch thiazole synthesis can be exothermic. On a large scale, the heat generated can accumulate, leading to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution.

      • Controlled Dosing: Add one of the reactants (e.g., the α-haloketone) slowly to the reaction mixture to control the rate of heat generation.

      • Efficient Cooling: Ensure the reactor has an adequate cooling system to dissipate the heat generated during the reaction.

  • Chemical Hazards:

    • Hazard: Thioformamide is toxic. α-Haloketones are lachrymators and skin irritants.

    • Mitigation:

      • Engineering Controls: Use closed systems for transfers of hazardous reagents. Ensure adequate ventilation in the processing area.

      • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and lab coats. For highly toxic materials, respiratory protection may be required.

Process Safety Workflow

Caption: A systematic approach to process safety management.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(4), 757. [Link]

  • PubChem. (n.d.). 1-Chloro-3-hydroxy-2-propanone. [Link]

  • Chemistry LibreTexts. (2020, August 15). Hantzsch Thiazole Synthesis. [Link]

  • Chemchart. (n.d.). 1-Chloro-3-hydroxyacetone (24423-98-1). [Link]

  • Liu, Y., et al. (2013). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 17(5), 845-853. [Link]

  • U.S. Patent No. 4,468,517. (1984). Synthesis of thiazoles.

Sources

Technical Support Center: Stabilizing 2-(1,3-Thiazol-4-yl)ethan-1-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 2-(1,3-Thiazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide in-depth, actionable advice to prevent its degradation during storage, ensuring the integrity of your experiments and the quality of your final products. This document moves beyond simple storage instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter with 2-(1,3-Thiazol-4-yl)ethan-1-ol, providing a structured approach to troubleshooting.

Q1: I've noticed a yellow or brownish discoloration in my sample of 2-(1,3-Thiazol-4-yl)ethan-1-ol, which was originally a colorless to pale yellow liquid. What could be the cause?

A1: Discoloration is a common indicator of chemical degradation. For a molecule like 2-(1,3-Thiazol-4-yl)ethan-1-ol, this is likely due to one or a combination of the following factors:

  • Oxidation: The primary alcohol group (-CH₂OH) is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, 2-(1,3-thiazol-4-yl)acetaldehyde, and subsequently the carboxylic acid, 2-(1,3-thiazol-4-yl)acetic acid. These reactions can be catalyzed by trace metal impurities and exposure to atmospheric oxygen. The thiazole ring itself can also undergo oxidation, contributing to the formation of colored byproducts.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Thiazole-containing compounds, especially those with aromatic substituents, can be susceptible to photodegradation, which may involve complex rearrangements of the thiazole ring.[3][4]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical reactions, including degradation pathways. Storing the compound at room temperature or in areas with significant temperature fluctuations can lead to a gradual loss of purity and the formation of colored impurities.

Solution Workflow:

  • Immediate Action: Transfer the discolored sample to an amber glass vial, purge with an inert gas (argon or nitrogen), and store it in a refrigerator at 2-8°C.

  • Analytical Confirmation: Assess the purity of the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6] Compare the chromatogram to that of a fresh or properly stored sample to identify and quantify degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the molecular weights of the impurities, providing clues to their structures.[5][7]

  • Future Prevention: Implement the recommended storage protocols outlined in the FAQ section below.

Q2: My reaction yield is lower than expected when using an older batch of 2-(1,3-Thiazol-4-yl)ethan-1-ol. Could this be related to storage?

A2: Absolutely. A decrease in reaction yield is a strong indication that the concentration of the active starting material has been reduced due to degradation. The primary culprits are the same as those causing discoloration: oxidation and thermal degradation. The formation of impurities not only lowers the molar quantity of the desired reactant but can also introduce compounds that may interfere with your reaction mechanism or catalyst.

Troubleshooting Protocol:

  • Quantify the Starting Material: Before use, run a quantitative Nuclear Magnetic Resonance (qNMR) or HPLC analysis on the stored batch to determine its actual purity.

  • Adjust Stoichiometry: Based on the purity assessment, you may be able to compensate by adjusting the stoichiometry of your reaction. However, be aware that the degradation products could still negatively impact the reaction.

  • Purification: If the degradation is minor, consider re-purifying the material via flash chromatography or distillation.

  • Preventative Storage: For all new batches, adhere strictly to the recommended storage conditions to prevent future loss of reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(1,3-Thiazol-4-yl)ethan-1-ol to ensure long-term stability?

A1: Based on the chemical structure and general principles for storing heterocyclic alcohols, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the alcohol and thiazole ring.
Container Amber glass vial or bottleProtects the compound from light-induced degradation.[3]
Seal Tightly sealed cap with a PTFE linerPrevents exposure to atmospheric oxygen and moisture.
Location A well-ventilated, designated area for flammable liquids.Alcohols are flammable and should be stored appropriately.[8][9]

Q2: How does the thiazole ring itself contribute to the instability of the molecule?

A2: The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms. While generally stable, it has specific reactive properties:

  • The C2 proton (between the N and S atoms) is somewhat acidic and can be abstracted by strong bases.[10]

  • The ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[11]

  • The thiazole ring can participate in photochemical reactions, such as cycloadditions, when exposed to UV light.[3][4]

Q3: Are there any chemicals or materials that 2-(1,3-Thiazol-4-yl)ethan-1-ol should not be stored with?

A3: Yes. To prevent hazardous reactions, avoid storing this compound with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, chromates) - Can lead to vigorous and potentially explosive oxidation of the alcohol.

  • Strong Acids: Can catalyze degradation reactions or protonate the thiazole ring, altering its reactivity.

  • Strong Bases: Can deprotonate the alcohol or the C2 position of the thiazole ring.[10]

  • Acid Chlorides and Anhydrides: Will react with the alcohol group.

Always store in a separate, compatible chemical class.[12]

Analytical Protocols for Stability Assessment

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of 2-(1,3-Thiazol-4-yl)ethan-1-ol and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.

Interpretation: The appearance of new peaks, especially those at earlier retention times (indicating more polar compounds like the carboxylic acid), suggests degradation.

Visualizing Degradation and Prevention

To better understand the processes at play, the following diagrams illustrate the potential degradation pathways and the recommended workflow for handling this compound.

Potential Degradation Pathways A 2-(1,3-Thiazol-4-yl)ethan-1-ol B 2-(1,3-Thiazol-4-yl)acetaldehyde A->B Oxidation (O2, heat, light) D Ring-Opened/Oxidized Products A->D Photodegradation/Oxidation C 2-(1,3-Thiazol-4-yl)acetic acid B->C Further Oxidation

Caption: Key degradation products from oxidation and photodegradation.

Recommended Storage & Handling Workflow cluster_receive Receiving Compound cluster_storage Storage cluster_use Pre-Use Verification Receive Receive new batch Inspect Inspect for discoloration Receive->Inspect Transfer Transfer to amber vial Inspect->Transfer If OK Purge Purge with N2/Ar Transfer->Purge Store Store at 2-8°C Purge->Store Analyze Run HPLC/qNMR for purity check Store->Analyze Before use Proceed Proceed with experiment Analyze->Proceed

Caption: Workflow for proper storage and handling.

References

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Storage and Shelf Life of Ethanol. (n.d.). Lab Alley. Retrieved January 17, 2026, from [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (2006). TrAC Trends in Analytical Chemistry. Retrieved January 17, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2021). International Journal of Scientific Development and Research. Retrieved January 17, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Thiazoles and Thiazolidinones as Antioxidants. (2018). Mini-Reviews in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Alcohol Metabolism. (n.d.). Physiology. Retrieved January 17, 2026, from [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. (2021). Amino Acids. Retrieved January 17, 2026, from [Link]

  • How to Store Alcohol for Lasting Quality. (n.d.). Top Shelf Wine and Spirits. Retrieved January 17, 2026, from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Comparison of blood ethanol stabilities in different storage periods. (2016). Biochemia Medica. Retrieved January 17, 2026, from [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2017). Journal of the Brazilian Chemical Society. Retrieved January 17, 2026, from [Link]

  • Importance of Proper Alcohol Storage. (2022). Wildpack Beverage. Retrieved January 17, 2026, from [Link]

  • What Methods Should Be Mastered for the Benzyl Alcohol Storage? (n.d.). Suze Chemical. Retrieved January 17, 2026, from [Link]

  • Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene. (2020). Organic Letters. Retrieved January 17, 2026, from [Link]

  • Synthesis of N-heterocycles through alcohol dehydrogenative coupling. (2024). Nature Protocols. Retrieved January 17, 2026, from [Link]

  • Chemical Storage and Handling Recommendations. (2016). New York State Department of Environmental Conservation. Retrieved January 17, 2026, from [Link]

  • Learn About the Application and Storage of Allyl Alcohol. (n.d.). Nanjing Chemical Material Corp. Retrieved January 17, 2026, from [Link]

Sources

optimization of reaction parameters for thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to optimize the synthesis of this critical heterocyclic scaffold. Thiazoles are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, their synthesis, most commonly via the Hantzsch reaction, can present challenges ranging from low yields to problematic side reactions.

This hub provides in-depth, field-proven insights in a direct question-and-answer format. We will not only describe the steps for troubleshooting but also explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing thiazole derivatives?

A1: The Hantzsch thiazole synthesis, first described in 1887, remains the most prominent and widely used method.[3][4] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[5][6][7] This method is generally high-yielding and straightforward to perform, making it a staple in organic synthesis.[5]

Q2: I'm getting a very low yield in my Hantzsch synthesis. What are the first things I should check?

A2: Low yields can stem from several factors, but always start with the most fundamental variables. First, rigorously verify the purity of your starting materials, the α-haloketone and the thioamide, using techniques like NMR or melting point analysis.[8] Impurities can introduce competing side reactions.[8][9] Second, confirm your reaction stoichiometry; an excess of the thioamide component is sometimes used to ensure the complete consumption of the α-haloketone.[10] Finally, ensure your reaction conditions, particularly temperature, are appropriate, as many Hantzsch syntheses require heating to proceed efficiently.[11][12]

Q3: My TLC shows multiple product spots. How can I minimize side product formation?

A3: The formation of multiple products often points to issues with reaction selectivity or stability. A common side reaction in the Hantzsch synthesis is the formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[8][12] Running the reaction in a neutral solvent can favor the desired 2-aminothiazole product.[12][13] Overly aggressive heating can also lead to decomposition and the formation of condensation byproducts like bis-thiazoles.[8][11] Careful monitoring by TLC and adjusting reaction acidity and temperature are key control strategies.

Q4: What are the main advantages of using microwave-assisted synthesis for thiazoles?

A4: Microwave-assisted organic synthesis (MAOS) has become a powerful technique for synthesizing thiazoles. The primary advantages include dramatically reduced reaction times (minutes versus hours), often higher product yields, and alignment with green chemistry principles by reducing solvent and energy usage.[1][14][15] The rapid, uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating, leading to cleaner reactions and fewer side products.[1]

Troubleshooting Guide: From Low Yields to Purification Woes

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem: Low or No Product Yield

This is the most frequent challenge. The following flowchart provides a logical workflow to diagnose the root cause.

LowYield_Troubleshooting start_node Start: Low or No Yield check_node Check TLC: Is Starting Material (SM) Consumed? start_node->check_node sm_consumed_yes YES: SM Consumed check_node->sm_consumed_yes Yes sm_consumed_no NO: SM Not Consumed check_node->sm_consumed_no No cause_yes Potential Cause: - Product lost during work-up - Degradation/Side reactions sm_consumed_yes->cause_yes cause_no Potential Cause: - Reaction conditions are not optimal - Poor quality of starting materials sm_consumed_no->cause_no action_yes Action: 1. Re-evaluate work-up pH. 2. Extract aqueous layer. 3. Check for side products on TLC/NMR. 4. Lower reaction temperature. cause_yes->action_yes action_no_1 Action 1: Verify SM Purity - Check NMR/MP of reactants. - Use fresh/purified materials. cause_no->action_no_1 action_no_2 Action 2: Optimize Conditions - Increase temperature (40-100°C). - Switch to a polar protic solvent (EtOH). - Extend reaction time. - Consider microwave irradiation. action_no_1->action_no_2 Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Thioether Intermediate (S-Alkylation) Reactants->Intermediate1 S_N2 Attack Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Aromatic Thiazole Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Workflow: Choosing Your Heating Method

Heating_Choice start Goal: Synthesize Thiazole q1 Is rapid optimization or high-throughput screening required? start->q1 microwave Choose Microwave Synthesis (MAOS) q1->microwave Yes q2 Are reactants known to be thermally sensitive over long periods? q1->q2 No conventional Choose Conventional Heating (Oil Bath/Hotplate) q2->microwave Yes q2->conventional No

Caption: Decision tree for selecting heating method.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a classic Hantzsch synthesis. [5][12]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

    • Thiourea (7.5 mmol, ~0.57 g) [5] * Methanol (5-10 mL) [12] * 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL) [5] * Round-bottom flask, condenser, magnetic stir bar, hotplate stirrer.

  • Procedure:

    • In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). [5] 2. Add methanol (5 mL) and a magnetic stir bar. [5] 3. Attach a condenser and heat the mixture with stirring in an oil bath set to 70°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

    • Once the starting material is consumed, remove the flask from the heat and allow the solution to cool to room temperature. [5] 6. Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. [5]A precipitate should form immediately. [10] 7. Isolate the solid product by vacuum filtration through a Buchner funnel.

    • Wash the filter cake thoroughly with water to remove any inorganic salts. [5] 9. Allow the collected solid to air dry. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis. [1][15]

  • Materials:

    • Substituted α-bromoketone (1 mmol)

    • Substituted thiourea (1.1 mmol)

    • Ethanol (3 mL)

    • 10 mL microwave reactor vial with a stir bar

    • Microwave synthesizer

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL). [1] 2. Seal the vial securely and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at a constant power (e.g., 170 W) or constant temperature (e.g., 120°C) for 5-15 minutes. [1][16] 4. Monitor the reaction progress by TLC after cooling if necessary.

    • After the reaction is complete, cool the vial to room temperature (this is often done automatically with compressed air in modern synthesizers).

    • Perform the work-up as described in the conventional protocol by pouring the mixture into an aqueous base to precipitate the product.

    • Collect, wash, and dry the final product. Recrystallize from ethanol if needed. [1]

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Abdel-Wahab, B. F., et al. (2019). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Patel, R. V., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Thiazole. Retrieved January 17, 2026, from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • YouTube. (2019). synthesis of thiazoles. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • RSC Publishing. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. Retrieved January 17, 2026, from [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved January 17, 2026, from [Link]

  • ScienceDirect. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved January 17, 2026, from [Link]

  • SpringerLink. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved January 17, 2026, from [Link]

  • IJARSCT. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Production of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with 2-(1,3-thiazol-4-yl)ethan-1-ol. Here, we address common challenges related to impurities that can arise during its synthesis, offering troubleshooting advice and detailed protocols to ensure the highest quality of your final product.

Part 1: Synthesis Overview and Impurity Profiling

The most common and industrially scalable method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] For the specific synthesis of 2-(1,3-thiazol-4-yl)ethan-1-ol, a likely pathway involves the reaction of a 4-halo-3-oxobutanol derivative with thioformamide.

The purity of the starting materials is critical, as any impurities can lead to side reactions and the formation of unwanted byproducts.[3][4] Even with high-purity reagents, the reaction conditions themselves can influence the impurity profile.

Below is a diagram illustrating a plausible synthetic route for 2-(1,3-thiazol-4-yl)ethan-1-ol.

G cluster_reactants Reactants cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product 4-chloro-1-hydroxybutan-2-one 4-chloro-1-hydroxybutan-2-one (α-haloketone) Reaction Condensation 4-chloro-1-hydroxybutan-2-one->Reaction Thioformamide Thioformamide Thioformamide->Reaction 2-(1,3-Thiazol-4-yl)ethan-1-ol 2-(1,3-Thiazol-4-yl)ethan-1-ol Reaction->2-(1,3-Thiazol-4-yl)ethan-1-ol

Caption: Plausible Hantzsch synthesis route for 2-(1,3-thiazol-4-yl)ethan-1-ol.

Common Impurities to Expect

Based on the Hantzsch synthesis mechanism and potential side reactions, the following impurities are commonly encountered:

Impurity NameStructureOriginAnalytical Signature (Expected)
Unreacted ThioformamideHCSNH₂Incomplete reactionPolar peak in HPLC, distinct NMR signals
Unreacted 4-chloro-1-hydroxybutan-2-oneClCH₂COCH₂CH₂OHIncomplete reactionLess polar peak in HPLC, characteristic NMR signals
Isomeric Impurity (e.g., 2-(1,3-Thiazol-2-yl)ethan-1-ol)Alternative cyclizationSimilar mass in MS, distinct retention time in HPLC and different NMR chemical shifts
Dimeric ByproductsSelf-condensation of reactants or intermediatesHigher molecular weight peaks in MS
Over-alkylation ProductsReaction of the product with the α-haloketoneHigher molecular weight peaks in MS, modified NMR spectrum

Part 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during the synthesis and purification of 2-(1,3-thiazol-4-yl)ethan-1-ol.

Q1: My final product shows a low overall purity after synthesis. What are the most likely causes and how can I address them?

A1: Low purity is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your α-haloketone and thioformamide is paramount. Impurities in these reagents can lead to a cascade of side reactions.[3][4]

    • Actionable Advice: Always use reagents from a reputable supplier. If the purity is questionable, consider purifying the starting materials before use. For instance, the α-haloketone can be distilled under reduced pressure.

  • Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[3] However, excessive heat can promote the formation of degradation products and colored impurities.

    • Actionable Advice: If you are observing significant byproduct formation, try lowering the reaction temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and selectivity.[3] Alcohols like ethanol are commonly used, but in some cases, aprotic solvents may be more effective.

    • Actionable Advice: If you are experiencing low yields or side product formation, consider screening a few different solvents (e.g., methanol, isopropanol, DMF, or acetonitrile).

G Low Purity Low Purity Check Starting Material Purity Check Starting Material Purity Low Purity->Check Starting Material Purity Optimize Reaction Temperature Optimize Reaction Temperature Check Starting Material Purity->Optimize Reaction Temperature Purity OK Screen Solvents Screen Solvents Optimize Reaction Temperature->Screen Solvents Temp Optimized High Purity Product High Purity Product Screen Solvents->High Purity Product Solvent Optimized

Caption: Troubleshooting workflow for low product purity.

Q2: I have an unexpected peak in my HPLC/NMR that I suspect is an isomer. How can I confirm this and prevent its formation?

A2: The formation of isomers is a known challenge in some thiazole syntheses, particularly when using substituted thioamides.[4] While thioformamide is less prone to this, reaction conditions can still influence the regioselectivity of the cyclization.

  • Confirmation:

    • LC-MS: An isomer will have the same mass as your target compound but will likely have a different retention time on a chromatographic column.

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. An isomer will have a distinct set of chemical shifts and coupling constants.

  • Prevention:

    • Control of pH: The acidity of the reaction medium can influence which nitrogen atom of the thioamide attacks the carbonyl group, leading to different regioisomers.[3]

      • Actionable Advice: For the Hantzsch synthesis, neutral to slightly basic conditions are generally preferred to favor the desired 2-aminothiazole isomer when using substituted thioureas.[4] While thioformamide is simpler, maintaining a consistent pH throughout the reaction is good practice. The addition of a non-nucleophilic base, such as sodium bicarbonate, can be beneficial.

Q3: My reaction mixture has turned dark, and I'm having trouble purifying the final product. What's causing the color, and how can I get a clean product?

A3: The formation of dark-colored impurities, often polymeric in nature, is usually a sign of decomposition of either the starting materials or the product.

  • Causes:

    • Excessive Heat: As mentioned, high temperatures can lead to degradation.

    • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting materials have been consumed can result in product degradation.

  • Purification Strategies:

    • Activated Carbon (Charcoal) Treatment: This is a classic method for removing colored impurities.

      • Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

    • Column Chromatography: This is the most effective method for separating the desired product from a wide range of impurities. A detailed protocol is provided in the next section.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Part 3: Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general-purpose method for assessing the purity of 2-(1,3-thiazol-4-yl)ethan-1-ol.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Protocol for Column Chromatography Purification

  • Prepare the Column: Select a glass column of appropriate size. A good rule of thumb is a 1:20 to 1:50 ratio of crude product to silica gel by weight.

  • Slurry Pack the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elute the Column: Begin elution with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Collect Fractions: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(1,3-thiazol-4-yl)ethan-1-ol.

References

  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-(1,3-Thiazol-4-yl)ethan-1-ol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[2] This guide provides an in-depth comparative analysis of the potential biological activities of 2-(1,3-Thiazol-4-yl)ethan-1-ol and its positional isomers, 2-(1,3-Thiazol-2-yl)ethan-1-ol and 2-(1,3-Thiazol-5-yl)ethan-1-ol. While direct comparative experimental data for these specific simple isomers is limited in the current literature, this guide synthesizes established structure-activity relationship (SAR) principles of more complex thiazole derivatives to provide a scientifically grounded predictive comparison. Furthermore, we present detailed experimental protocols to enable researchers to empirically validate these hypotheses.

Part 1: Comparative Analysis of Isomeric Activity: A Predictive Outlook

The biological activity of thiazole derivatives is profoundly influenced by the substitution pattern on the thiazole ring.[3] The electronic and steric properties of substituents, along with their positioning at the C2, C4, or C5 positions, dictate the molecule's ability to interact with biological targets.

General Reactivity and Electronic Properties of the Thiazole Ring

The thiazole ring is an aromatic heterocycle with distinct electronic characteristics. Molecular orbital calculations have indicated that the positions on the ring have differing reactivities. For electrophilic substitution, the reactivity order is generally C5 > C2 > C4, while for nucleophilic substitution, it is C2 > C5 > C4.[2] These intrinsic properties can influence how the ethan-1-ol side chain at each position affects the overall molecule's interaction with biological systems.

Inferred Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[4][5] The position of substituents plays a critical role in determining the potency and spectrum of this activity.

  • 2-Substituted Thiazoles: The C2 position is often a key point for modification in the design of antimicrobial agents. The introduction of various groups at this position has been shown to modulate activity.[6] For instance, some studies have shown that specific substitutions at the C2 position can lead to potent antibacterial agents.

  • 4-Substituted Thiazoles: Substitution at the C4 position has also been extensively explored. The presence of aryl groups at C4, for example, is a common feature in many biologically active thiazoles.

  • 5-Substituted Thiazoles: The C5 position is also crucial for activity. For some classes of thiazole-based antimicrobials, substitution at C5 has been shown to be essential for potent activity.

Comparative Hypothesis: Based on the general SAR principles, it is plausible that the 2-(1,3-Thiazol-2-yl)ethan-1-ol isomer may exhibit distinct antimicrobial properties compared to its 4-yl and 5-yl counterparts due to the unique electronic environment of the C2 position. However, without direct experimental evidence, this remains a hypothesis to be tested.

Inferred Anticancer (Cytotoxic) Activity

The thiazole scaffold is present in several clinically used anticancer drugs, such as the tyrosine kinase inhibitor dasatinib.[1][7] The cytotoxic activity of thiazole derivatives against various cancer cell lines is highly dependent on the substitution pattern.

  • 2- and 4-Disubstituted Thiazoles: Many potent anticancer thiazole derivatives are 2,4-disubstituted. The nature of the groups at these positions significantly influences their cytotoxic efficacy.[8]

  • Positional Influence: One study on thiazole derivatives as inhibitors of metastatic cancer cell migration and invasion noted that moving a phenyl ring from the 4-position to the 5-position of the thiazole resulted in a more linear analog with a stronger growth inhibitory effect.[9] This suggests that the spatial arrangement of substituents, as dictated by their position on the ring, is critical for anticancer activity.

Comparative Hypothesis: The positional isomerism of the hydroxyethyl group is expected to significantly impact the cytotoxic profile of these compounds. The 5-substituted isomer, being more linear, might exhibit different and potentially more potent cytotoxic effects compared to the 2- and 4-isomers.

Inferred Anti-inflammatory Activity

Thiazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) meloxicam, have demonstrated significant anti-inflammatory properties.[1][10] The mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO) synthase.

  • Structure-Activity Relationship: The anti-inflammatory activity of thiazole derivatives is closely linked to their substitution pattern. For example, in a series of thiazolyl-carbonyl-thiosemicarbazides, specific substitutions were found to be crucial for their anti-inflammatory and antioxidant effects.[11]

Comparative Hypothesis: The position of the hydroxyethyl group will likely influence the anti-inflammatory potential of the isomers. The differential electronic and steric environments of the C2, C4, and C5 positions will affect the molecule's ability to bind to and inhibit key inflammatory enzymes.

Table 1: Predicted Comparative Biological Activities of Thiazolethanol Isomers

IsomerPredicted Antimicrobial ActivityPredicted Anticancer ActivityPredicted Anti-inflammatory ActivityRationale for Prediction
2-(1,3-Thiazol-2-yl)ethan-1-ol Potentially distinctModerateModerateThe C2 position is a common site for modification in bioactive thiazoles and is susceptible to nucleophilic attack.
2-(1,3-Thiazol-4-yl)ethan-1-ol ModerateModerateModerateThe C4 position is frequently substituted in many known bioactive thiazole derivatives.
2-(1,3-Thiazol-5-yl)ethan-1-ol ModeratePotentially higherModerateThe C5 position is prone to electrophilic substitution and can lead to more linear structures which may enhance certain biological activities.[9]

Part 2: Experimental Protocols for Activity Assessment

To empirically validate the predicted biological activities of the thiazolethanol isomers, the following detailed experimental protocols are provided.

Antimicrobial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Causality Behind Experimental Choices: The broth microdilution method is a quantitative and widely accepted standard for determining the MIC of antimicrobial agents. It allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput format.

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Step-by-Step Protocol:

  • Preparation of Thiazole Isomer Stock Solutions: Dissolve each isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of 96-Well Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the thiazole isomer at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer (Cytotoxicity) Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Causality Behind Experimental Choices: The MTT assay is a reliable and widely used method for screening the cytotoxic potential of compounds. It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Causality Behind Experimental Choices: Macrophages play a central role in the inflammatory response. LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of NO. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Sources

A Comparative Analysis of the Biological Activity of 2-(1,3-Thiazol-4-yl)ethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the therapeutic potential of substituted thiazole-based compounds, this guide offers a comparative analysis of the biological activities of analogs of 2-(1,3-Thiazol-4-yl)ethan-1-ol. Synthesizing data from various studies, we explore the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, providing insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its presence in natural products and synthetic drugs underscores its versatility and importance in the development of new therapeutic agents.[3] The parent compound of this guide, 2-(1,3-Thiazol-4-yl)ethan-1-ol, presents a simple yet promising scaffold for modification. By exploring the impact of various substitutions on its biological activity, researchers can unlock novel therapeutic avenues.

Anticancer Activity: A Promising Frontier

Thiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a range of cancer cell lines.[4][5] While specific data for the parent compound, 2-(1,3-Thiazol-4-yl)ethan-1-ol, is limited in the reviewed literature, the analysis of its analogs provides valuable insights into the structural features that govern anticancer potency.

A study on thiazole-conjugated amino acid derivatives revealed that the incorporation of amino acids can enhance the cytotoxic activity of the parent 2-aminothiazole scaffold.[1] Notably, certain hybrid compounds exhibited strong activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values comparable to the standard drug 5-fluorouracil.[1] This suggests that modifying the 2-position of the thiazole ring with amino acid moieties could be a promising strategy for developing potent anticancer agents based on the 2-(1,3-Thiazol-4-yl)ethan-1-ol framework.

Furthermore, research on other substituted thiazoles has identified compounds with significant antiproliferative activity. For instance, one study reported a thiazole analog, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, with a pronounced anti-proliferative effect on the liver carcinoma cell line HEPG2 (IC50 = 23.8 µg/ml).[5] Another investigation into phenothiazine derivatives incorporating a thiazole moiety identified compounds with notable cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[4]

Table 1: Comparative Anticancer Activity of Selected Thiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Thiazole-amino acid hybrid 5aA5498.02[1]
HeLa6.51[1]
MCF-76.84[1]
Thiazole-valine hybrid 5fA549, HeLa, MCF-7Better than 5-FU[1]
Thiazole-valine hybrid 5oA549, HeLa, MCF-7Better than 5-FU[1]
5-acetyl-4-methyl-2-(3-pyridyl) thiazoleHEPG223.8 µg/ml[5]
Phenothiazine-thiazole conjugate 4MCF-75.73[4]
MDA-MB-23112.15[4]
Phenothiazine-thiazole conjugate 9dMCF-7 & MDA-MB-231Good cytotoxic activity[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow:

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B Allow cell attachment C Treat with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D Allow compound to exert effect E Add MTT solution D->E F Incubate for 2-4 hours E->F Mitochondrial dehydrogenases convert MTT to formazan G Add solubilization solution (e.g., DMSO) F->G Dissolve formazan crystals H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Causality behind Experimental Choices:

  • 96-well plate format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Incubation periods: The initial 24-hour incubation allows cells to adhere and enter a logarithmic growth phase. The subsequent 48-72 hour incubation provides sufficient time for the test compounds to induce a cytotoxic or cytostatic effect.

  • MTT reagent: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals is directly proportional to the number of viable, metabolically active cells.

  • Solubilization step: The insoluble formazan crystals are dissolved to allow for accurate spectrophotometric quantification.

  • Absorbance measurement: The intensity of the purple color, measured as absorbance, is a direct indicator of cell viability.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[2][3]

Another study on 2-amino-4-(2-pyridyl)thiazole derivatives identified compounds with optimal antimycobacterial activity against Mycobacterium tuberculosis.[6] The structure-activity relationship (SAR) analysis revealed that a 2-pyridyl ring at the 4-position of the thiazole, a substituted phenyl ring at the 2-amino position, and an amide linker were crucial for activity.[6]

Table 2: Comparative Antimicrobial Activity of Selected Thiazole Analogs

Compound/AnalogMicroorganismMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative 43aS. aureus16.1[2]
E. coli16.1[2]
4-(4-bromophenyl)-thiazol-2-amine derivative 43cB. subtilis28.8[2]
2-amino-4-(2-pyridyl)thiazole derivativesM. tuberculosis H37Rv-[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Broth_Microdilution A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for microbial growth (turbidity) D->E F Determine MIC as the lowest concentration with no visible growth E->F Paw_Edema_Assay A Administer test compounds or vehicle to rats B After a set time, inject carrageenan into the sub-plantar region of the right hind paw A->B Allow for drug absorption C Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D Compare with control group

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(1,3-Thiazol-4-yl)ethan-1-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(1,3-thiazol-4-yl)ethan-1-ol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including the aromatic thiazole ring capable of diverse interactions and the flexible ethanol side chain amenable to chemical modification, have made it an attractive starting point for developing inhibitors of key biological targets implicated in a range of diseases, from cancer to infectious diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 2-(1,3-thiazol-4-yl)ethan-1-ol derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.

The Core Scaffold: 2-(1,3-Thiazol-4-yl)ethan-1-ol and its Therapeutic Potential

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in numerous FDA-approved drugs, highlighting its importance as a pharmacophore.[1] The 2-(1,3-thiazol-4-yl)ethan-1-ol core combines this valuable heterocycle with an ethanol side chain, providing a crucial hydroxyl group for hydrogen bonding interactions with biological targets and a flexible linker for introducing various substituents. This combination has proven particularly fruitful in the development of enzyme inhibitors, where precise molecular recognition is paramount for achieving potency and selectivity.

A significant breakthrough in understanding the therapeutic potential of this scaffold came with the discovery of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as potent and selective inhibitors of glutaminase 1 (GLS1).[2] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate, a key nutrient for rapidly proliferating tumor cells.[2] This discovery has spurred further investigation into the SAR of related structures, aiming to optimize their potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

The biological activity of 2-(1,3-thiazol-4-yl)ethan-1-ol derivatives can be systematically modulated by introducing chemical modifications at three key positions: the thiazole ring, the ethanol side chain, and by replacing the thiazole with a bioisosteric ring system like 1,3,4-thiadiazole.

Substitutions on the Thiazole/Thiadiazole Ring

Modifications on the heterocyclic ring play a crucial role in dictating the potency and selectivity of these compounds.

  • Substitution at the 2-position of the Thiazole/Thiadiazole Ring: This position is critical for interaction with the target enzyme. In the case of GLS1 inhibitors, the introduction of a piperidine ring at the 2-position of a 1,3,4-thiadiazole was found to be essential for activity. Further substitutions on this piperidine ring can fine-tune the compound's properties.[2]

  • Substitution at the 5-position of the Thiazole/Thiadiazole Ring: The 5-position offers a vector for introducing substituents that can occupy hydrophobic pockets within the enzyme's active site. For instance, in a series of 1,3,4-thiadiazol-2-amide derivatives, substitutions at the 5-position with various aryl groups significantly influenced their anticancer activity.[3]

Modifications of the Ethan-1-ol Side Chain

The ethanol side chain provides a key interaction point and a linker that can be modified to optimize binding affinity and physicochemical properties.

  • The Hydroxyl Group: The terminal hydroxyl group of the ethan-1-ol side chain is a critical hydrogen bond donor. Its removal or modification often leads to a significant loss of activity, underscoring its importance in anchoring the molecule within the active site of the target enzyme.

  • Chain Length and Flexibility: The two-carbon linker of the ethanol side chain appears to be optimal for positioning the hydroxyl group for effective interaction. Altering the chain length or introducing rigidity can negatively impact biological activity.

Bioisosteric Replacement of the Thiazole Ring

The replacement of the 1,3-thiazole ring with other five-membered heterocycles, such as 1,3,4-thiadiazole, has proven to be a successful strategy. The 1,3,4-thiadiazole ring, for example, has been shown to be a suitable bioisostere, maintaining the necessary electronic and steric properties for effective enzyme inhibition while potentially offering advantages in terms of synthetic accessibility or metabolic stability.[2][4]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro activity of representative 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as GLS1 inhibitors, demonstrating the impact of structural modifications on potency.

Compound IDR1 (on Piperidine)R2 (on Thiadiazole)GLS1 IC50 (nM)[2]
1 HH>10000
24y H4-CF3-Ph68
BPTES --23

Data extracted from "Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors".[2]

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

Glutaminase 1 (GLS1) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of GLS1 activity.[5][6][7]

Principle: The assay measures the production of glutamate by GLS1. The glutamate is then utilized by a coupling enzyme mix to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the GLS1 activity.

Materials:

  • 96-well white plate with a flat bottom

  • Recombinant human GLS1

  • Glutamine (GLS1 substrate)

  • Glutaminase Assay Buffer

  • Converter Mix

  • Developer Mix

  • PicoProbe™ (fluorescent probe)

  • Test compounds

  • Positive control inhibitor (e.g., CB-839)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Glutaminase Assay Buffer

    • Test compound or vehicle control

    • Active GLS1 enzyme

  • Initiation of Reaction: Add the Glutamine substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add the Converter Mix, Developer Mix, and PicoProbe™ to each well.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts in the SAR of 2-(1,3-thiazol-4-yl)ethan-1-ol derivatives.

SAR_Summary cluster_core Core Scaffold cluster_modifications Key Modification Points cluster_activity Resulting Biological Activity Core 2-(1,3-Thiazol-4-yl)ethan-1-ol Thiazole Thiazole Ring (Substitutions at C2, C5) Core->Thiazole Modify Ethanol Ethan-1-ol Side Chain (OH group, linker) Core->Ethanol Modify Bioisostere Bioisosteric Replacement (e.g., 1,3,4-Thiadiazole) Core->Bioisostere Replace Potency Potency (IC50/MIC) Thiazole->Potency Selectivity Selectivity Thiazole->Selectivity Ethanol->Potency PK Pharmacokinetics Ethanol->PK Bioisostere->Potency Experimental_Workflow Start Synthesize Derivatives Screening Primary Screening (e.g., Enzyme Inhibition) Start->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Screening->Antimicrobial Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Antimicrobial->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical experimental workflow for the evaluation of novel 2-(1,3-thiazol-4-yl)ethan-1-ol derivatives.

Conclusion and Future Directions

The 2-(1,3-thiazol-4-yl)ethan-1-ol scaffold represents a highly promising starting point for the development of novel therapeutic agents. The successful development of potent GLS1 inhibitors based on a closely related thiadiazole analog underscores the potential of this chemical space. Future research should focus on a more systematic exploration of substitutions on the thiazole ring and modifications of the ethanol side chain to build a more comprehensive SAR profile. The detailed experimental protocols provided in this guide should empower researchers to rigorously evaluate new derivatives and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • MTT Analysis Protocol. Creative Bioarray. Available from: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link]

  • GLS1 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Data sheet GLS1 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. Available from: [Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. Available from: [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. LOCKSS. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. SciSpace. Available from: [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PMC - NIH. Available from: [Link]

  • Synthesis of novel thiazolidine-4-one derivatives and their anticancer activity. ResearchGate. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Springer. Available from: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of 1,3,4-thiadiazol-2-amide derivatives as novel anticancer agents. PubMed. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: [Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available from: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available from: [Link]

  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. MDPI. Available from: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available from: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available from: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. NIH. Available from: [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. Available from: [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Assay Validation Cascade for 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The subject of this guide, 2-(1,3-Thiazol-4-yl)ethan-1-ol, is a small molecule belonging to this promising class.[3] However, progressing a novel compound from initial synthesis to a viable drug candidate requires a rigorous and systematic validation of its biological activity. This process is underpinned by a cascade of well-designed and meticulously validated in vitro assays.

This guide provides a comprehensive framework for researchers and drug development professionals to establish the biological activity profile of 2-(1,3-Thiazol-4-yl)ethan-1-ol. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, comparing alternative methods and providing the necessary data interpretation frameworks. Our approach emphasizes an orthogonal validation strategy, where findings from one assay are confirmed by a subsequent, mechanistically distinct method, ensuring the trustworthiness and robustness of the generated data.

Part 1: The Foundational Tier - Establishing a Cytotoxicity Profile

Before investigating any specific mechanism of action, it is imperative to determine the concentration range at which 2-(1,3-Thiazol-4-yl)ethan-1-ol affects basic cellular viability. This step is crucial for two reasons: it identifies a potential therapeutic window and ensures that subsequent mechanistic assays are performed at non-lethal concentrations, preventing misleading results caused by general toxicity. We will compare two gold-standard assays that measure cytotoxicity via different cellular processes: metabolic activity and membrane integrity.

Comparison of Foundational Cytotoxicity Assays
ParameterMTT Assay (Tetrazolium Reduction)LDH Release Assay (Membrane Integrity)
Principle Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4]Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membranes into the culture medium.[5]
Primary Endpoint Cell viability and metabolic activity.Cell death and loss of membrane integrity.
Advantages Inexpensive, high-throughput, and well-established.[4]Directly measures cell death (necrosis); kinetic measurements are possible.
Disadvantages Indirect measurement; can be affected by changes in cellular metabolism unrelated to viability. Potential for interference from colored compounds.Less sensitive for detecting apoptosis; endogenous LDH in serum can create high background.[6]
Best For Initial broad screening for cytostatic or cytotoxic effects.Confirming necrotic cell death and for kinetic studies of cytotoxicity.
Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the initial workflow for assessing the cytotoxic potential of a test compound.

G cluster_0 Initial Screening cluster_1 Orthogonal Assays A Prepare serial dilutions of 2-(1,3-Thiazol-4-yl)ethan-1-ol B Seed cells (e.g., HeLa, A549) in 96-well plates A->B C Treat cells with compound and controls for 24-72h B->C D Perform MTT Assay (Measures Viability) C->D Metabolic Endpoint E Perform LDH Assay (Measures Necrosis) C->E Membrane Integrity Endpoint F Calculate IC50 values (Concentration for 50% inhibition) D->F E->F G Determine Non-Toxic Concentration Range for Mechanistic Assays F->G Data Analysis & Decision

Caption: Workflow for initial cytotoxicity screening and IC50 determination.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma, given the activity of related compounds) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of 2-(1,3-Thiazol-4-yl)ethan-1-ol in culture medium, typically ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic drug like Doxorubicin).

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This results in a final 1X concentration. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.[7]

Senior Application Scientist's Note: The choice of cell line is critical. Given that structurally related thiazole derivatives have shown activity against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines, starting with one of these is a data-driven choice.[1] It is also crucial to run a vehicle-only control to ensure the solvent (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used.

Part 2: Mechanistic Elucidation - Enzyme Inhibition Assays

The thiazole and thiadiazole cores are prevalent in molecules designed as enzyme inhibitors.[8] For instance, a structurally similar compound, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, was identified as a potent inhibitor of glutaminase 1 (GLS1), an enzyme implicated in cancer metabolism.[9] Therefore, a logical next step is to validate whether 2-(1,3-Thiazol-4-yl)ethan-1-ol functions as an enzyme inhibitor.

Comparison of Enzyme Assay Detection Methods
ParameterColorimetric AssayFluorescence/Luminescence Assay
Principle Measures a change in absorbance as a substrate is converted to a colored product.Measures a change in fluorescence or light emission. Can be direct or coupled.[10]
Sensitivity Moderate (micromolar range).High to very high (nanomolar to picomolar range).
Throughput High.High.
Interference High potential for interference from colored or turbid compounds.Potential for interference from fluorescent compounds (autofluorescence) or quenchers.
Cost Low.Moderate to high.
Typical Target Proteases, phosphatases, oxidoreductases.Kinases, ATPases, reporter enzymes (luciferase).
General Principles of Enzyme Inhibition Validation

A robust validation of enzyme inhibition requires more than a single-point measurement. It involves characterizing the inhibitor's potency (IC₅₀) and its mode of action (e.g., competitive, non-competitive).[10][11]

G Modes of Reversible Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) EI->E ESI->ES

Caption: Diagram of competitive vs. non-competitive enzyme inhibition.

Detailed Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay (e.g., for a Kinase)

This protocol is a template that must be adapted to the specific enzyme of interest (e.g., GLS1).

  • Reagent Preparation: Prepare assay buffer, enzyme stock, substrate stock (e.g., peptide substrate and ATP for a kinase), and detection reagents as per manufacturer guidelines.

  • Determine Substrate Kₘ: Before inhibitor testing, determine the Michaelis-Menten constant (Kₘ) for the substrate. This is essential for correctly interpreting inhibition data. Run the enzyme reaction with a range of substrate concentrations and measure the initial reaction velocity (V₀). Plot V₀ versus [Substrate] and fit to the Michaelis-Menten equation.[12]

  • IC₅₀ Determination: a. In a 384-well plate, add 5 µL of assay buffer containing the test compound at various concentrations (11-point curve, 3-fold dilutions). Include positive (known inhibitor) and negative (vehicle) controls. b. Add 5 µL of enzyme solution (at 2X final concentration) to each well. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding. c. Initiate the reaction by adding 10 µL of a substrate mix (containing peptide and ATP at their Kₘ concentrations). d. Allow the reaction to proceed for a time determined to be in the linear range of product formation (e.g., 60 minutes). e. Stop the reaction and add the detection reagent (e.g., an ADP-detecting luminescence reagent). f. Read the signal on a plate reader.

  • Data Analysis: Normalize the data to controls (% inhibition). Plot % inhibition vs. log[Inhibitor] and fit to a four-parameter dose-response curve to determine the IC₅₀.

Senior Application Scientist's Note: Running the assay with the substrate concentration at or near its Kₘ is critical for sensitively detecting competitive inhibitors.[12] Using substrate concentrations far above the Kₘ can mask the effect of a competitive inhibitor, leading to a false negative result.

Part 3: Cellular Confirmation - Reporter Gene Assays

An enzyme often acts within a larger signaling pathway. A reporter gene assay (RGA) is a powerful cell-based method to validate if the inhibition of a target enzyme translates into the expected downstream biological effect.[13] For example, if 2-(1,3-Thiazol-4-yl)ethan-1-ol were to inhibit a kinase in the NF-κB pathway, an NF-κB-driven luciferase reporter assay would show a dose-dependent decrease in signal.

Comparison of Common Reporter Gene Systems
ParameterFirefly Luciferaseβ-Galactosidase (lacZ)
Principle ATP-dependent enzymatic oxidation of luciferin produces light (bioluminescence).[14]Enzymatic hydrolysis of a substrate (e.g., ONPG, X-gal) produces a colored or fluorescent product.[13]
Sensitivity Extremely high; wide dynamic range.Moderate.
Endogenous Activity Virtually none in mammalian cells, leading to low background.Can be present in some mammalian cells, requiring careful controls.
Multiplexing Easily multiplexed with other reporters (e.g., Renilla luciferase) or viability assays.More difficult to multiplex.
Assay Type Lysis-based, endpoint assay.Can be used for endpoint assays or for staining fixed cells.
Workflow: Reporter Gene Assay Validation

G A Construct or obtain cell line stably expressing reporter construct (e.g., CRE-Luciferase) B Optimize assay parameters: Cell density, induction time A->B C Treat cells with pathway activator (e.g., Forskolin for CREB) and serial dilutions of test compound B->C D Incubate for optimized time (e.g., 6-8 hours) C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Determine IC50 for pathway inhibition F->G H Perform parallel cytotoxicity assay to confirm specificity G->H Orthogonal Validation

Caption: Workflow for validating pathway inhibition using a reporter assay.

Detailed Protocol: CREB-Luciferase Reporter Gene Assay

This protocol assumes the target enzyme modulates the cAMP/PKA/CREB signaling pathway.

  • Cell Culture: Plate HEK293 cells stably expressing a cAMP Response Element (CRE)-driven firefly luciferase reporter in a 96-well white, clear-bottom plate.

  • Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of 2-(1,3-Thiazol-4-yl)ethan-1-ol. Incubate for 1 hour.

  • Stimulation: Add a known pathway activator (e.g., Forskolin, to stimulate adenylyl cyclase and increase cAMP) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add a commercial luciferase assay reagent (which lyses the cells and contains luciferin) to each well.

  • Measurement: Measure luminescence using a plate luminometer.

  • Validation: The method should be validated according to ICH-Q2 guidelines for specificity, accuracy, linearity, and precision.[14][15] A parallel cytotoxicity assay (e.g., CellTiter-Glo®, which also measures ATP) should be run to ensure the observed decrease in reporter signal is not due to cell death.

Part 4: Definitive Validation - Biophysical Target Engagement

The ultimate confirmation of a direct-acting inhibitor is to demonstrate its physical interaction with the purified target protein. This step is crucial for lead optimization as it rules out artifacts and confirms the mechanism of action.[16][17] Biophysical methods provide quantitative data on binding affinity (Kᴅ), kinetics (kₒₙ, kₒբբ), and thermodynamics.

Comparison of Key Biophysical Methods
MethodSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Measurement Change in refractive index upon binding to an immobilized target (mass change).Heat change upon binding in solution.
Key Output Affinity (Kᴅ), On-rate (kₒₙ), Off-rate (kₒբբ).Affinity (Kᴅ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).
Protein Req. Low (micrograms).High (milligrams).
Compound Req. Low (micromolar).High (micromolar).
Throughput Moderate to high.Low.
Best For Kinetic profiling, fragment screening, confirming direct binding.Thermodynamic characterization, validating binding stoichiometry.
The Complete Assay Validation Cascade

The following diagram summarizes the entire validation funnel, from initial broad screening to definitive biophysical confirmation.

G A Tier 1: Foundational Screening - Cytotoxicity Assays (MTT, LDH) - Identify IC50 & Therapeutic Window B Tier 2: Target-Based Screening - Biochemical Enzyme Inhibition Assay - Determine Potency (IC50) vs. Target A->B Proceed with non-toxic concentrations C Tier 3: Cellular Pathway Validation - Cell-Based Reporter Gene Assay - Confirm Downstream Pathway Modulation B->C Confirm hit in cellular context D Tier 4: Definitive Target Engagement - Biophysical Assays (SPR, ITC) - Confirm Direct Binding & Characterize Kinetics (KD) C->D Validate direct interaction E Validated Lead Candidate D->E Advance to lead optimization

Caption: The four-tier assay cascade for small molecule validation.

Conclusion

The validation of in vitro assays for a novel compound like 2-(1,3-Thiazol-4-yl)ethan-1-ol is not a single experiment but a structured, multi-tiered process. By progressing through a cascade of foundational cytotoxicity, mechanistic, cell-based, and biophysical assays, researchers can build a robust and reliable data package. This orthogonal approach, where each tier confirms and adds detail to the last, is the bedrock of modern drug discovery. It ensures that decisions to advance a compound are based on high-quality, reproducible science, ultimately increasing the probability of success in the long and arduous journey from chemical entity to therapeutic reality.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved from [Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. Retrieved from [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). ResearchGate. Retrieved from [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. (n.d.). National Toxicology Program - NIH. Retrieved from [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. (2022). PubMed. Retrieved from [Link]

  • Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies. (2021). PubMed. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed. Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. Retrieved from [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. Retrieved from [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of some 2-Aryl -1,3,4-Thiadiazoline-2-One Derivatives. (2025). Iraqi Journal of Science. Retrieved from [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (n.d.). AATEX. Retrieved from [Link]

  • Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. (n.d.). MDPI. Retrieved from [Link]

  • Gene reporter assays. (2024). BMG LABTECH. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). PubMed Central. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. Retrieved from [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (n.d.). NIH. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. Retrieved from [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. (2019). FDA. Retrieved from [Link]

  • Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replicative helicase. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2026). ACS Omega. Retrieved from [Link]

  • Validation and application of a reporter gene assay for the determination of estrogenic endocrine disruptor activity in milk. (2014). PubMed. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from [Link]

  • Validation of the Rapid Fluorescent Focus Inhibition Test for Rabies Virus Neutralizing Antibodies — China, 2025. (2026). China CDC Weekly. Retrieved from [Link]

  • 1, 3, 4-Thiadiazoles: An Overview. (2018). Gavin Publishers. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Thiazole-Based Therapeutics in Overactive Bladder Syndrome

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Emergence of Novel Therapeutics

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a multitude of clinically significant drugs, including anti-cancer agents like Dasatinib and anti-inflammatory drugs such as Meloxicam[1][2]. The compound of interest, 2-(1,3-Thiazol-4-yl)ethan-1-ol , represents a critical synthetic intermediate. While it does not possess therapeutic activity in its own right, it is a key building block in the synthesis of Mirabegron , a first-in-class β3-adrenoceptor agonist for the treatment of Overactive Bladder (OAB) syndrome[3].

This guide will therefore pivot from the intermediate to the final therapeutic agent. We will provide a detailed comparison of the drug class derived from this thiazole intermediate—β3-adrenoceptor agonists (represented by Mirabegron)—against the long-standing first-line treatment for OAB, antimuscarinic agents, specifically Solifenacin . This analysis will be grounded in their distinct mechanisms of action, comparative clinical efficacy, and the preclinical experimental workflows used to validate such compounds.

Section 1: Overactive Bladder and Competing Mechanisms of Action

Overactive Bladder is a syndrome characterized by urinary urgency, often with frequency and nocturia, with or without urge incontinence. The pathophysiology frequently involves involuntary contractions of the bladder's detrusor muscle during the filling phase. The two primary pharmacological strategies to manage OAB target the neuromuscular control of the detrusor.

Mirabegron: A β3-Adrenoceptor Agonist

Mirabegron's mechanism of action is fundamentally different from traditional OAB therapies. It is a potent and selective agonist of the β3-adrenergic receptors located on the detrusor muscle[2][3][4].

  • Mechanism : Upon binding, Mirabegron activates a Gs-protein signaling cascade, leading to the activation of adenylate cyclase. This enzyme increases intracellular levels of cyclic adenosine monophosphate (cAMP)[2][3]. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote the relaxation of the detrusor smooth muscle.

  • Therapeutic Effect : This relaxation during the bladder's storage phase increases its functional capacity, reduces the frequency of involuntary contractions, and alleviates the primary symptoms of OAB without impeding the voluntary voiding contraction[4][5].

Solifenacin: A Muscarinic Receptor Antagonist

Solifenacin represents the antimuscarinic (or anticholinergic) class of drugs, which has been the mainstay of OAB treatment for decades[6].

  • Mechanism : The parasympathetic nervous system, via the neurotransmitter acetylcholine (ACh), stimulates bladder contraction by activating M3 muscarinic receptors on the detrusor muscle[1][7]. Solifenacin is a competitive antagonist of these M3 receptors[8].

  • Therapeutic Effect : By blocking the action of ACh, Solifenacin inhibits involuntary detrusor contractions, thereby increasing bladder capacity and reducing the sense of urgency and frequency[1][9][10].

The following diagram illustrates these opposing yet effective signaling pathways.

G cluster_0 Parasympathetic Control (Contraction) cluster_1 Sympathetic Control (Relaxation) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R PLC Phospholipase C Activation M3R->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Detrusor Contraction Ca->Contraction Solifenacin Solifenacin (Antagonist) Solifenacin->M3R BLOCKS NE Norepinephrine B3AR β3-Adrenergic Receptor NE->B3AR AC Adenylyl Cyclase Activation B3AR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Detrusor Relaxation PKA->Relaxation Mirabegron Mirabegron (Agonist) Mirabegron->B3AR ACTIVATES

Caption: Competing signaling pathways for bladder control.

Section 2: Comparative Clinical Efficacy and Safety

Numerous clinical trials have compared the efficacy and tolerability of Mirabegron and Solifenacin. Both drug classes have demonstrated significant improvements over placebo in key OAB symptoms, including micturition frequency, urgency episodes, and incontinence episodes[4][11][12]. However, their distinct mechanisms lead to different side-effect profiles, which is a critical factor for patient adherence.

ParameterMirabegron (β3-Agonist)Solifenacin (Antimuscarinic)Key Insights
Primary Efficacy Statistically significant reduction in micturition frequency and incontinence episodes vs. placebo[3][5].Statistically significant reduction in micturition frequency and incontinence episodes vs. placebo[1][6].Efficacy is generally comparable between the two classes, although some studies suggest minor advantages for one agent depending on the specific endpoint[13][14][15]. Combination therapy may offer superior efficacy[16].
Dry Mouth Incidence similar to placebo[14][17].Significantly higher incidence (up to 27.9%)[8][18]. This is a class effect of antimuscarinics.The lack of anticholinergic side effects is a primary advantage of Mirabegron, leading to better patient persistence[14].
Constipation Incidence similar to placebo[17].Significantly higher incidence (up to 18.3%)[18].Another key differentiator favoring Mirabegron for patient tolerability[19][20].
Cardiovascular Can cause a modest increase in blood pressure and heart rate. Contraindicated in severe uncontrolled hypertension[4].Generally well-tolerated, but can be a concern in patients with certain cardiac conditions.Blood pressure monitoring is recommended for patients starting Mirabegron[5].
Cognitive Effects No known association with cognitive impairment. Preferred in elderly patients for this reason[13].Associated with a risk of cognitive side effects, particularly in the elderly, due to the anticholinergic burden[21].A critical consideration for long-term therapy in older populations.

Section 3: Preclinical Evaluation Protocols

The validation of novel compounds for OAB requires a rigorous preclinical testing funnel, moving from in vitro target validation to in vivo functional assessment. Below are detailed protocols representative of those used to characterize compounds like Mirabegron and Solifenacin.

In Vitro Efficacy Assessment

Objective: To determine a compound's potency and selectivity for its molecular target and its functional effect on isolated bladder tissue.

Protocol 1: Receptor Binding & Functional Assay (β3-Adrenoceptor Agonism)

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected to express human β3-adrenergic receptors[22].

  • cAMP Accumulation Assay (Functional Assay):

    • Plate the CHO-β3 cells in 96-well plates and allow them to adhere overnight.

    • Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (e.g., Mirabegron) or a known agonist (e.g., Isoproterenol) to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Causality: This assay directly measures the functional consequence of receptor activation (cAMP production), providing a quantitative measure of a compound's potency (EC50) and efficacy (Emax) at its intended target[22].

  • Selectivity Panel: To ensure target specificity, repeat the assay using cell lines expressing other adrenergic receptor subtypes (β1, β2) and muscarinic receptors (M2, M3). A desirable compound will show high potency for β3 with significantly lower potency for other receptors[22].

Protocol 2: Isolated Tissue Organ Bath Assay (Detrusor Relaxation)

  • Tissue Preparation: Humanely euthanize a Sprague-Dawley rat and excise the urinary bladder. Place it immediately in cold, oxygenated Krebs-Henseleit solution.

  • Strip Mounting: Dissect the bladder to obtain longitudinal detrusor muscle strips (approx. 2x10 mm). Mount the strips in a heated (37°C) organ bath chamber containing oxygenated Krebs solution. Connect one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.

  • Contraction & Relaxation Measurement:

    • Induce a stable, submaximal contraction using a contracting agent like carbachol (a muscarinic agonist).

    • Once the contraction plateaus, add the test compound (e.g., Mirabegron) in a cumulative, concentration-dependent manner.

    • Record the resulting relaxation as a percentage of the induced contraction.

    • Causality: This ex vivo model confirms that receptor activation translates into the desired physiological response—muscle relaxation—in the target tissue[23][24]. It bridges the gap between cellular assays and whole-animal models.

G cluster_0 In Vitro Workflow A 1. Cell-Based Assays (CHO-β3 Cells) B 2. Measure cAMP Accumulation (EC50 & Emax) A->B C 3. Run Selectivity Panel (β1, β2, M2, M3 Receptors) B->C D 4. Isolated Tissue Assay (Rat Detrusor Strips) E 5. Induce Contraction (e.g., Carbachol) D->E F 6. Add Test Compound (Measure % Relaxation) E->F

Caption: Standard preclinical in vitro workflow for OAB drug discovery.

In Vivo Efficacy Assessment

Objective: To evaluate the compound's effect on bladder function in a living animal model that mimics the symptoms of OAB.

Protocol 3: Urodynamic Evaluation in a Rat Model of OAB

  • Model Induction: Use female Sprague-Dawley rats. Induce detrusor overactivity and cystitis via a single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg)[25]. This model produces inflammation and bladder hyperactivity, key features of OAB[25].

  • Surgical Preparation:

    • Anesthetize the rat (e.g., with urethane, which preserves the micturition reflex)[26].

    • Make a small abdominal incision to expose the bladder.

    • Insert a catheter into the bladder dome and secure it with a purse-string suture. The catheter is connected to a pressure transducer and an infusion pump[27].

  • Cystometry Procedure:

    • Allow the animal to stabilize.

    • Begin infusing warm saline into the bladder at a constant, slow rate (e.g., 0.1 ml/min)[28].

    • Continuously record the intravesical pressure. This produces a cystometrogram.

    • Baseline Measurement: Record several micturition cycles to establish baseline urodynamic parameters:

      • Bladder Capacity: Volume infused at the onset of micturition.

      • Micturition Pressure: The peak pressure during a voiding contraction.

      • Intercontraction Interval: Time between voiding contractions.

      • Non-Voiding Contractions: Pressure fluctuations during the filling phase, indicative of detrusor overactivity.

  • Drug Administration & Evaluation:

    • Administer the test compound (e.g., Mirabegron) or vehicle control, typically intravenously or orally.

    • After a suitable absorption period, repeat the cystometry procedure.

    • Causality: An effective compound will demonstrate a statistically significant increase in bladder capacity and the intercontraction interval, and a decrease in the frequency and amplitude of non-voiding contractions, directly reflecting improved bladder storage function[22][29].

G cluster_1 In Vivo Workflow A 1. Induce OAB Model (Cyclophosphamide in Rats) B 2. Anesthetize & Catheterize Bladder A->B C 3. Perform Baseline Cystometry (Infuse Saline, Record Pressure) B->C D 4. Measure Key Parameters (Capacity, Pressure, NVCs) C->D E 5. Administer Test Compound or Vehicle D->E F 6. Repeat Cystometry & Compare (Assess Change in Parameters) E->F

Caption: In vivo workflow for assessing OAB drug efficacy using cystometry.

Conclusion

The journey from a synthetic intermediate like 2-(1,3-Thiazol-4-yl)ethan-1-ol to a clinically effective drug like Mirabegron highlights the power of rational drug design centered on proven chemical scaffolds. While Mirabegron and Solifenacin achieve similar therapeutic endpoints in treating Overactive Bladder, they do so via distinct molecular pathways. The β3-adrenoceptor agonist pathway, utilized by Mirabegron, offers comparable efficacy to the established antimuscarinic pathway while avoiding the characteristic anticholinergic side effects of dry mouth and constipation[14][20]. This improved tolerability profile represents a significant advancement in the management of OAB, particularly for elderly patients or those intolerant to antimuscarinics[13][21]. The rigorous preclinical protocols outlined herein are fundamental to identifying and validating such targeted, next-generation therapeutics, ensuring that they are both safe and effective before proceeding to human trials.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Solifenacin: treatment of overactive bladder. (2004). Drugs of Today. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Profile of mirabegron in the treatment of overactive bladder: place in therapy. (2017). Therapeutic Advances in Urology. [Link]

  • Mirabegron vs Solifenacin Comparison. Drugs.com. [Link]

  • About solifenacin. (2024). NHS. [Link]

  • What is the role of mirabegron in treating overactive bladder?. (2025). Dr.Oracle. [Link]

  • Mirabegron: Mechanism, Adverse Effects and Contraindications. Urology Textbook. [Link]

  • Solifenacin Pharmacology. (2025). YouTube. [Link]

  • Solifenacin: MedlinePlus Drug Information. (2025). MedlinePlus. [Link]

  • Pharmacology of Mirabegron (Myrbetriq); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Efficacy and Safety of Mirabegron Compared to Solifenacin in Treatment of Non-neurogenic Overactive Bladder in Children: A Randomized Controlled Trial. (2023). International Brazilian Journal of Urology. [Link]

  • Efficacy and Safety of Mirabegron Compared to Solifenacin in Treatment of Non-neurogenic Overactive Bladder in Children: A Randomized Controlled Trial. (2023). PubMed. [Link]

  • Navigating overactive bladder treatment: A comparative analysis of mirabegron and anticholinergics. (2024). Medical Chronicle. [Link]

  • What is the comparison between Myrbetriq (mirabegron) and Solifenacin for the treatment of overactive bladder?. (2025). Dr.Oracle. [Link]

  • Comparison of Therapeutic Efficacy and Urodynamic Findings of Solifenacin Succinate Versus Mirabegron in Women With Overactive Bladder Syndrome: Results of a Randomized Controlled Study. (2016). Urologia Internationalis. [Link]

  • Efficacy and Safety of the Mirabegron Compared With Solifenacin in Treatment of Overactive Bladder. (2018). ClinicalTrials.Veeva. [Link]

  • Insights into the Management of Overactive Bladder: What Difference Can Mirabegron Make?. (2020). Journal of Urological Surgery. [Link]

  • Clinical and economic impact of mirabegron compared with antimuscarinics for the treatment of overactive bladder in Canada. (2016). Taylor & Francis Online. [Link]

  • Efficacy and safety of combinations of mirabegron and solifenacin compared with monotherapy and placebo in patients with overactive bladder (SYNERGY study). (2017). BJU International. [Link]

  • Comparison of the effects of Solifenacin and Mirabegron for the treatment of overactive bladder. (2025). ResearchGate. [Link]

  • ICS 2021 Abstract #405 Comparison between Anticholinergic and Beta-3-adrenergic receptor agonist (Mirabegron) in Overactive Bladder-A systemic review. (2021). International Continence Society. [Link]

  • Comparison of two different drugs for overactive bladder, Solifenacin succinate and Mirabegron. International Continence Society. [Link]

  • Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. (2016). Organic Process Research & Development. [Link]

  • CN104496841A - Synthesis method of Mirabegron intermediate.
  • Animal models in overactive bladder research. (2011). Handbook of Experimental Pharmacology. [Link]

  • Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats. (2012). Journal of International Medical Research. [Link]

  • Urodynamic evaluation and electrical and pharmacologic neurostimulation. The rat model. (1993). Urological Research. [Link]

  • Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. (2022). International Neurourology Journal. [Link]

  • Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. (2005). BJU International. [Link]

  • Pharmacological and Urodynamic Changes in Rat Urinary Bladder Function After Multiple Pregnancies. (1999). BJU International. [Link]

  • Protocol for the Stimulating β3-Adrenergic Receptors for Peripheral Artery Disease (STAR-PAD) trial. (2021). BMJ Open. [Link]

  • In vitro effects of β3-adrenoceptor agonist mirabegron on the human ureter. (2024). Lower Urinary Tract Symptoms. [Link]

  • In vitro effects of β3-adrenoceptor agonist mirabegron on the human ureter. (2024). Wiley Online Library. [Link]

  • Overactive bladder treatments in early phase clinical trials. (2008). Expert Opinion on Investigational Drugs. [Link]

  • In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats. (2012). European Journal of Pharmacology. [Link]

  • Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review. (2021). Neurourology and Urodynamics. [Link]

  • Inside the Biology of the β3-Adrenoceptor. (2021). International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to the Mechanism of Action of 2-(1,3-Thiazol-4-yl)ethan-1-ol Derivatives in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mechanism of action of compounds derived from the versatile building block, 2-(1,3-thiazol-4-yl)ethan-1-ol. While this specific chemical is primarily a precursor in organic synthesis, its core thiazole structure is a cornerstone in the development of potent and selective inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair and a validated target in oncology.[1][2][3] This document will explore the rationale behind targeting PARP-1, compare the efficacy of thiazole-based inhibitors to established drugs, and provide detailed experimental protocols for their evaluation.

The Rationale for Targeting PARP-1 with Thiazole-Based Compounds

The thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[3] Its unique electronic and structural properties make it a valuable component in the design of enzyme inhibitors.[2]

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP-1 in these cells leads to an accumulation of unrepaired SSBs, which are converted into DSBs during DNA replication. The inability to repair these DSBs through the compromised HRR pathway results in a state of "synthetic lethality," leading to selective cancer cell death while sparing normal cells with functional HRR.[1][4]

Derivatives of 2-(1,3-thiazol-4-yl)ethan-1-ol have been successfully incorporated into novel PARP-1 inhibitors, demonstrating the utility of this scaffold in targeting the enzyme's active site.[1]

cluster_0 General Structure of a Thiazole-Based PARP-1 Inhibitor Thiazole_Core 2-(1,3-Thiazol-4-yl)ethan-1-ol Scaffold Linker Linker Moiety Thiazole_Core->Linker Pharmacophore_1 Pharmacophoric Group 1 (e.g., H-bond donor/acceptor) Pharmacophore_2 Pharmacophoric Group 2 (e.g., Aromatic ring for π-stacking) Linker->Pharmacophore_1 Linker->Pharmacophore_2 cluster_1 Workflow: PARP-1 Enzyme Inhibition Assay start Start step1 Coat plate with Histone H1 start->step1 step2 Add test compounds step1->step2 step3 Add PARP-1 enzyme step2->step3 step4 Add biotinylated NAD+ to start reaction step3->step4 step5 Incubate and wash step4->step5 step6 Add Streptavidin-HRP step5->step6 step7 Incubate and wash step6->step7 step8 Add TMB substrate step7->step8 step9 Stop reaction and read absorbance step8->step9 end End step9->end

Caption: Workflow for the in vitro PARP-1 enzyme inhibition assay.

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, Capan-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference inhibitor

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value. [5]

cluster_2 Workflow: MTT Anti-proliferative Assay start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Treat with test compounds step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT solution and incubate step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Read absorbance at 570 nm step5->step6 end End step6->end

Caption: Workflow for the cell-based MTT anti-proliferative assay.

Detailed Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in BRCA-deficient cancers is a prime example of synthetic lethality. The following diagram illustrates this mechanism.

cluster_3 Mechanism of Synthetic Lethality with PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair (BER) PARP1->BER BER_inhibition BER Inhibition SSB_repair SSB Repair BER->SSB_repair PARPi PARP Inhibitor (e.g., Thiazole derivative) PARPi->BER_inhibition Inhibits SSB_accumulation SSB Accumulation BER_inhibition->SSB_accumulation Replication DNA Replication SSB_accumulation->Replication DSB_formation Double-Strand Break (DSB) Formation Replication->DSB_formation HRR Homologous Recombination Repair (HRR) DSB_formation->HRR Normal_cell Normal Cell (BRCA Proficient) HRR->Normal_cell Cancer_cell Cancer Cell (BRCA Deficient) HRR->Cancer_cell Defective DSB_repair DSB Repair Normal_cell->DSB_repair Apoptosis Apoptosis / Cell Death Cancer_cell->Apoptosis Cell_survival Cell Survival DSB_repair->Cell_survival

Caption: Signaling pathway of PARP-1 inhibition leading to synthetic lethality in BRCA-deficient cancer cells.

In essence, by inhibiting PARP-1, thiazole-based compounds exploit a pre-existing vulnerability in certain cancer cells, leading to a highly targeted therapeutic effect. [1]

Conclusion and Future Perspectives

The 2-(1,3-thiazol-4-yl)ethan-1-ol scaffold has proven to be a valuable starting point for the development of novel and effective PARP-1 inhibitors. The data presented herein demonstrates that derivatives incorporating this moiety can achieve potent anti-proliferative activity in clinically relevant cancer cell models, rivaling established drugs like Olaparib. [1] Future research in this area should focus on:

  • Optimizing Selectivity: Designing inhibitors that are highly selective for PARP-1 over other PARP family members to potentially reduce off-target toxicities. [4]* Overcoming Resistance: Investigating the use of these novel thiazole derivatives in combination therapies to overcome acquired resistance to PARP inhibitors.

  • Expanding Therapeutic Applications: Exploring the efficacy of these compounds in other cancer types with deficiencies in DNA damage repair pathways beyond BRCA mutations.

The continued exploration of the thiazole scaffold in medicinal chemistry holds significant promise for the development of next-generation targeted cancer therapies.

References

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Anticancer Potential of the Enzyme (PARP-1) Inhibitor with Computational Studies of New Triazole, Thiazolidinone, - Thieno [2, 3-d] Pyrimidinones. (n.d.). Bohrium. Retrieved January 17, 2026, from [Link]

  • Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). Europe PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2016). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, development, and therapeutic applications of PARP-1 selective inhibitors. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Fundamental Building Block in Pharmaceutical Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. (n.d.). Europe PMC. Retrieved January 17, 2026, from [Link]

  • Coixol derivatives induce DNA damage by targeting PARP1. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol. (n.d.). AA Blocks. Retrieved January 17, 2026, from [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Semantic Scholar. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Labyrinth of Synthesis: A Comparative Guide to Achieving Reproducible Results with 2-(1,3-Thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and predictable synthesis of novel chemical entities is the bedrock of progress. The reproducibility of experimental results not only underpins the validity of scientific claims but also ensures the scalability and safety of potential drug candidates. This guide offers an in-depth technical analysis of the synthesis and characterization of 2-(1,3-Thiazol-4-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal chemistry. By examining the nuances of its synthesis, comparing it with a key alternative, and providing robust analytical protocols, we aim to equip researchers with the knowledge to navigate the complexities of its handling and ensure the integrity of their findings.

The Thiazole Moiety: A Privileged Scaffold with Synthetic Challenges

The thiazole ring is a common feature in a multitude of biologically active compounds, including approved drugs.[1][2] Its ability to engage in various biological interactions makes it a "privileged scaffold" in drug discovery. However, the synthesis of substituted thiazoles is not without its challenges, which can often lead to issues with reproducibility.[3][4] Factors such as the purity of starting materials, precise control of reaction conditions, and the formation of side products can all contribute to variability in yield and purity.[3] This guide will dissect these factors in the context of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Synthetic Pathways to 2-(1,3-Thiazol-4-yl)ethan-1-ol and a Key Analog

A comparative analysis of the synthesis of these two molecules highlights key factors influencing reproducibility.

Feature2-(1,3-Thiazol-4-yl)ethan-1-ol (Target)4-Methyl-5-(2-hydroxyethyl)thiazole (Analog)
Starting Materials 1-chloro-3-hydroxypropan-2-one, Thioformamide3-chloro-5-hydroxy-2-pentanone, Thioformamide or Ammonium dithiocarbamate
Synthetic Complexity Simpler α-haloketone precursor.More complex α-haloketone precursor.
Potential for Impurities Potential for regioisomeric impurities (substitution at the 2- or 5-position of the thiazole ring).Less potential for regioisomerism due to the methyl group directing the cyclization.
Purification Requires careful chromatographic purification to isolate the desired isomer.Potentially simpler purification due to fewer isomeric byproducts.
Published Data Limited specific, publicly available synthesis and characterization data.More extensive data available in patent literature and chemical databases.[7][8][9][10]

The choice between synthesizing the target molecule or its analog would depend on the specific structure-activity relationship (SAR) goals of the research program. While the target molecule offers a potentially simpler starting material, the analog may provide a more controlled and reproducible synthesis due to the directing effect of the methyl group.

Experimental Workflow: A Logic-Driven Approach

The following diagram illustrates the critical steps and decision points in the synthesis and purification of 2-(1,3-Thiazol-4-yl)ethan-1-ol, emphasizing the rationale behind each stage to ensure reproducibility.

experimental_workflow Experimental Workflow for Reproducible Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization & QC start Starting Materials (1-chloro-3-hydroxypropan-2-one, Thioformamide) reaction Hantzsch Thiazole Synthesis (Condensation Reaction) start->reaction Inert atmosphere (e.g., Nitrogen) quench Reaction Quenching (e.g., addition of aqueous base) reaction->quench Monitor by TLC extraction Workup & Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying of Organic Layer (e.g., over Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography Crude Product analysis Analytical Characterization (NMR, HPLC, MS) chromatography->analysis purity Purity Assessment (>98% desired) analysis->purity storage Proper Storage (Cool, dry, dark) purity->storage If purity criteria met

Caption: A logic-driven workflow for the synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Detailed Experimental Protocols for Reproducibility

To ensure the highest level of reproducibility, the following detailed protocols are provided. These are constructed based on established methodologies for thiazole synthesis and purification.[2][5][6][11][12]

Protocol 1: Synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol

Materials:

  • 1-chloro-3-hydroxypropan-2-one (1.0 eq)

  • Thioformamide (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add thioformamide (1.1 eq) and anhydrous ethanol.

  • Stir the mixture until the thioformamide is completely dissolved.

  • Add 1-chloro-3-hydroxypropan-2-one (1.0 eq) to the solution. If the reaction is sluggish, a catalytic amount of triethylamine can be added.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 2-(1,3-Thiazol-4-yl)ethan-1-ol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure 2-(1,3-Thiazol-4-yl)ethan-1-ol.

Rigorous Characterization: The Key to Validating Synthesis

Thorough characterization of the synthesized compound is non-negotiable for ensuring reproducibility. A combination of analytical techniques should be employed to confirm the structure and assess the purity of the final product.

Analytical TechniquePurposeExpected Observations for 2-(1,3-Thiazol-4-yl)ethan-1-ol
¹H NMR Structural confirmation and identification of protons.Signals corresponding to the thiazole ring protons, the methylene protons of the ethanol side chain, and the hydroxyl proton.
¹³C NMR Structural confirmation and identification of carbon atoms.Signals corresponding to the carbon atoms of the thiazole ring and the ethanol side chain.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak with a purity of >98%.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H, C-H, C=N, and C-S bonds.

Example ¹H NMR Data for a Thiazole Analog (4-Methyl-5-thiazoleethanol):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H, thiazole-H), 3.85 (t, J = 6.0 Hz, 2H, -CH₂OH), 3.00 (t, J = 6.0 Hz, 2H, -CH₂-thiazole), 2.45 (s, 3H, -CH₃).[7][8][13]

Note: The exact chemical shifts for 2-(1,3-Thiazol-4-yl)ethan-1-ol will differ slightly but will show a similar pattern of signals.

Troubleshooting Common Reproducibility Issues

Even with a robust protocol, challenges can arise. The following diagram outlines a troubleshooting guide for common issues encountered during thiazole synthesis.

troubleshooting Troubleshooting Guide for Thiazole Synthesis cluster_problem Problem cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low or No Yield impure_reagents Impure Starting Materials low_yield->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions (Temp, Time) low_yield->suboptimal_conditions incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction multiple_products Multiple Products/ Side Reactions multiple_products->impure_reagents side_reactions Formation of Isomeric Byproducts multiple_products->side_reactions purification_issues Difficulty in Purification purification_issues->multiple_products improper_chromatography Improper Column Chromatography Technique purification_issues->improper_chromatography verify_purity Verify Purity of Reagents (NMR, Melting Point) impure_reagents->verify_purity purify_starting_materials Purify Starting Materials Before Use impure_reagents->purify_starting_materials optimize_conditions Optimize Temperature, Reaction Time, and Base suboptimal_conditions->optimize_conditions side_reactions->optimize_conditions monitor_reaction Monitor Reaction Closely by TLC incomplete_reaction->monitor_reaction optimize_eluent Optimize Eluent System for Chromatography improper_chromatography->optimize_eluent recrystallization Consider Recrystallization as an Alternative improper_chromatography->recrystallization

Sources

A Comparative Guide to Assessing the Therapeutic Potential of 2-(1,3-Thiazol-4-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative therapeutic evaluation of novel derivatives based on the 2-(1,3-Thiazol-4-yl)ethan-1-ol scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a logical workflow for identifying lead candidates with significant therapeutic potential, primarily focusing on anticancer and antimicrobial applications.

Introduction: The Thiazole Scaffold as a Privileged Structure

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[1][2][3] Thiazole-containing compounds exhibit a vast range of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][4][5] This versatility stems from the thiazole ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[6]

The 2-(1,3-Thiazol-4-yl)ethan-1-ol core represents a novel, yet promising, starting point for drug discovery. The ethanol sidechain offers a key point for derivatization to modulate physicochemical properties like solubility and membrane permeability, while the thiazole core provides a robust anchor for interacting with enzymatic or receptor targets. This guide outlines a systematic approach to synthesize a library of derivatives from this core and rigorously assess their therapeutic potential against established benchmarks.

Synthetic Strategy and Library Design

The foundation of a successful screening campaign is a structurally diverse chemical library. We propose a synthetic strategy based on the well-established Hantzsch thiazole synthesis, a reliable method involving the cyclization of α-haloketones with a thioamide.[7]

Proposed General Synthetic Pathway:
  • Synthesis of the Core Scaffold: The initial synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-ol can be achieved through multi-step reactions starting from commercially available materials.

  • Derivatization: A library of derivatives can be generated by modifying the hydroxyl group of the ethanol sidechain. Esterification or etherification with various substituted aromatic, heteroaromatic, or aliphatic groups will yield a diverse set of candidates (designated TZD-01 to TZD-n ). This allows for the exploration of structure-activity relationships (SARs) by systematically altering steric and electronic properties.

The rationale for this approach is to create a focused library where the thiazole core is maintained for its inherent biological relevance, while modifications at the ethanol sidechain allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

A Tiered Workflow for Therapeutic Assessment

To efficiently identify promising lead candidates from the synthesized library, a multi-stage assessment workflow is essential. This workflow is designed to first broadly screen for activity and then progressively perform more detailed mechanistic and in vivo studies on the most potent compounds.

G cluster_0 Stage 1: Primary In Vitro Screening cluster_1 Stage 2: Mechanistic Elucidation (Top Hits) cluster_2 Stage 3: In Vivo Model Validation cluster_3 Outcome A Synthesized TZD Library (TZD-01 to TZD-n) B Anticancer Screening (MTT Assay) A->B Broad Exposure C Antimicrobial Screening (Broth Microdilution) A->C Broad Exposure D Cytotoxicity vs. Normal Cells (e.g., L929, HEK293) A->D Broad Exposure E Cell Cycle Analysis (Flow Cytometry) B->E Potent Anticancer Hits F Apoptosis Assay (Annexin V/PI Staining) B->F Potent Anticancer Hits G Specific Target Engagement (Enzyme Inhibition Assays) B->G Hypothesis-Driven I Antimicrobial Efficacy (Murine Skin Infection Model) C->I Potent Antimicrobial Hits H Anticancer Efficacy (Xenograft Model) E->H Confirmed Mechanism F->H Confirmed Mechanism G->H Confirmed Mechanism J Lead Candidate Identification H->J Validated Efficacy & Safety I->J Validated Efficacy & Safety

Caption: A multi-stage workflow for assessing TZD derivatives.

Stage 1: Primary In Vitro Screening

The initial stage involves broad screening to identify derivatives with significant biological activity and acceptable safety profiles.

Anticancer Activity: Cytotoxicity Screening

Many thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers.[8][9]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) and a normal fibroblast cell line (e.g., L929) in 96-well plates at a density of 1 x 10⁴ cells/well.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the TZD derivatives and a standard reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.[10]

Data Comparison:

The results should be compiled in a table to easily compare the potency (IC₅₀) and selectivity of each derivative. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI is desirable.

DerivativeIC₅₀ MCF-7 (µM)[8][11]IC₅₀ HepG2 (µM)[8][12]IC₅₀ L929 (µM)[13]Selectivity Index (MCF-7)
TZD-015.28.1>100>19.2
TZD-0225.830.5>100>3.8
TZD-031.72.585.050.0
Doxorubicin0.50.85.010.0

Table 1: Hypothetical cytotoxicity data for TZD derivatives.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Thiazole compounds have shown significant potential as antibacterial agents, including against resistant strains like MRSA.[14]

Experimental Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the TZD derivatives in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized bacterial inoculum (e.g., MRSA, Pseudomonas aeruginosa) to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.[15]

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic like Mupirocin or Vancomycin should be tested in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Data Comparison:

DerivativeMIC vs. MRSA (µg/mL)MIC vs. P. aeruginosa (µg/mL)
TZD-0164>128
TZD-02832
TZD-03128>128
Mupirocin1.3N/A

Table 2: Hypothetical antimicrobial activity for TZD derivatives.

Stage 2: Mechanistic Elucidation of Anticancer Hits

Derivatives showing high potency and selectivity in Stage 1 (e.g., TZD-03) should be advanced to mechanistic studies to understand their mode of action. This is crucial for lead optimization.

Potential Mechanisms and Assays:
  • Cell Cycle Arrest: Many anticancer agents function by halting the cell cycle.[8] Flow cytometry analysis of propidium iodide-stained cells can reveal if cells are accumulating in a specific phase (e.g., G1/S or G2/M). A significant increase in the pre-G1 phase suggests apoptosis.[8][16]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death.[8] This can be confirmed using an Annexin V/PI staining assay, where early apoptotic cells stain positive for Annexin V and late apoptotic/necrotic cells stain for both.[8][16]

  • Enzyme Inhibition: Thiazoles are known to inhibit key enzymes involved in cancer progression.[6] Based on structural similarity to known inhibitors, specific enzyme assays can be performed, such as for:

    • VEGFR-2: Inhibition of this receptor tyrosine kinase can block angiogenesis.[8][16]

    • hLDHA: Targeting lactate dehydrogenase A disrupts cancer cell metabolism.[12]

    • Glutaminase (GLS1): Inhibition of GLS1 is another key strategy to target cancer metabolism.[17]

G cluster_0 VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLC PLCγ -> DAG -> PKC VEGFR2->PLC RAS Ras -> Raf -> MEK -> ERK VEGFR2->RAS PI3K PI3K -> Akt -> mTOR VEGFR2->PI3K Proliferation Cell Proliferation Angiogenesis PLC->Proliferation RAS->Proliferation PI3K->Proliferation TZD_Hit TZD Lead Compound TZD_Hit->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a TZD derivative.

Stage 3: In Vivo Model Validation

The most promising candidates with a well-defined in vitro profile must be tested in animal models to assess their efficacy and safety in a whole-organism context.

  • Anticancer Efficacy: For a compound like TZD-03, a human tumor xenograft model is appropriate. Tumor cells (e.g., MCF-7) are implanted in immunocompromised mice. Once tumors are established, the animals are treated with the TZD derivative, a vehicle control, and a standard-of-care drug. Tumor growth is monitored over time to determine if the compound can significantly inhibit tumor progression.[17]

  • Antimicrobial Efficacy: For a compound like TZD-02, a murine skin infection model is a relevant choice. A wound is created on the back of a mouse and infected with a known quantity of MRSA. The wound is then treated topically with the TZD derivative in a suitable formulation. After a set period, the bacterial burden in the tissue is quantified to assess the compound's ability to clear the infection.[14]

Conclusion and Comparison with Alternatives

This guide provides a systematic and logical framework for evaluating the therapeutic potential of novel 2-(1,3-Thiazol-4-yl)ethan-1-ol derivatives. By employing a tiered approach—moving from broad in vitro screening to specific mechanistic studies and finally to in vivo validation—researchers can efficiently identify lead compounds.

The performance of novel TZD derivatives must be compared against relevant benchmarks. For anticancer activity, this includes both standard chemotherapeutics (e.g., Doxorubicin) and other thiazole-based drugs like Dasatinib. For antimicrobial applications, comparison against antibiotics like Mupirocin is critical. A successful TZD derivative would ideally demonstrate comparable or superior potency, an improved safety profile (higher selectivity index), and potentially a novel mechanism of action that could overcome existing drug resistance. The true potential lies in identifying a candidate that offers a clear clinical advantage over current therapeutic options.

References

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Strug, A. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • Yıldırım, S., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]

  • Gudipudi, A., & Lanke, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Azam, F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Güler, G., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure. Available at: [Link]

  • Shaik, A. B., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Pharmaceutical and Biosciences Journal. Available at: [Link]

  • Sağlık, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]

  • Mohammad, S. J. (2011). Synthesis of some 2-Aryl -1,3,4-Thiadiazoline-2-One Derivatives. Rafidain Journal of Science. Available at: [Link]

  • Kumar, A., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. International Journal of Health and Allied Sciences. Available at: [Link]

  • Koval, A., & Kholodnyak, S. (2022). An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Joseph, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available at: [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Kamal, M. S., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. Available at: [Link]

  • Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Mohammed, M. I., et al. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2019). Thiazole: A privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • Istrate, E. I., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Rowley, C. N., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE. Available at: [Link]

  • Koval, A., & Kholodnyak, S. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. Neliti. Available at: [Link]

Sources

Safety Operating Guide

2-(1,3-Thiazol-4-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-(1,3-Thiazol-4-yl)ethan-1-ol for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel or specialized heterocyclic compounds like 2-(1,3-Thiazol-4-yl)ethan-1-ol requires a disposal protocol grounded in a thorough understanding of its chemical properties and the regulatory landscape. This guide provides a comprehensive, step-by-step framework for its safe disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

  • The Thiazole Moiety : Thiazole itself is classified as a flammable liquid and is harmful if swallowed.[1] Structurally related compounds are noted to cause skin, eye, and respiratory irritation.[2][3]

  • The Ethanol Moiety : Ethanol is a well-documented flammable liquid.[4][5] The U.S. Environmental Protection Agency (EPA) and Department of Energy (DOE) classify solutions with 24% or more alcohol as hazardous due to ignitability.[6]

Based on this analysis, 2-(1,3-Thiazol-4-yl)ethan-1-ol must be treated as a flammable and potentially toxic hazardous waste . Drain disposal is strictly prohibited.[4]

Table 1: Inferred Hazard Profile for 2-(1,3-Thiazol-4-yl)ethan-1-ol
Hazard CategoryInferred Classification & RationalePrimary Safety Concern
Physical Hazard Flammable Liquid (Likely Category 3)[1]Fire or explosion risk. Vapors can form explosive mixtures with air and travel to an ignition source.[7]
Health Hazard Acute Toxicity (Oral) [1][2]Harmful or toxic if ingested.
Skin/Eye Irritant [2][8]May cause irritation or serious damage upon contact.
Respiratory Irritant [2][9]Inhalation of vapors or mists may irritate the respiratory tract.
Environmental Hazard Aquatic Toxicity While specific data is absent, many organic solvents are toxic to aquatic life. Prudent practice dictates preventing environmental release.[4]

The Regulatory Imperative: Compliance with Hazardous Waste Regulations

In the United States, the management and disposal of hazardous waste are governed by the EPA under the Resource Conservation and Recovery Act (RCRA). Laboratories generating hazardous waste are required to follow specific protocols for waste identification, accumulation, and disposal.[10] Many academic and research institutions operate under the "Academic Labs Rule" (40 CFR Part 262, Subpart K), which provides alternative, flexible standards for managing laboratory waste.[11]

The key takeaway is that 2-(1,3-Thiazol-4-yl)ethan-1-ol will almost certainly be classified as a hazardous waste due to its ignitability, likely receiving the EPA hazardous waste code D001 .[9] Therefore, it must be managed according to institutional, local, state, and federal regulations.[9][12]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.

Step 1: Waste Segregation (The Point of Generation)

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Action: Collect waste 2-(1,3-Thiazol-4-yl)ethan-1-ol and materials contaminated with it (e.g., pipette tips, contaminated gloves) in a designated hazardous waste container.

  • Causality: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Mixing it with such materials could lead to a fire, explosion, or violent reaction. Segregation prevents these hazardous interactions. This waste stream should be categorized as flammable organic liquid waste .

Step 2: Containment and Labeling

Proper containment and labeling ensure that the waste is clearly identified and safely stored until pickup.

  • Action: Use a chemically compatible container with a secure, vapor-tight lid.[13] The container must be in good condition and free of external contamination.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[13] The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste 2-(1,3-Thiazol-4-yl)ethan-1-ol" . Avoid abbreviations.

    • A clear indication of the hazards (e.g., checking boxes for "Flammable" and "Toxic").[14]

    • The accumulation start date.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers. Filling containers to no more than 75-80% capacity allows for vapor expansion, preventing potential ruptures.[13]

Step 3: Accumulation and Storage

Waste must be stored safely in designated laboratory areas pending transfer.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[14]

  • Storage Conditions: The SAA should be in a well-ventilated area, such as a fume hood or a designated, vented cabinet. It must be away from all sources of ignition, including heat, sparks, and open flames.[5][7]

  • Causality: Storing flammable waste away from ignition sources is a primary fire prevention measure.[15] Proper ventilation prevents the buildup of flammable or toxic vapors.[4]

Step 4: Final Disposal

Disposal of this hazardous waste is not a laboratory procedure but a regulated transfer.

  • Action: Arrange for pickup of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do NOT:

    • Pour 2-(1,3-Thiazol-4-yl)ethan-1-ol down the drain.[4]

    • Allow it to evaporate in a fume hood as a means of disposal.[4]

    • Mix it with non-hazardous waste.

  • Causality: Licensed disposal facilities have the specialized equipment and permits required to treat, incinerate, or otherwise manage hazardous chemical waste in an environmentally sound and legally compliant manner.[10][16]

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is essential to mitigate hazards.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure there are no ignition sources nearby.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Absorb the spill with an inert material like sand, vermiculite, or a chemical sorbent pad.[1][12]

    • Collect the absorbed material using non-sparking tools and place it in a sealable container.[1]

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it through the hazardous waste stream.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a fire hazard.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(1,3-Thiazol-4-yl)ethan-1-ol.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Generation of Waste 2-(1,3-Thiazol-4-yl)ethan-1-ol B Hazard Assessment: Flammable & Toxic? A->B C YES (Classify as Hazardous Waste - D001) B->C Inferred from SDS of analogs D Segregate into Flammable Organic Waste Stream C->D E Incompatible? (Acids, Oxidizers) D->E G Contain & Label 1. Use Compatible, Sealed Container 2. Attach 'Hazardous Waste' Label 3. Identify Contents & Hazards D->G F DO NOT MIX E->F YES H Store in designated Satellite Accumulation Area (SAA) (Vented, Away from Ignition Sources) G->H I Request Pickup via EHS or Licensed Waste Vendor H->I J ILLEGAL DRAIN DISPOSAL H->J

Caption: Disposal workflow for 2-(1,3-Thiazol-4-yl)ethan-1-ol.

References

  • Safety data sheet - Thiazole Yellow Paper . CPAChem. (2024-03-26). [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. (2019-06-12). [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. (2025-07). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. (2025-05-30). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. (2025-11-25). [Link]

  • Ethanol Factsheet . Stanford Environmental Health & Safety. [Link]

  • Ethanol - Standard Operating Procedure . University of California, Los Angeles. (2012-12-14). [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Material Safety Data Sheet - Thiazole, 99% . Cole-Parmer. [Link]

  • 2-(1,3-Thiazol-5-yl)ethan-1-ol - Laboratory Chemical Safety Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Safer Handling of Alcohol in the Laboratory . National Science Teachers Association. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(1,3-Thiazol-4-yl)ethan-1-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. Based on data from close structural analogs, 2-(1,3-Thiazol-4-yl)ethan-1-ol should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Anticipated Hazard Profile:

  • Skin Irritation: Thiazole-based compounds are known to cause skin irritation.[1][4] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[3]

  • Acute Toxicity: Analogs are classified as harmful if swallowed, in contact with skin, or inhaled.[2]

  • Flammability: The parent compound, thiazole, is a flammable liquid.[3] While the ethanol substituent may alter the flash point, the compound should be kept away from ignition sources.

These hazards mandate the use of carefully selected Personal Protective Equipment (PPE) and strict adherence to engineered controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a scientifically-driven decision to create effective barriers against chemical exposure. The following table outlines the minimum required PPE for handling 2-(1,3-Thiazol-4-yl)ethan-1-ol.

PPE Category Recommended Equipment Justification and Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Thiazole derivatives can cause severe eye damage.[3][4] Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a secondary barrier for the entire face.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves provide adequate protection against incidental splashes of many organic chemicals. Always inspect gloves for tears or degradation before use and replace them immediately if compromised. Wash hands thoroughly after removing gloves.[3]
Body Protection A flame-resistant laboratory coat. An apron made of a chemically resistant material (e.g., PVC) should be worn over the lab coat for tasks involving larger volumes.Protects skin and personal clothing from contamination. Flame-resistant material is a prudent precaution given the flammability of related compounds.[3]
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.A chemical fume hood is the primary engineering control for volatile or irritating substances.[5] This prevents the accumulation of harmful vapors in the laboratory atmosphere.

Operational Protocol: A Step-by-Step Workflow

Adherence to a standardized operational protocol is critical for ensuring reproducible results and, more importantly, the safety of all personnel.

Workflow for Handling 2-(1,3-Thiazol-4-yl)ethan-1-ol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep Step 1: Pre-Use Checklist - Verify fume hood certification. - Locate nearest eyewash station and safety shower. - Assemble all necessary materials. Don_PPE Step 2: Don PPE - Wear all required PPE as specified in the table above. Prep->Don_PPE Safety First Handling Step 3: Aliquoting & Use - Perform all manipulations deep within the fume hood. - Use non-sparking tools. - Keep containers tightly closed when not in use. Don_PPE->Handling Proceed to Experiment Spill Step 4: Spill Management - Have a spill kit rated for flammable liquids readily available. - Immediately contain any spills with absorbent material. Handling->Spill In Case of Spill Decontaminate Step 5: Decontamination - Wipe down work surfaces with an appropriate solvent. - Collect all contaminated materials as hazardous waste. Handling->Decontaminate Experiment Complete Waste Step 6: Waste Segregation - Segregate liquid waste, solid waste, and sharps into separate, clearly labeled hazardous waste containers. Decontaminate->Waste Doff_PPE Step 7: Doff PPE & Hygiene - Remove PPE in the correct order to avoid self-contamination. - Wash hands and forearms thoroughly with soap and water. Waste->Doff_PPE Final Step

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.